molecular formula C6H5N3O B1436583 Pyrazolo[1,5-a]pyrimidin-5-ol CAS No. 29274-22-4

Pyrazolo[1,5-a]pyrimidin-5-ol

Cat. No.: B1436583
CAS No.: 29274-22-4
M. Wt: 135.12 g/mol
InChI Key: LSLIYLLMLAQRIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[1,5-a]pyrimidin-5-ol (CAS 29274-22-4) is a high-value nitrogen-containing heterocyclic scaffold and a key building block in medicinal chemistry and drug discovery. This compound serves as a privileged core structure for developing potent protein kinase inhibitors relevant to targeted cancer therapy . Its significance stems from its role as a bioisostere for purine bases, allowing it to mimic natural ligands and interact effectively with enzymatic targets . Research applications for this compound derivatives are extensive. They show promise as inhibitors for critical kinases such as Phosphoinositide 3-kinase δ (PI3Kδ), a target for inflammatory and autoimmune diseases like asthma and COPD . This scaffold is also being investigated for its antitumor potential against various cancer cell lines, including colorectal carcinoma and breast cancer (MCF-7, MDA-MB231) . Furthermore, its structural motif is found in compounds evaluated for CK2, EGFR, B-Raf, and MEK inhibition, highlighting its broad utility in oncology research . The compound can be functionalized at multiple positions using modern synthetic strategies, including cyclocondensation, Suzuki coupling, and microwave-assisted methods, to enhance biological activity and selectivity . Please be advised: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4H-pyrazolo[1,5-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-6-2-4-9-5(8-6)1-3-7-9/h1-4H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLIYLLMLAQRIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70582949
Record name Pyrazolo[1,5-a]pyrimidin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70582949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29274-22-4, 1027534-43-5
Record name Pyrazolo[1,5-a]pyrimidin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70582949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name pyrazolo[1,5-a]pyrimidin-5(1H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Pyrazolo[1,5-a]pyrimidin-5-ol

The pyrazolo[1,5-a]pyrimidine system represents a class of fused N-heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2][3] This rigid, planar scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.[1][2] Derivatives of this core are instrumental in the development of novel therapeutics, particularly as potent and selective protein kinase inhibitors for targeted cancer therapy.[2][4] Kinases such as CK2, EGFR, and CDKs are frequent targets, and their dysregulation is a hallmark of many cancers.[2][4]

Within this important family, the this compound (and its tautomeric form, pyrazolo[1,5-a]pyrimidin-5(4H)-one) serves as a critical synthetic intermediate and a core component of various bioactive molecules. This guide provides a detailed examination of the principal synthetic strategies for constructing this scaffold, focusing on the underlying reaction mechanisms, experimental considerations, and practical protocols for researchers in drug development.

Part 1: The Cornerstone of Synthesis: Cyclocondensation Strategy

The most prevalent and versatile method for synthesizing the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 3-aminopyrazole (also known as 5-aminopyrazole due to tautomerism) and a 1,3-bielectrophilic compound.[1][5] To generate the this compound substructure, β-ketoesters are the most commonly employed 1,3-bielectrophiles.

The Core Reaction and Mechanistic Insights

The reaction proceeds through a well-established pathway involving nucleophilic attack, cyclization, and dehydration. The 3-aminopyrazole acts as a bis-nucleophile, while the β-ketoester provides the two electrophilic centers required to form the six-membered pyrimidine ring.

The key mechanistic steps are as follows:

  • Initial Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the exocyclic amino group (-NH2) of the 3-aminopyrazole onto the more electrophilic ketone carbonyl of the β-ketoester. The exocyclic amine is significantly more nucleophilic than the endocyclic nitrogen atoms of the pyrazole ring.[6]

  • Formation of an Enamine Intermediate: This attack, followed by the loss of a water molecule, forms a vinylogous amide intermediate (an enamine).

  • Intramolecular Cyclization: The intermediate then undergoes an intramolecular cyclization. A nitrogen atom from the pyrazole ring attacks the ester carbonyl carbon.

  • Elimination and Aromatization: The final step involves the elimination of an alcohol molecule (e.g., ethanol if an ethyl ester is used), leading to the formation of the stable, fused this compound ring system.

The overall mechanism is depicted below:

G cluster_reactants Reactants cluster_process Reaction Pathway Aminopyrazole 3-Aminopyrazole (Nucleophile) Step1 Nucleophilic Attack (Exocyclic -NH2 on Ketone) Aminopyrazole->Step1 Ketoester β-Ketoester (Electrophile) Ketoester->Step1 Step2 Dehydration to Enamine Intermediate Step1->Step2 Step3 Intramolecular Cyclization (Endocyclic N on Ester) Step2->Step3 Step4 Elimination of Alcohol (Aromatization) Step3->Step4 Product This compound Step4->Product

Caption: Mechanism of this compound Synthesis.

Regioselectivity: The Decisive Factor

When using unsymmetrical 1,3-dicarbonyl compounds, the formation of two possible regioisomers (e.g., the 5-ol or the 7-ol) is possible. The regioselectivity is primarily dictated by two factors:

  • The difference in electrophilicity between the two carbonyl groups of the 1,3-bielectrophile. In a β-ketoester like ethyl acetoacetate, the ketone carbonyl is more reactive towards nucleophiles than the ester carbonyl.

  • The difference in nucleophilicity of the nitrogen atoms in the aminopyrazole. The exocyclic primary amino group is more nucleophilic than the endocyclic secondary amine.

This combination reliably directs the initial attack to the ketone, leading preferentially to the formation of the pyrazolo[1,5-a]pyrimidin-7-ol isomer when reacting with 3-aminopyrazoles. To obtain the desired 5-ol isomer, a different strategy or a specifically substituted 1,3-bielectrophile is often required, such as using β-enaminones or other equivalents.[1][7] For instance, the reaction of 3-aminopyrazole with diethyl malonate, followed by chlorination and subsequent functionalization, provides a route to 5,7-disubstituted derivatives, which can then be converted to the 5-ol.[8]

Part 2: A Validated Experimental Protocol

The following protocol details a general and robust procedure for the synthesis of a substituted this compound derivative, adapted from established literature methods.[9][10]

General Procedure for the Synthesis of 5-Methyl-2-(phenylamino)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-ol

This procedure illustrates the synthesis of a closely related 7-ol isomer, as it is the more direct product from ethyl acetoacetate and highlights the core cyclocondensation principles. The logic can be adapted for 5-ol synthesis with the appropriate choice of a 1,3-dicarbonyl synthon.

Workflow Overview:

G Start Combine Reactants: - 3-Amino-pyrazole derivative - Ethyl Acetoacetate - Glacial Acetic Acid (Solvent) Reaction Heat Mixture to Reflux (e.g., 12 hours) Start->Reaction Monitor Monitor Reaction Progress (Thin Layer Chromatography) Reaction->Monitor Precipitate Cool Reaction Mixture (Product Precipitates) Monitor->Precipitate Isolate Isolate Solid by Filtration Precipitate->Isolate Purify Wash with Cold Solvent (e.g., Ethanol) and Dry Isolate->Purify End Characterize Pure Product (NMR, IR, MS, M.P.) Purify->End

Caption: Experimental Workflow for Pyrazolo[1,5-a]pyrimidine Synthesis.

Step-by-Step Methodology:

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser, combine the substituted 3-aminopyrazole (e.g., N-phenyl-3-(phenylsulfonyl)-1H-pyrazole-3,5-diamine, 10 mmol) and the 1,3-dicarbonyl compound (ethyl acetoacetate, 10 mmol).[9]

  • Solvent Addition: Add glacial acetic acid (15 mL) to the flask to serve as the solvent and an acid catalyst.

  • Reaction: Heat the mixture to reflux with constant stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.[9]

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. As the solution cools, the product will typically precipitate out.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

  • Drying and Characterization: Dry the purified product under vacuum. The final compound's structure and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Part 3: Data Presentation and Reaction Scope

The cyclocondensation reaction is highly versatile and accommodates a wide range of substituents on both the aminopyrazole and the β-dicarbonyl partner. This versatility is crucial for generating chemical libraries for structure-activity relationship (SAR) studies in drug discovery.[4]

Table 1: Examples of Synthesized Pyrazolo[1,5-a]pyrimidine Derivatives

3-Aminopyrazole Derivative1,3-Dicarbonyl CompoundConditionsProductYield (%)Reference
5-Amino-3-methylpyrazoleDiethyl MalonateEtONa, Reflux2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol89[8]
3-AminopyrazoleEthyl AcetoacetateAcetic Acid, Reflux7-Methylthis compound~70[9]
5-Amino-3-(p-tolyl)pyrazoleAcetylacetoneAcetic Acid, Reflux5,7-Dimethyl-2-(p-tolyl)pyrazolo[1,5-a]pyrimidineHigh[9]
3-Aminopyrazole1,3-DimethyluracilPOCl₃, NaOMe2,4-Dimethylpyrazolo[1,5-a]pyrimidin-5(4H)-one-[11][12]
5-Amino-3-arylamino-pyrazolesPentane-2,4-dioneH₂SO₄ (cat.), Acetic Acid, RT3-Arylamino-5,7-dimethylpyrazolo[1,5-a]pyrimidines87-95[5]

Conclusion and Future Outlook

The synthesis of this compound and its derivatives is predominantly achieved through a robust and high-yielding cyclocondensation reaction. This foundational method, relying on the reaction between 3-aminopyrazoles and β-ketoesters or their equivalents, provides a direct and efficient entry into a scaffold of immense pharmaceutical importance. The causality behind this synthetic choice lies in the inherent nucleophilicity of the aminopyrazole and the electrophilic nature of the dicarbonyl partner, which drives the formation of the fused heterocyclic system under relatively mild conditions.

Future research will likely focus on developing even more efficient, sustainable, and regioselective synthetic methodologies. The use of microwave-assisted synthesis and green chemistry approaches are already showing promise in reducing reaction times and environmental impact.[4][5] As the demand for novel, highly specific kinase inhibitors and other targeted therapies grows, the pyrazolo[1,5-a]pyrimidine scaffold, and the chemical strategies used to access it, will remain at the forefront of medicinal chemistry and drug development.

References

An In-depth Technical Guide to Pyrazolo[1,5-a]pyrimidin-5-ol: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Versatile Heterocycle

The Pyrazolo[1,5-a]pyrimidine structural motif, a fused N-heterocyclic system, represents a cornerstone in medicinal chemistry.[1][2] Its rigid, planar structure and resemblance to endogenous purines make it an ideal scaffold for designing molecules that can interact with a wide array of biological targets.[3] This versatility has led to the development of numerous commercial drugs, including Zaleplon (hypnotic), Indiplon (sedative), and Anagliptin (anti-diabetic).[2]

Within this important class of compounds, Pyrazolo[1,5-a]pyrimidin-5-ol serves as a critical intermediate and a core structure in its own right. Its ability to exist in tautomeric forms and the strategic location of its hydroxyl group provide a versatile handle for synthetic diversification, enabling chemists to explore vast chemical space. This guide offers an in-depth examination of the core chemical properties, synthesis, reactivity, and therapeutic applications of this compound, providing researchers and drug development professionals with a comprehensive technical resource.

Core Physicochemical and Spectroscopic Profile

This compound is a heterocyclic organic compound characterized by its fused pyrazole and pyrimidine rings.[4] A key feature is its existence in a tautomeric equilibrium with its keto form, 4H-pyrazolo[1,5-a]pyrimidin-5-one.[4][5] This equilibrium is crucial as it influences the molecule's reactivity and its potential as a hydrogen bond donor and acceptor in biological systems.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are critical for predicting its behavior in various experimental and physiological conditions.

PropertyValueSource
Molecular Formula C₆H₅N₃O[6]
Molecular Weight 135.12 g/mol [6]
Density 1.5±0.1 g/cm³[6]
LogP 0.18[6]
Boiling Point 243.17 °C at 760 mmHg[6]
Flash Point 100.87 °C[6]
Vapour Pressure 0.033 mmHg at 25°C[6]
Index of Refraction 1.739[6]
CAS Number 29274-22-4[6]
Spectroscopic Signatures

Understanding the spectroscopic profile is essential for reaction monitoring and structural confirmation. While the spectrum for the specific title compound is not widely published, data from the parent scaffold and substituted analogs allow for an accurate prediction of its key features.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole and pyrimidine rings. For the parent pyrazolo[1,5-a]pyrimidine, characteristic peaks appear for H2, H3, H5, H6, and H7.[7] In the 5-ol derivative, the H6 proton signal would be notably absent, and a broad signal corresponding to the hydroxyl/amide proton would be observed, with its chemical shift being solvent-dependent (e.g., in DMSO-d6).[8]

  • ¹³C NMR: The carbon spectrum provides a map of the carbon framework. Key resonances would include those for the carbonyl carbon (in the keto tautomer) appearing significantly downfield, and distinct signals for the five other carbons of the bicyclic system.[9]

  • Mass Spectrometry: The exact mass would be a primary identifier, with a calculated value of 135.0433 Da.[6] Fragmentation patterns would likely involve the characteristic cleavage of the fused ring system.

Synthesis of the this compound Core

The most prevalent and efficient strategy for constructing the pyrazolo[1,5-a]pyrimidine scaffold is the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or a suitable equivalent.[10] This method offers a direct and modular approach to the core structure.

General Synthetic Workflow

The synthesis typically involves the reaction of 3-aminopyrazole with an activated three-carbon unit, such as ethyl propiolate or a malonate derivative, which undergoes cyclization to form the pyrimidine ring.

G cluster_reactants Starting Materials cluster_process Reaction & Cyclization A 3-Aminopyrazole C Michael Addition A->C Nucleophilic Attack B Ethyl Propiolate (or other β-ketoester) B->C D Intramolecular Cyclization (Condensation) C->D Intermediate E This compound D->E Dehydration/ Ethanol elimination

Caption: General workflow for this compound synthesis.

Detailed Experimental Protocol: Synthesis via 3-Aminopyrazole and Ethyl Propiolate

This protocol describes a representative synthesis. Disclaimer: This is a generalized procedure and must be adapted and performed under appropriate laboratory safety protocols by qualified personnel.

  • Reaction Setup: To a solution of 3-aminopyrazole (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add ethyl propiolate (1.1 eq) dropwise at room temperature.

  • Reaction Execution: The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by vacuum filtration.

  • Purification: The crude solid is washed with a cold solvent (e.g., diethyl ether or cold ethanol) to remove unreacted starting materials and byproducts. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or DMF/water to yield the pure this compound.

Chemical Reactivity and Strategic Functionalization

The utility of this compound in drug development stems from its versatile reactivity. The hydroxyl group at C5 is not merely a passive feature but a key functional handle for diversification.

Conversion to a Halogenated Intermediate

A cornerstone reaction is the conversion of the 5-hydroxyl group into a more reactive leaving group, typically a chloride. This is achieved by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃).[11] The resulting 5-chloropyrazolo[1,5-a]pyrimidine is a highly valuable intermediate.

Cross-Coupling Reactions

The 5-chloro derivative is an excellent substrate for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups.[12]

  • Suzuki Coupling: Reaction with boronic acids or esters introduces aryl or heteroaryl substituents.[11]

  • Buchwald-Hartwig Amination: Reaction with amines provides access to a wide range of C5-amino derivatives.

  • Sonogashira Coupling: Reaction with terminal alkynes introduces carbon-carbon triple bonds.

Reactivity at Other Positions

While the C5 position is often the primary site of modification via the hydroxyl group, other positions on the scaffold are also reactive:

  • C7 Position: In 5,7-dihalo derivatives, the C7 position is often more susceptible to nucleophilic substitution than the C5 position, allowing for selective functionalization.[11]

  • C3 Position: The pyrazole ring can undergo electrophilic substitution, such as bromination, at the C3 position.[3]

G A This compound B 5-Chloropyrazolo[1,5-a]pyrimidine A->B POCl₃ E C3-Bromo Derivative A->E NBS / Br₂ C C5-Aryl Derivative B->C Suzuki Coupling (Ar-B(OH)₂, Pd cat.) D C5-Amino Derivative B->D Buchwald-Hartwig (R₂NH, Pd cat.)

Caption: Key functionalization pathways of the this compound core.

Applications in Medicinal Chemistry and Drug Discovery

The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" due to its wide range of demonstrated biological activities, including anticancer, anti-inflammatory, antiviral, and kinase inhibitory effects.[10][13]

A Premier Scaffold for Kinase Inhibitors

Many pyrazolo[1,5-a]pyrimidine derivatives function as ATP-competitive inhibitors of protein kinases, which are key regulators of cellular signaling and are often dysregulated in diseases like cancer.[10][12] The scaffold mimics the purine core of ATP, allowing it to sit within the kinase hinge region.

  • PI3Kδ Inhibitors: Derivatives have been developed as potent and selective inhibitors of Phosphoinositide 3-kinase delta (PI3Kδ), a target for inflammatory and autoimmune diseases.[14]

  • CDK9 Inhibitors: The scaffold has been used to develop inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a target for cancer therapy due to its role in transcriptional regulation.[15]

  • Tropomyosin Receptor Kinase (Trk) Inhibitors: Marketed drugs like Larotrectinib and Entrectinib, used to treat NTRK fusion-positive cancers, feature the pyrazolo[1,5-a]pyrimidine core, highlighting its clinical significance.[16][17]

G cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor Pyrazolo[1,5-a]pyrimidine Scaffold hinge Hinge Region (Backbone NH groups) pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue scaffold Pyrimidine Ring (H-bond Acceptor) scaffold->hinge Forms Key Hydrogen Bonds r_group Substituent at C5 (Targets Hydrophobic Pocket) r_group->pocket Provides Selectivity & Potency

Caption: The pyrazolo[1,5-a]pyrimidine core as a kinase hinge-binder.

Broader Therapeutic Potential

Beyond kinase inhibition, the scaffold is integral to compounds with diverse mechanisms of action. Studies have demonstrated its potential as:

  • Antimicrobial and Antiviral Agents [13][18]

  • Anti-inflammatory and Antioxidant Agents [13][19]

  • Anti-Alzheimer and Anti-diabetic Agents [19]

The development of these agents relies heavily on the synthetic strategies outlined above, where modifications at the C5, C7, and C2 positions, guided by structure-activity relationship (SAR) studies, are used to optimize potency and selectivity.[12]

Conclusion

This compound is far more than a simple heterocycle; it is a powerful and versatile platform for the construction of complex, biologically active molecules. Its straightforward synthesis, predictable reactivity, and proven success as a core scaffold in clinically approved drugs ensure its continued importance in the fields of medicinal chemistry and drug discovery. A thorough understanding of its fundamental chemical properties, as detailed in this guide, is essential for any scientist seeking to leverage this privileged structure in the rational design of next-generation therapeutics. Future research will undoubtedly continue to uncover novel synthetic transformations and new biological applications, further cementing the legacy of this remarkable molecular framework.

References

A Technical Guide to the Spectroscopic Characterization of Pyrazolo[1,5-a]pyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazolo[1,5-a]pyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their structural analogy to purines, leading to a wide range of biological activities. The precise structural elucidation of these molecules is paramount for understanding structure-activity relationships (SAR) and for the development of new therapeutic agents. This in-depth technical guide focuses on the spectroscopic characterization of a key derivative, Pyrazolo[1,5-a]pyrimidin-5-ol. While direct experimental data for this specific molecule is not extensively published, this guide provides a comprehensive, predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This analysis is grounded in a thorough review of the spectroscopic properties of the parent pyrazolo[1,5-a]pyrimidine scaffold and its substituted derivatives. Furthermore, this document details the underlying principles and experimental protocols for acquiring high-quality spectroscopic data, offering field-proven insights for researchers in drug discovery and development.

Introduction: The Significance of this compound

The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in drug discovery, with derivatives exhibiting a broad spectrum of pharmacological activities, including as kinase inhibitors for cancer therapy. The substituent at the 5-position plays a crucial role in the molecule's interaction with biological targets. The hydroxyl group in this compound introduces a potential hydrogen bond donor and acceptor, which can significantly influence its pharmacokinetic and pharmacodynamic properties.

A critical aspect of developing novel therapeutics based on this scaffold is the unambiguous confirmation of their chemical structure. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this process, providing detailed information about the molecular framework, functional groups, and connectivity of atoms. This guide serves as a comprehensive resource for scientists, providing both a theoretical and practical framework for the spectroscopic analysis of this compound and related compounds.

Predicted Spectroscopic Data of this compound

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the well-documented spectroscopic characteristics of the parent pyrazolo[1,5-a]pyrimidine and the known effects of hydroxyl substitution on aromatic heterocyclic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

Tautomerism: It is important to consider that this compound can exist in tautomeric forms, primarily the -ol form and the -one form (Pyrazolo[1,5-a]pyrimidin-5(4H)-one). The predominant tautomer will depend on the solvent and temperature. The predicted data below is for the aromatic -ol form.

The predicted chemical shifts (δ) for the protons of this compound are based on the data for the unsubstituted pyrazolo[1,5-a]pyrimidine, with adjustments for the electron-donating effect of the hydroxyl group.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
H-2~8.2d~2.5The pyrazole H-2 proton is typically downfield.
H-3~6.7d~2.5Coupled to H-2.
H-6~7.0d~7.0The hydroxyl group at C-5 will shield the adjacent H-6.
H-7~8.5d~7.0Coupled to H-6.
OHVariablebr s-The chemical shift of the hydroxyl proton is concentration and temperature dependent and will exchange with D₂O.

The predicted ¹³C NMR chemical shifts are based on the parent pyrazolo[1,5-a]pyrimidine, considering the significant shielding/deshielding effects of the hydroxyl group.

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-2~145The pyrazole C-2 is typically in the aromatic region.
C-3~98Shielded carbon in the pyrazole ring.
C-3a~150Bridgehead carbon.
C-5~155Carbon bearing the hydroxyl group, expected to be significantly deshielded.
C-6~105Shielded by the adjacent hydroxyl group.
C-7~148Deshielded carbon in the pyrimidine ring.
C-8a~152Bridgehead carbon.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=N, and C=C bonds within the heterocyclic system.

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3400-3200BroadO-H stretchCharacteristic of a hydroxyl group, potentially involved in hydrogen bonding.
~3100MediumAromatic C-H stretchTypical for C-H bonds in aromatic rings.
1640-1580StrongC=N and C=C stretchingMultiple bands are expected due to the complex vibrations of the fused heterocyclic rings.
1250-1150Medium-StrongC-O stretchCharacteristic of an aryl alcohol.
Below 1000Medium-StrongOut-of-plane C-H bendingThe "fingerprint" region will contain a complex pattern of bands characteristic of the pyrazolo[1,5-a]pyrimidine scaffold.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron impact (EI) ionization would likely lead to a prominent molecular ion peak and characteristic fragment ions.

Predicted Fragmentation Pattern (Electron Impact - EI):

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 135, corresponding to the molecular weight of C₆H₅N₃O.

  • Key Fragment Ions:

    • Loss of CO (m/z = 107): A common fragmentation pathway for phenols and related compounds is the loss of a neutral carbon monoxide molecule.

    • Loss of HCN (m/z = 108): Fragmentation of the pyrazole or pyrimidine ring can lead to the loss of hydrogen cyanide.

    • Retro-Diels-Alder type fragmentation: The fused ring system may undergo complex rearrangements and cleavages.

Experimental Protocols: A Self-Validating System

The acquisition of high-quality, reproducible spectroscopic data is contingent on robust experimental protocols. The following sections provide detailed, step-by-step methodologies for the analysis of this compound, designed to ensure data integrity and serve as a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Causality Behind Experimental Choices: The choice of solvent is critical in NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as it is a polar aprotic solvent that can dissolve a wide range of heterocyclic compounds and allows for the observation of exchangeable protons like the hydroxyl proton. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.

    • Add a small amount of TMS as an internal reference (0 ppm).

    • Cap the NMR tube and gently invert to ensure complete dissolution.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • To confirm the hydroxyl proton, acquire a second spectrum after adding a drop of D₂O to the NMR tube. The OH peak should disappear or significantly decrease in intensity.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H and ¹³C.

    • Integrate the ¹H signals and determine the chemical shifts and coupling constants.

Infrared (IR) Spectroscopy Protocol

Causality Behind Experimental Choices: Attenuated Total Reflectance (ATR) is a modern, convenient method for obtaining IR spectra of solid samples, requiring minimal sample preparation.

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Place a small amount (1-2 mg) of the solid this compound sample directly onto the ATR crystal.

  • Instrument Setup:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Collect a background spectrum of the empty ATR crystal.

  • Spectrum Acquisition:

    • Lower the ATR press to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their wavenumbers.

Mass Spectrometry (MS) Protocol

Causality Behind Experimental Choices: High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is ideal for confirming the elemental composition of the molecule. Electron Impact (EI) ionization is useful for generating reproducible fragmentation patterns for structural elucidation.

Step-by-Step Methodology (ESI-HRMS):

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup:

    • Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

    • Calibrate the instrument using a known standard to ensure high mass accuracy.

  • Spectrum Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

  • Data Processing:

    • Determine the accurate mass of the molecular ion.

    • Use the instrument's software to calculate the elemental composition corresponding to the measured accurate mass.

Visualization of Key Concepts

Molecular Structure and Numbering

Caption: Molecular structure of this compound with IUPAC numbering.

Spectroscopic Characterization Workflow

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS Structure Final Structure Confirmation NMR->Structure IR->Structure MS->Structure

Caption: A typical workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

The spectroscopic characterization of this compound is a critical step in its development as a potential therapeutic agent. While direct experimental data is not widely available, a comprehensive understanding of its expected NMR, IR, and MS spectra can be achieved through a predictive analysis based on the well-established spectroscopic properties of the pyrazolo[1,5-a]pyrimidine scaffold. This guide provides a detailed theoretical framework for this analysis, coupled with robust experimental protocols to ensure the acquisition of high-quality data. By combining predictive analysis with rigorous experimental validation, researchers can confidently elucidate the structure of this compound and its derivatives, paving the way for further investigation into their biological activities.

Tautomeric Landscape of Pyrazolo[1,5-a]pyrimidin-5-ol: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of Tautomerism in Medicinal Chemistry

To the researchers, scientists, and drug development professionals at the forefront of innovation, the subtle dance of protons in heterocyclic scaffolds is a familiar yet critical phenomenon. Tautomerism, the dynamic equilibrium between structural isomers, can profoundly influence a molecule's physicochemical properties, from its solubility and lipophilicity to its hydrogen bonding capabilities and ultimate biological activity. A comprehensive understanding of a compound's tautomeric preferences is therefore not merely an academic exercise but a cornerstone of rational drug design.

This guide delves into the tautomeric landscape of pyrazolo[1,5-a]pyrimidin-5-ol, a privileged heterocyclic core with significant potential in medicinal chemistry. While direct, comprehensive experimental data for the parent 5-ol is not extensively published, this paper synthesizes established principles, analogous case studies of the isomeric pyrazolo[1,5-a]pyrimidin-7(4H)-one, and robust analytical and computational methodologies to provide a predictive and practical framework for researchers in this field.

The Pyrazolo[1,5-a]pyrimidine Core: A Scaffold of Interest

The pyrazolo[1,5-a]pyrimidine scaffold is a fused heterocyclic system that has garnered considerable attention in medicinal chemistry due to its diverse pharmacological activities, including its role as a kinase inhibitor.[1][2] Its rigid structure provides a well-defined platform for the orientation of substituents, enabling precise interactions with biological targets. The introduction of a hydroxyl group at the 5-position introduces the potential for tautomerism, a critical consideration for understanding its structure-activity relationships (SAR).

Unveiling the Tautomeric Possibilities of this compound

Drawing parallels with the well-studied constitutional isomer, pyrazolo[1,5-a]pyrimidin-7(4H)-one, we can confidently postulate the existence of at least three principal tautomeric forms for this compound.[3] These are the enol form (5-hydroxy), the keto form (pyrimidin-5-one), and a zwitterionic form.

  • 5-Hydroxy Tautomer (Enol Form): This form retains the aromaticity of both the pyrazole and pyrimidine rings.

  • Pyrimidin-5(4H)-one Tautomer (Keto Form): In this form, the pyrimidine ring loses its aromaticity.

  • Zwitterionic Tautomer: This form features a separation of charge, with a positively charged nitrogen in the pyrazole ring and a negatively charged oxygen.

The equilibrium between these forms is a delicate balance influenced by a multitude of factors, including the electronic nature of substituents, the polarity of the solvent, pH, and temperature.

Tautomers T1 5-Hydroxy Tautomer (Enol Form) T2 Pyrimidin-5(4H)-one Tautomer (Keto Form) T1->T2 Proton Transfer T3 Zwitterionic Tautomer T1->T3 Proton Transfer T2->T1 Proton Transfer T3->T1 Proton Transfer

Figure 1: Postulated tautomeric forms of this compound.

Experimental Approaches to Elucidate Tautomeric Equilibria

A multi-faceted experimental approach is essential to definitively characterize the tautomeric landscape of this compound. Each technique provides a unique piece of the puzzle, and their combined application offers a self-validating system for structural assignment.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of this compound and its derivatives is the foundational step for any experimental investigation. A common and effective method involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents.[4] The regioselectivity of this reaction is a critical consideration, and careful reaction design and purification are necessary to isolate the desired 5-ol isomer.

Experimental Protocol: Synthesis of a Substituted Pyrazolo[1,5-a]pyrimidin-5-one

This protocol is adapted from a general procedure for the synthesis of pyrazolo[1,5-a]pyrimidinones.[5]

  • Reactant Preparation: Dissolve the desired 5-aminopyrazole (1 equivalent) in a suitable solvent such as acetic acid or a high-boiling alcohol.

  • Addition of β-Dicarbonyl Compound: Add the appropriate β-dicarbonyl compound (1.1 equivalents) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux for a specified period (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the desired this compound derivative.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Spectroscopic Characterization

Spectroscopic techniques are the workhorses for studying tautomeric equilibria in solution.

  • UV-Vis Spectroscopy: The electronic transitions, and thus the UV-Vis absorption spectra, of the different tautomers are expected to differ. The aromatic enol form will likely exhibit a different λmax compared to the cross-conjugated keto form. By performing UV-Vis spectroscopy in a range of solvents with varying polarities, one can observe shifts in the absorption maxima, providing insights into the solvent's influence on the tautomeric equilibrium.[7]

Table 1: Predicted Spectroscopic Signatures of this compound Tautomers

TautomerKey ¹H NMR SignalsKey ¹³C NMR SignalsExpected UV-Vis λmax
5-Hydroxy (Enol) Aromatic protons on the pyrimidine ring. A broad singlet for the -OH proton.Aromatic carbons in the pyrimidine ring. Carbon bearing the -OH group will be downfield.Likely at a longer wavelength due to extended conjugation.
Pyrimidin-5(4H)-one (Keto) Aliphatic or olefinic protons on the pyrimidine ring. A signal for the N-H proton.A carbonyl carbon signal (~170-190 ppm). Aliphatic or olefinic carbons in the pyrimidine ring.Likely at a shorter wavelength compared to the enol form.
Zwitterionic Deshielded aromatic protons due to the positive charge on the ring.Deshielded aromatic carbons.May exhibit a unique absorption profile.
X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information in the solid state. For the isomeric pyrazolo[1,5-a]pyrimidin-7(4H)-one, X-ray crystallography was instrumental in confirming that the keto tautomer is the dominant form in the crystalline state.[3] Obtaining a suitable crystal of this compound or one of its derivatives would be a definitive method to establish its solid-state structure.

Workflow cluster_synthesis Synthesis and Purification cluster_analysis Structural and Tautomeric Analysis Synthesis Synthesis of this compound Derivatives Purification Purification (Recrystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR UV_Vis UV-Vis Spectroscopy (Solvent Effects) Purification->UV_Vis X_Ray X-ray Crystallography (Solid State) Purification->X_Ray Computational Computational Modeling (DFT Calculations) NMR->Computational UV_Vis->Computational X_Ray->Computational

Figure 2: Experimental and computational workflow for the study of tautomerism.

Computational Modeling: A Predictive Tool

In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool. By calculating the relative energies of the different tautomers in the gas phase and in various solvent environments (using continuum solvent models), it is possible to predict the predominant tautomeric form and the position of the equilibrium. These calculations can also provide theoretical NMR and UV-Vis spectra that can be compared with experimental data to aid in structural assignment.

Protocol: DFT Calculations for Tautomer Stability

  • Structure Generation: Build the 3D structures of all possible tautomers of this compound.

  • Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or higher).

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (no imaginary frequencies).

  • Energy Calculations: Calculate the single-point energies of the optimized structures at a higher level of theory if necessary.

  • Solvation Effects: Incorporate the effects of different solvents using a continuum solvation model (e.g., PCM or SMD).

  • Data Analysis: Compare the relative free energies of the tautomers in the gas phase and in different solvents to determine the most stable form and the equilibrium constants.

Concluding Remarks and Future Directions

The tautomerism of this compound presents a compelling area of investigation for medicinal chemists. Based on the well-documented behavior of its 7-ol isomer, it is highly probable that a dynamic equilibrium exists between the 5-hydroxy (enol) and pyrimidin-5(4H)-one (keto) forms, with the potential for a zwitterionic species to also play a role. The predominance of a particular tautomer will undoubtedly be influenced by its environment.

Future research should focus on the synthesis and thorough experimental characterization of this compound and a series of its derivatives. The acquisition of detailed NMR, UV-Vis, and pKa data, coupled with single-crystal X-ray diffraction studies, will be crucial for unequivocally defining the tautomeric landscape of this important heterocyclic system. These experimental findings, supported by robust computational modeling, will provide the essential foundation for the rational design of novel therapeutics based on the pyrazolo[1,5-a]pyrimidine scaffold.

References

An In-Depth Technical Guide to the Synthesis and Characterization of Pyrazolo[1,5-a]pyrimidin-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and characterization of pyrazolo[1,5-a]pyrimidin-5-ol derivatives. This class of N-heterocyclic compounds is of significant interest in medicinal chemistry, serving as a privileged scaffold in the design of various therapeutic agents.[1][2]

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core, a fused bicyclic system comprising a pyrazole and a pyrimidine ring, is a cornerstone in the development of bioactive molecules.[2] Its structural rigidity, planarity, and synthetic accessibility make it an attractive framework for creating extensive compound libraries for drug discovery.[2] These derivatives have demonstrated a wide array of pharmacological activities, including roles as anticancer, anti-inflammatory, and antiviral agents.[2][3] A particularly notable application is their function as protein kinase inhibitors, which are crucial in targeted cancer therapies.[4]

This guide will focus specifically on the this compound subfamily, detailing robust synthetic protocols and in-depth characterization methodologies to empower researchers in their quest for novel therapeutics.

Synthesis of this compound Derivatives: Key Methodologies

The construction of the this compound core is primarily achieved through cyclocondensation reactions. The choice of starting materials and reaction conditions dictates the substitution pattern of the final product. Two principal and effective strategies are highlighted below.

Synthesis via Pyrazolo[1,5-a]pyrimidine-5,7-diols

A common and versatile route to substituted pyrazolo[1,5-a]pyrimidin-5-ols involves the initial synthesis of a 5,7-dihydroxy intermediate. This is typically achieved through the condensation of a 3-aminopyrazole with diethyl malonate in the presence of a base.[3] The resulting diol can then be selectively functionalized.

Experimental Protocol: Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol [3]

  • Reagents and Equipment:

    • 3-Amino-5-methylpyrazole

    • Diethyl malonate

    • Sodium ethoxide

    • Ethanol

    • Round-bottom flask with reflux condenser

    • Heating mantle

    • Magnetic stirrer

  • Procedure:

    • Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask.

    • To this solution, add 3-amino-5-methylpyrazole and diethyl malonate.

    • Heat the reaction mixture to reflux with stirring for 24 hours.

    • After cooling to room temperature, the precipitate is collected by filtration.

    • The solid is washed with cold ethanol and dried to yield 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol. An 89% yield has been reported for this reaction.[3]

The resulting 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol serves as a key intermediate. Selective chlorination at the 7-position can be achieved, followed by various nucleophilic substitution reactions to introduce diversity at this position, while retaining the hydroxyl group at the 5-position or allowing for its subsequent manipulation.[3]

Direct Synthesis of 2-Aryl-5-hydroxypyrazolo[1,5-a]pyrimidines

A more direct approach to 5-hydroxypyrazolo[1,5-a]pyrimidines has been reported by Xu and co-workers, involving the reaction of a 3-aminopyrazole with 1-methyluracil.[1] This method leverages the reactivity of 1-methyluracil as a heterocyclic β-enaminone equivalent.

Experimental Protocol: Synthesis of 2-Aryl-5-hydroxypyrazolo[1,5-a]pyrimidine [1]

  • Reagents and Equipment:

    • 3-Amino-5-arylpyrazole

    • 1-Methyluracil

    • High-boiling point solvent (e.g., diphenyl ether)

    • Round-bottom flask with reflux condenser and nitrogen inlet

    • Heating mantle

    • Magnetic stirrer

  • Procedure:

    • Combine the 3-amino-5-arylpyrazole and 1-methyluracil in a round-bottom flask. An excess of the aminopyrazole can be used to simplify purification.[1]

    • Add the high-boiling point solvent and heat the mixture under a nitrogen atmosphere.

    • The reaction proceeds via a ring-opening of the uracil, followed by cyclization and elimination of methylurea to afford the 2-aryl-5-hydroxypyrazolo[1,5-a]pyrimidine.[1]

    • Upon completion, the reaction mixture is cooled, and the product is isolated, potentially by precipitation and filtration, avoiding the need for chromatographic separation when an excess of the aminopyrazole is used.[1]

Synthetic Workflow Visualization

Synthesis_Workflow cluster_route1 Route 1: Via 5,7-Diol Intermediate cluster_route2 Route 2: Direct Synthesis 3-Aminopyrazole_1 3-Aminopyrazole Condensation Base-catalyzed Condensation 3-Aminopyrazole_1->Condensation Diethyl_Malonate Diethyl Malonate Diethyl_Malonate->Condensation Diol_Intermediate Pyrazolo[1,5-a]pyrimidine-5,7-diol Condensation->Diol_Intermediate Selective_Functionalization Selective Functionalization at C7 Diol_Intermediate->Selective_Functionalization Final_Product_1 Substituted this compound Selective_Functionalization->Final_Product_1 3-Aminopyrazole_2 3-Aminopyrazole Cyclocondensation Cyclocondensation 3-Aminopyrazole_2->Cyclocondensation 1-Methyluracil 1-Methyluracil 1-Methyluracil->Cyclocondensation Final_Product_2 2-Aryl-5-hydroxypyrazolo[1,5-a]pyrimidine Cyclocondensation->Final_Product_2

Caption: Synthetic routes to this compound derivatives.

In-Depth Characterization

Thorough characterization is paramount to confirm the structure and purity of the synthesized derivatives. A combination of spectroscopic and analytical techniques is employed.

Tautomerism: A Critical Consideration

This compound derivatives can exist in tautomeric forms, primarily the enol (5-hydroxy) and keto (4,5-dihydro-5-oxo) forms. It is crucial to recognize that the predominant tautomer can be influenced by the physical state (solid or solution) and the solvent. X-ray crystallographic studies on analogous pyrazolo[1,a]pyrimidin-7(4H)-ones have shown a preference for the keto tautomer in the solid state. A similar equilibrium is expected for the 5-ol derivatives, and this should be considered when interpreting spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the structural elucidation of this compound derivatives.

  • ¹H NMR: The proton spectrum provides information on the number of different types of protons and their connectivity. Key signals to identify include the pyrazole and pyrimidine ring protons, as well as the protons of the substituents. The chemical shift of the hydroxyl proton can be broad and is solvent-dependent.

  • ¹³C NMR: The carbon spectrum reveals the number of non-equivalent carbons. The chemical shifts of the pyrazole and pyrimidine ring carbons are characteristic. The carbon bearing the hydroxyl group will have a chemical shift indicative of an enolic or ketonic carbon, depending on the predominant tautomer in the NMR solvent.

  • 2D NMR (HSQC and HMBC): Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded protons and carbons, while Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons over two to three bonds. These experiments are vital for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the fused ring system and the positions of substituents.

Typical Chemical Shift Ranges (in DMSO-d₆)
Proton (¹H) Chemical Shift (δ, ppm)
Pyrazole H-38.0 - 8.5
Pyrimidine H-66.0 - 6.5
Substituent ProtonsVariable
OHVariable, often broad
Carbon (¹³C) Chemical Shift (δ, ppm)
C-2145 - 155
C-395 - 105
C-3a140 - 150
C-5150 - 160
C-6100 - 110
C-7155 - 165
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the synthesized compounds. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.[5] The fragmentation pattern in electron impact mass spectrometry (EI-MS) can provide further structural information.

Plausible EI-MS Fragmentation Pattern:

The fragmentation of pyrazolo[1,5-a]pyrimidin-5-ols is expected to involve initial cleavages of the pyrimidine ring, which is a common fragmentation pathway for fused pyrimidines.[4] A retro-Diels-Alder type fragmentation of the pyrimidine ring is a likely initial step. Subsequent fragmentations would involve the loss of small, stable molecules like HCN, CO, and N₂ from the pyrazole and pyrimidine ring fragments.[6] The specific fragmentation pattern will be influenced by the nature and position of the substituents.

Fragmentation_Pathway M+ Molecular Ion (M+) Fragment1 Loss of CO M+->Fragment1 Fragment2 Retro-Diels-Alder M+->Fragment2 Fragment3 Loss of HCN Fragment2->Fragment3 Fragment4 Further Fragmentation Fragment3->Fragment4

Caption: Proposed general fragmentation pathway for Pyrazolo[1,5-a]pyrimidin-5-ols.

X-Ray Crystallography

For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous confirmation of the molecular structure, including the relative stereochemistry and the predominant tautomeric form in the solid state. This technique is the gold standard for structural elucidation.

Conclusion

The synthesis and characterization of this compound derivatives are crucial for the advancement of medicinal chemistry and drug discovery. The methodologies outlined in this guide provide a robust framework for researchers to access these valuable compounds. A thorough understanding of the synthetic routes and the application of a comprehensive suite of analytical techniques are essential for ensuring the scientific integrity of the research and for the successful development of novel therapeutic agents based on this privileged scaffold.

References

The Pyrazolo[1,5-a]pyrimidin-5-ol Scaffold: A Privileged Core with Emerging Applications in Chemical Biology and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazolo[1,5-a]pyrimidine Core and the Significance of the 5-Hydroxy Moiety

The pyrazolo[1,5-a]pyrimidine framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility in engaging a wide array of biological targets.[1][2] This fused heterocyclic system, an analog of purine, has been instrumental in the development of therapeutics across various domains, including oncology, infectious diseases, and central nervous system disorders.[3] Its rigid, planar structure provides an ideal foundation for the strategic placement of functional groups, enabling precise interactions with biological macromolecules.

While extensive research has focused on various substituted pyrazolo[1,5-a]pyrimidines, this guide delves into the specific biological activities and synthetic nuances of the Pyrazolo[1,5-a]pyrimidin-5-ol scaffold. The introduction of a hydroxyl group at the C5 position imparts unique electronic and hydrogen-bonding characteristics, opening new avenues for drug design and the development of sophisticated chemical biology tools. This technical guide will provide a comprehensive overview of the synthesis, known biological activities, and potential future applications of this intriguing molecular architecture.

Synthetic Strategies: Accessing the this compound Core

The construction of the pyrazolo[1,5-a]pyrimidine scaffold generally involves the condensation of a 3-aminopyrazole derivative with a 1,3-dielectrophilic species.[2] For the synthesis of the 5-hydroxy variant, a key and efficient method involves the reaction of 3-aminopyrazoles with β-ketoesters. A notable and regioselective protocol has been developed for the synthesis of 2-aryl-5-hydroxypyrazolo[1,5-a]pyrimidines, which are valuable precursors for further functionalization.[4]

Experimental Protocol: Synthesis of 2-Aryl-5-hydroxypyrazolo[1,5-a]pyrimidines

This protocol is adapted from the work of Portilla and co-workers and provides a reliable method for accessing the 2-aryl-5-hydroxypyrazolo[1,5-a]pyrimidine core.[4]

Step 1: Reaction Setup

  • To a solution of the selected 3-amino-5-aryl-1H-pyrazole (1.0 mmol) in absolute ethanol (10 mL), add the appropriate β-ketoester (1.2 mmol).

  • Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid, 0.1 mmol).

Step 2: Reflux and Monitoring

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

Step 3: Isolation and Purification

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will often precipitate from the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

  • If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield the pure 2-aryl-5-hydroxypyrazolo[1,5-a]pyrimidine.

Caption: General workflow for the synthesis of 2-aryl-5-hydroxypyrazolo[1,5-a]pyrimidines.

Biological Activities and Applications

While the broader pyrazolo[1,5-a]pyrimidine scaffold is renowned for its potent and diverse biological activities, particularly as kinase inhibitors in oncology, the specific pharmacological profile of the 5-hydroxy substituted derivatives is an area of emerging research.[5][6]

Kinase Inhibition: A Promising Frontier

The pyrazolo[1,5-a]pyrimidine core is a well-established ATP-competitive inhibitor of various protein kinases, playing a crucial role in the development of targeted cancer therapies.[5] Marketed drugs and clinical candidates for the inhibition of Tropomyosin Receptor Kinase (Trk) and Cyclin-Dependent Kinases (CDKs) feature this scaffold.[6] The 5-hydroxy group, with its ability to act as both a hydrogen bond donor and acceptor, has the potential to form key interactions within the ATP-binding pocket of kinases, thereby enhancing potency and selectivity. However, dedicated studies on the kinase inhibitory potential of the 5-ol scaffold are not yet extensively reported in the public domain, representing a significant opportunity for future drug discovery efforts.

Fluorescent Probes for Biological Imaging

A significant and well-documented application of 2-aryl-5-hydroxypyrazolo[1,5-a]pyrimidines is their use as fluorescent probes.[4] These compounds exhibit interesting photophysical properties, including high quantum yields and sensitivity to their chemical environment. This makes them valuable tools for a range of applications in chemical biology and materials science.

The fluorescence of these molecules can be modulated by factors such as solvent polarity and the presence of specific analytes, enabling their use as sensors. For instance, their application as probes for the detection of anions like cyanide has been explored.[4]

Caption: Application of 5-hydroxypyrazolo[1,5-a]pyrimidines as fluorescent probes.

Other Potential Biological Activities

Given the broad spectrum of activity of the parent scaffold, it is plausible that 5-hydroxy derivatives may also exhibit other biological effects, such as:

  • Antimicrobial Activity: Various pyrazolo[1,5-a]pyrimidine derivatives have demonstrated antibacterial and antifungal properties.[7]

  • Anti-inflammatory Effects: The scaffold has been explored for its potential to modulate inflammatory pathways.

  • Estrogen Receptor Modulation: Certain derivatives have been identified as estrogen receptor beta antagonists.[8]

It is crucial to emphasize that these are potential areas for investigation, and dedicated biological screening of 5-hydroxypyrazolo[1,5-a]pyrimidine libraries is required to validate these hypotheses.

Structure-Activity Relationships (SAR): A Look Forward

While a comprehensive SAR for the 5-ol scaffold is yet to be established due to the limited number of published studies, some general principles from the broader pyrazolo[1,5-a]pyrimidine class can provide guidance for future design efforts:

  • Substitution at C2 and C7: These positions are critical for modulating potency and selectivity against various biological targets. Aryl or heteroaryl substituents at these positions can engage in crucial hydrophobic and π-stacking interactions.

  • The Role of the 5-Hydroxy Group: The hydrogen-bonding capacity of the 5-ol moiety is likely to be a key determinant of activity. Its interaction with specific amino acid residues in a target protein could be a primary driver of binding affinity.

  • Exploring Substitutions on the Pyrazole Ring: Modifications at the C3 position of the pyrazole ring can also influence the overall shape and electronic properties of the molecule, impacting its biological profile.

Conclusion and Future Directions

The this compound scaffold represents a fascinating and underexplored area within the well-established field of pyrazolo[1,5-a]pyrimidine chemistry. The synthetic accessibility of this core, coupled with the unique properties imparted by the 5-hydroxy group, makes it a highly attractive starting point for the development of novel therapeutics and chemical probes.

Future research should focus on:

  • Expanding the Chemical Space: Synthesizing diverse libraries of 5-hydroxypyrazolo[1,5-a]pyrimidine derivatives with various substitutions at the C2, C3, and C7 positions.

  • Systematic Biological Screening: Evaluating these libraries against a broad panel of biological targets, with a particular focus on protein kinases.

  • In-depth Mechanistic Studies: Elucidating the precise mechanism of action for any identified active compounds.

  • Optimizing Photophysical Properties: Further developing the potential of this scaffold in the design of advanced fluorescent probes for biological imaging and sensing.

By pursuing these avenues of research, the scientific community can unlock the full therapeutic and technological potential of the this compound scaffold.

References

The Pyrazolo[1,5-a]pyrimidin-5-ol Scaffold: A Technical Guide to its Mechanism of Action as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine nucleus has emerged as a privileged scaffold in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1] This guide provides an in-depth exploration of the mechanism of action of pyrazolo[1,5-a]pyrimidin-5-ol and its derivatives, offering insights for researchers and drug development professionals. While the broader pyrazolo[1,5-a]pyrimidine class is well-studied, this guide will also endeavor to address the specific contributions and potential of the 5-ol substitution.

The Pyrazolo[1,5-a]pyrimidine Core: A Versatile Kinase Binding Moiety

The pyrazolo[1,5-a]pyrimidine system is a fused heterocyclic structure that has proven to be a highly effective pharmacophore for targeting the ATP-binding pocket of various protein kinases.[2][3] Its rigid, planar structure allows for favorable interactions within the kinase hinge region, a critical area for ATP binding. The primary mechanism of action for most pyrazolo[1,5-a]pyrimidine-based inhibitors is ATP-competitive inhibition .[2] This means they compete with endogenous ATP for binding to the kinase, thereby preventing the phosphorylation of downstream substrates and disrupting cellular signaling pathways.[2]

The versatility of this scaffold lies in its synthetic tractability, allowing for substitutions at multiple positions to fine-tune potency, selectivity, and pharmacokinetic properties.[1] These modifications enable the targeting of a wide array of kinases implicated in diseases such as cancer and inflammatory disorders.[4]

Key Kinase Targets and Associated Signaling Pathways

Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been shown to inhibit a diverse range of protein kinases. The following sections detail the mechanisms of action against some of the most significant targets.

Pim Kinases: Modulating Cell Survival and Proliferation

The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are key regulators of cell survival and proliferation and are attractive targets in oncology.[5][6] Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent and selective Pim-1 inhibitors.[5][7]

Mechanism of Action: These compounds act as ATP-competitive inhibitors of Pim-1. By occupying the ATP-binding pocket, they block the kinase's ability to phosphorylate downstream targets. A key substrate of Pim-1 is the pro-apoptotic protein BAD (Bcl-2-associated death promoter). Phosphorylation of BAD by Pim-1 inhibits its pro-apoptotic function. Therefore, inhibition of Pim-1 by pyrazolo[1,5-a]pyrimidines prevents BAD phosphorylation, leading to the induction of apoptosis in cancer cells.[5][6]

Signaling Pathway: Pim-1 Inhibition by Pyrazolo[1,5-a]pyrimidines

Pim1_Pathway cluster_kinase Kinase Activity Pyrazolo Pyrazolo[1,5-a]pyrimidine Inhibitor Pim1 Pim-1 Kinase Pyrazolo->Pim1 Inhibits ADP ADP Pim1->ADP Phosphorylation BAD BAD (Pro-apoptotic) ATP ATP ATP->Pim1 pBAD p-BAD (Inactive) BAD->pBAD Pim-1 mediated phosphorylation Apoptosis Apoptosis BAD->Apoptosis Induces pBAD->Apoptosis Blocks

Caption: Inhibition of Pim-1 by pyrazolo[1,5-a]pyrimidines prevents BAD phosphorylation, promoting apoptosis.

Tropomyosin Receptor Kinases (Trks): Targeting Neurotrophic Signaling in Cancer

The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are crucial for neuronal development and function.[8] However, chromosomal rearrangements leading to NTRK gene fusions can result in constitutively active Trk fusion proteins that drive the growth of various solid tumors.[8] Several approved and clinical-stage Trk inhibitors, such as Larotrectinib and Entrectinib, feature the pyrazolo[1,5-a]pyrimidine core.[8]

Mechanism of Action: These inhibitors function as ATP-competitive inhibitors of Trk kinases. The pyrazolo[1,5-a]pyrimidine moiety typically forms key hydrogen bond interactions with the hinge region of the Trk kinase domain, specifically with a methionine residue (Met592).[8] This anchors the inhibitor in the ATP-binding pocket, preventing the autophosphorylation and activation of the kinase, thereby blocking downstream signaling pathways responsible for cell proliferation and survival.[8]

Cyclin-Dependent Kinases (CDKs): Regulating the Cell Cycle

CDKs are a family of serine/threonine kinases that play a central role in regulating the cell cycle, transcription, and apoptosis.[9] Dysregulation of CDK activity is a hallmark of cancer. Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of several CDKs, including CDK1, CDK2, and CDK9.[9][10]

Mechanism of Action: As ATP-competitive inhibitors, these compounds block the catalytic activity of CDKs. Inhibition of cell cycle-related CDKs (e.g., CDK1 and CDK2) leads to cell cycle arrest, typically in the S and G2/M phases.[9] This is often evidenced by the reduced phosphorylation of the retinoblastoma protein (Rb).[9] Inhibition of transcriptional CDKs, such as CDK9, prevents the phosphorylation of the C-terminal domain of RNA polymerase II, leading to a decrease in the transcription of short-lived anti-apoptotic proteins like Mcl-1 and subsequent induction of apoptosis.[10]

Phosphoinositide 3-Kinase δ (PI3Kδ): Modulating Immune Cell Signaling

PI3Kδ is a lipid kinase predominantly expressed in hematopoietic cells and plays a critical role in the differentiation, proliferation, and survival of immune cells.[11][12] Its overactivity is implicated in inflammatory and autoimmune diseases. Pyrazolo[1,5-a]pyrimidine-based compounds have been developed as selective PI3Kδ inhibitors.[11][13]

Mechanism of Action: These inhibitors compete with ATP for the binding site of PI3Kδ. A key interaction often involves a hydrogen bond between a morpholine substituent on the pyrazolo[1,5-a]pyrimidine core and the hinge region residue Val-828.[12] By blocking PI3Kδ activity, these compounds inhibit the conversion of PIP2 to PIP3, thereby downregulating the PI3K/Akt signaling pathway, which is crucial for B-cell activation and proliferation.[12]

The Role of the 5-Hydroxy (-5-ol) Substitution

While much of the literature focuses on substitutions at other positions, the 5-position of the pyrazolo[1,5-a]pyrimidine ring is also a key point for modification. A 5-hydroxy or 5-ol group can potentially influence the molecule's properties in several ways:

  • Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming additional interactions with amino acid residues in the ATP-binding pocket, which could enhance binding affinity and selectivity.

  • Solubility: The introduction of a polar hydroxyl group can improve the aqueous solubility of the compound, a critical factor for drug development.

  • Metabolic Stability: The 5-position can be a site of metabolism. The presence of a hydroxyl group may influence the metabolic profile of the compound.

One study describes the synthesis of 2-aryl-5-hydroxypyrazolo[1,5-a]pyrimidines, highlighting the accessibility of this substitution pattern.[1] Further structure-activity relationship (SAR) studies are needed to fully elucidate the specific advantages and mechanistic contributions of the 5-ol group in kinase inhibition.

Experimental Protocols for Mechanistic Elucidation

A multi-faceted experimental approach is necessary to fully characterize the mechanism of action of a novel this compound derivative.

In Vitro Kinase Inhibition Assays

Objective: To determine the potency and selectivity of the compound against a panel of kinases.

Methodology:

  • Kinase Panel Screening: Test the compound at a fixed concentration (e.g., 1 or 10 µM) against a broad panel of recombinant kinases to identify primary targets.

  • IC50 Determination: For the identified target kinases, perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50). This is typically done using radiometric assays (e.g., ³³P-ATP filter binding) or non-radiometric methods (e.g., fluorescence/luminescence-based assays like ADP-Glo™).

  • ATP-Competition Assay: To confirm an ATP-competitive mechanism, perform kinase activity assays at varying concentrations of both the inhibitor and ATP. An increase in the apparent IC50 value with increasing ATP concentration is indicative of ATP-competitive inhibition.

Experimental Workflow: Kinase Inhibition Assays

Kinase_Assay_Workflow start Start panel_screen Kinase Panel Screen (Fixed Concentration) start->panel_screen identify_hits Identify Primary Kinase Targets panel_screen->identify_hits ic50_determination IC50 Determination (Dose-Response) identify_hits->ic50_determination atp_competition ATP Competition Assay ic50_determination->atp_competition mechanism_confirmation Confirm ATP-Competitive Mechanism of Action atp_competition->mechanism_confirmation end End mechanism_confirmation->end

Caption: A typical workflow for characterizing the in vitro kinase inhibitory activity of a compound.

Cellular Assays

Objective: To assess the compound's activity in a cellular context, confirming target engagement and downstream effects.

Methodology:

  • Cell Viability/Proliferation Assays: Treat cancer cell lines with the compound and measure cell viability using assays like MTT or CellTiter-Glo®. This determines the GI50 (half-maximal growth inhibition) or IC50 value for anti-proliferative activity.[9]

  • Target Phosphorylation Assays: Use Western blotting or ELISA to measure the phosphorylation status of direct downstream substrates of the target kinase (e.g., p-BAD for Pim-1, p-Rb for CDKs) in treated cells. A dose-dependent decrease in phosphorylation confirms target engagement.[5][9]

  • Cell Cycle Analysis: For CDK inhibitors, use flow cytometry with propidium iodide staining to analyze the cell cycle distribution of treated cells and identify cell cycle arrest.[9]

  • Apoptosis Assays: To confirm the induction of apoptosis, use methods like Annexin V/PI staining followed by flow cytometry or cleavage of caspase-3/PARP by Western blotting.

In Vivo Efficacy Studies

Objective: To evaluate the anti-tumor activity of the compound in a living organism.

Methodology:

  • Pharmacokinetic (PK) Studies: Administer the compound (e.g., orally) to mice to determine its bioavailability, half-life, and other PK parameters.[9]

  • Xenograft Models: Implant human tumor cells into immunocompromised mice. Once tumors are established, treat the mice with the compound and monitor tumor growth over time.[9]

  • Pharmacodynamic (PD) Biomarker Analysis: Collect tumor samples from treated animals to assess target engagement in vivo by measuring the phosphorylation of downstream substrates.[9]

Quantitative Data Summary

The following table summarizes the reported inhibitory activities of various pyrazolo[1,5-a]pyrimidine derivatives against their respective kinase targets.

Compound Class/ExampleTarget KinaseIC50 (nM)Reference
Pyrazolo[1,5-a]pyrimidine (general)Pim-145[5]
Macrocyclic Pyrazolo[1,5-a]pyrimidineTrkA1 - 100[8]
BS-194 (4k)CDK23[9]
BS-194 (4k)CDK130[9]
BS-194 (4k)CDK990[9]
CPL302253 (54)PI3Kδ2.8[11]
CPL302415 (6)PI3Kδ18[12]

Conclusion and Future Directions

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors for various therapeutic areas, particularly oncology and immunology. The primary mechanism of action is ATP-competitive inhibition, leading to the disruption of key cellular signaling pathways. While the influence of the 5-hydroxy substitution is not yet extensively documented, it represents a promising avenue for modulating the pharmacological properties of this versatile scaffold.

Future research should focus on:

  • Systematic SAR studies of the 5-position to understand the impact of different substituents on potency, selectivity, and pharmacokinetics.

  • Structural biology studies (e.g., X-ray crystallography) to visualize the binding modes of 5-substituted pyrazolo[1,5-a]pyrimidines and rationalize their activity.

  • Exploration of novel kinase targets for this scaffold to expand its therapeutic potential.

By continuing to explore the rich chemistry and biology of the pyrazolo[1,5-a]pyrimidine core, the scientific community can further harness its potential to develop novel and effective medicines.

References

In Vitro Evaluation of Pyrazolo[1,5-a]pyrimidin-5-ol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Imperative for Characterizing Novel Kinase Inhibitors

In the landscape of contemporary oncology, the dysregulation of protein kinase signaling pathways remains a cornerstone of tumorigenesis and therapeutic resistance.[1][2][3] The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a "privileged" heterocyclic framework in medicinal chemistry, renowned for its capacity to generate potent and selective inhibitors of a diverse range of protein kinases.[3][4][5] Derivatives of this core structure have demonstrated significant potential in targeting key kinases such as Tropomyosin receptor kinases (Trk), Cyclin-dependent kinase 2 (CDK2), and Pim-1, which are pivotal in cell cycle progression and survival signaling.[3][6][7][8]

Part 1: Foundational Characterization and Broad-Spectrum Activity

The initial phase of our investigation is designed to answer two fundamental questions: "Is the compound pure and stable?" and "Does it exhibit any general cytotoxic or anti-proliferative activity?". These foundational experiments are critical for the interpretability of all subsequent data.

Compound Integrity and Handling

Prior to any biological assessment, the identity, purity, and solubility of Pyrazolo[1,5-a]pyrimidin-5-ol must be rigorously established.

Experimental Protocol: Compound Quality Control

  • Identity Verification: Confirm the molecular weight and structure using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Purity Assessment: Determine the purity of the compound using High-Performance Liquid Chromatography (HPLC). A purity of >95% is considered acceptable for in vitro screening.

  • Solubility Determination: Assess the solubility in a range of biocompatible solvents, with Dimethyl Sulfoxide (DMSO) being the most common starting point.[9] The solubility will dictate the maximum concentration achievable in aqueous cell culture media.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO). Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.

Initial Assessment of Cellular Viability

The first biological readout for a potential anti-cancer agent is its ability to inhibit cell proliferation or induce cell death. A broad-spectrum cytotoxicity assay against a panel of cancer cell lines is a cost-effective and informative starting point.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[9][10]

  • Cell Seeding: Plate cancer cells (e.g., a panel representing different tumor types such as MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colon cancer) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[10][11][12]

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[11]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.[10]

  • Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).[9]

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value. A lower IC50 value indicates greater potency.[10]

Data Presentation: Representative Cytotoxicity Data

Cell LineTumor TypeThis compound IC50 (µM)Doxorubicin IC50 (µM)
MCF-7Breast AdenocarcinomaHypothetical ValueReference Value
A549Lung CarcinomaHypothetical ValueReference Value
HCT116Colorectal CarcinomaHypothetical ValueReference Value

Part 2: Target Identification and Mechanistic Elucidation

With evidence of anti-proliferative activity, the next logical step is to identify the molecular target(s) of this compound. Given the established role of the pyrazolo[1,5-a]pyrimidine scaffold as a kinase inhibitor, a broad kinase screen is a rational approach.[1][2][3]

Broad-Spectrum Kinase Profiling

A kinase panel assay will provide a comprehensive overview of the compound's selectivity and identify high-affinity targets.

Experimental Protocol: Kinase Panel Screening

  • Assay Platform Selection: Utilize a reputable contract research organization (CRO) or an in-house platform that offers a broad panel of purified kinases (e.g., >100 kinases).

  • Compound Submission: Provide a high-quality sample of this compound at a specified concentration (e.g., 1 µM or 10 µM).

  • Data Interpretation: The output will typically be presented as the percentage of inhibition for each kinase. Potent hits are those that show significant inhibition (e.g., >50%) at the screening concentration.

In-Depth Analysis of a Primary Kinase Target

Assuming the kinase screen identifies a primary target (e.g., a Tropomyosin Receptor Kinase like TrkA), the next step is to validate this interaction and determine the compound's potency.[6][13]

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay measures the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of the compound.

  • Kinase Reaction: Set up a reaction containing the purified kinase (e.g., TrkA), its substrate, ATP, and a serial dilution of this compound.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal via a luciferase reaction.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the IC50 value for the inhibition of the target kinase.

Data Presentation: Kinase Inhibition Profile

Kinase TargetThis compound IC50 (nM)Reference Inhibitor IC50 (nM)
TrkAHypothetical ValueLarotrectinib: Reference Value
TrkBHypothetical ValueLarotrectinib: Reference Value
TrkCHypothetical ValueLarotrectinib: Reference Value
Cellular Target Engagement and Downstream Signaling

Demonstrating that this compound can inhibit its target kinase within a cellular context is a crucial step in validating its mechanism of action. Western blotting can be used to assess the phosphorylation status of the target kinase and its downstream effectors.

Experimental Protocol: Western Blotting for Signaling Pathway Modulation

  • Cell Treatment: Treat a relevant cancer cell line (e.g., a line with a known Trk fusion) with varying concentrations of this compound for a short duration (e.g., 1-2 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE, transfer them to a membrane, and probe with primary antibodies specific for the phosphorylated and total forms of the target kinase (e.g., p-TrkA, Total TrkA) and a downstream effector (e.g., p-AKT, Total AKT).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

Part 3: Visualizing the Scientific Narrative

Clear and concise visualizations are essential for communicating complex biological data and experimental workflows.

Proposed In Vitro Evaluation Workflow

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Mechanistic Validation Compound QC Compound Quality Control (Purity, Identity, Solubility) Cytotoxicity Broad-Spectrum Cytotoxicity (MTT Assay, IC50 Determination) Compound QC->Cytotoxicity Kinase_Screen Broad Kinase Panel Screen (>100 Kinases, % Inhibition) Cytotoxicity->Kinase_Screen If Active Kinase_IC50 In Vitro Kinase Inhibition (IC50 Determination for Hits) Kinase_Screen->Kinase_IC50 Cellular_Target Cellular Target Engagement (Western Blot for p-Kinase) Kinase_IC50->Cellular_Target Validate Hits Downstream_Signaling Downstream Pathway Analysis (p-AKT, p-ERK) Cellular_Target->Downstream_Signaling

Caption: A tiered workflow for the in vitro evaluation of this compound.

Illustrative Signaling Pathway: Trk Signaling

Trk_Signaling Trk Trk Receptor P_Trk p-Trk (Dimerized) Trk->P_Trk Dimerization & Autophosphorylation PI3K PI3K P_Trk->PI3K Ras Ras P_Trk->Ras Compound This compound Compound->P_Trk Inhibition AKT AKT PI3K->AKT p_AKT p-AKT AKT->p_AKT Survival Cell Survival & Proliferation p_AKT->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK p_ERK p-ERK ERK->p_ERK p_ERK->Survival

Caption: The Trk signaling pathway, a potential target for this compound.

Conclusion and Future Directions

This guide has outlined a rigorous and scientifically sound strategy for the initial in vitro evaluation of this compound. By following this tiered approach, researchers can efficiently and effectively characterize the compound's anti-proliferative activity, identify its molecular target(s), and elucidate its mechanism of action. The data generated will provide a solid foundation for further preclinical development, including lead optimization, in vivo efficacy studies, and ADME/Tox profiling. The ultimate goal is to determine if this compound has the potential to be a valuable addition to the arsenal of targeted cancer therapies.

References

Topic: Discovery of Novel Pyrazolo[1,5-a]pyrimidin-5-ol Analogs: A Strategic Guide to Synthesis, Screening, and Lead Optimization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system that forms the core of numerous clinically relevant molecules and active pharmaceutical ingredients.[1][2] Its rigid, planar structure and synthetic tractability make it an ideal starting point for the design of combinatorial libraries aimed at discovering novel therapeutic agents.[1] This guide provides a comprehensive overview of the discovery process for novel Pyrazolo[1,5-a]pyrimidin-5-ol analogs, from foundational synthetic strategies to biological evaluation and structure-activity relationship (SAR) elucidation. We will explore the causal reasoning behind key experimental choices, present detailed protocols for synthesis and analysis, and illustrate critical workflows and biological pathways. This document is intended for researchers and drug development professionals seeking to leverage this versatile scaffold for targeting a wide array of diseases, including cancer, inflammatory conditions, and infectious diseases.[3][4][5][6]

Introduction: The Pyrazolo[1,5-a]pyrimidine Privileged Scaffold

In medicinal chemistry, "privileged scaffolds" are molecular frameworks that can bind to multiple, unrelated biological targets with high affinity. The pyrazolo[1,5-a]pyrimidine system, an analog of purine, is a quintessential example of such a scaffold.[7] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including potent inhibition of protein kinases, which are critical regulators of cellular signaling and are frequently dysregulated in diseases like cancer.[3][4] Marketed drugs such as Larotrectinib and Entrectinib, both Tropomyosin Receptor Kinase (Trk) inhibitors, feature this core structure, underscoring its clinical significance.[8][9]

The focus of this guide, the this compound subclass, exists in tautomeric equilibrium with its keto form, Pyrazolo[1,5-a]pyrimidin-5(4H)-one. This structural feature is crucial as it influences hydrogen bonding capabilities and molecular geometry, which are key determinants of target binding. The synthetic versatility of the scaffold allows for systematic modifications at positions 2, 3, 5, 6, and 7, enabling fine-tuning of pharmacological properties and the exploration of structure-activity relationships (SAR).[1]

The Synthetic Cornerstone: Building the Pyrazolo[1,5-a]pyrimidine Core

The discovery of novel analogs begins with a robust and flexible synthetic strategy. The most reliable and widely adopted method for constructing the pyrazolo[1,5-a]pyrimidine ring system is the cyclocondensation reaction between a 3-aminopyrazole and a 1,3-biselectrophilic partner.[1][4]

The Foundational Cyclocondensation Reaction

This reaction forms the pyrimidine portion of the fused heterocyclic system. The choice of the 1,3-biselectrophile is critical as it directly dictates the substitution pattern on the newly formed pyrimidine ring. Common choices include β-dicarbonyl compounds, β-ketoesters, and their synthetic equivalents.[4][10]

The causality of this reaction is elegant: the 3-aminopyrazole contains two nucleophilic nitrogen atoms—the endocyclic NH and the exocyclic NH₂ group. The reaction with a β-dicarbonyl compound, such as diethyl malonate, proceeds via a sequence of condensation and cyclization steps, typically under basic conditions. The base (e.g., sodium ethoxide) serves to deprotonate the β-dicarbonyl, forming a more reactive enolate nucleophile, which drives the reaction towards the desired fused product.[11] This foundational reaction typically yields a dihydroxy-substituted pyrazolopyrimidine, a versatile intermediate for further derivatization.

cluster_reactants Reactants cluster_process Process cluster_product Product Aminopyrazole 3-Aminopyrazole (1,3-Bisnucleophile) Condensation Cyclocondensation (Base-catalyzed) Aminopyrazole->Condensation Biselectrophile Diethyl Malonate (1,3-Biselectrophile) Biselectrophile->Condensation Intermediate Pyrazolo[1,5-a]pyrimidine-5,7-diol (Core Scaffold) Condensation->Intermediate Formation of Pyrimidine Ring

Figure 1: Foundational cyclocondensation reaction.

Protocol: General Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol

This protocol describes a validated, two-step synthesis of a key intermediate for analog development. It is a self-validating system where the identity and purity of the product can be confirmed at each stage through standard analytical techniques.

Step 1: Synthesis of the Dihydroxy Intermediate

  • Reagents & Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Charge the flask with 5-amino-3-methylpyrazole (1 eq.) and absolute ethanol.

  • Base Addition: While stirring, add sodium ethoxide (1.1 eq.) to the mixture. The formation of the sodium salt of the aminopyrazole may be observed.

  • Addition of Electrophile: Add diethyl malonate (1 eq.) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 24 hours.[11] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and acidify with a dilute acid (e.g., 2M HCl) to precipitate the product.

  • Purification: Filter the resulting solid, wash with cold water, and dry under vacuum to yield 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1).[11]

Step 2: Chlorination of the Dihydroxy Intermediate

  • Reagents & Setup: In a well-ventilated fume hood, equip a flask with a reflux condenser. Add the diol intermediate (1) (1 eq.).

  • Chlorination: Carefully add phosphorus oxychloride (POCl₃) (excess, ~5-10 eq.).

  • Reaction: Heat the mixture to 80°C and maintain for 5 hours.[11] The reaction should turn into a clear solution.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice to quench the excess POCl₃. This is a highly exothermic step and must be done with caution.

  • Purification: The resulting precipitate is filtered, washed thoroughly with water, and dried to yield 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2).[11] This dichloro-intermediate is the gateway to a vast library of analogs.

From Core to Candidate: Derivatization and SAR Exploration

The dichloro-intermediate is primed for nucleophilic aromatic substitution (SNAr). The chlorine atoms at the C5 and C7 positions can be selectively replaced by a wide range of nucleophiles (e.g., amines, alcohols, thiols), allowing for the systematic exploration of chemical space.

Selective Functionalization at C5 and C7

The differential reactivity of the C5 and C7 positions can often be exploited to achieve selective or sequential substitution by carefully controlling reaction conditions such as temperature and stoichiometry. For instance, substitution at C7 can sometimes be achieved at room temperature, while substitution at C5 may require heating. This allows for the creation of analogs with different functional groups at each position.

Case Study: Targeting PI3Kδ with Indole Derivatives

Phosphoinositide 3-kinase δ (PI3Kδ) is a key enzyme in immune cell signaling, and its overactivity is implicated in inflammatory diseases.[12] The development of selective PI3Kδ inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold provides an excellent example of rational drug design.

In one study, a library of analogs was synthesized by first substituting the C7-chloro atom with morpholine, a group known to form a crucial hydrogen bond with the hinge region of many kinases.[11][12] The remaining C5-chloro atom was then used as a handle for a Suzuki coupling reaction to introduce an indole-4-boronic acid pinacol ester.[11] This yielded a 5-(indol-4-yl)pyrazolo[1,5-a]pyrimidine core. Further optimization involved modifying a substituent at the C2 position, leading to compounds with low nanomolar IC₅₀ values and high selectivity for PI3Kδ.[12] The most potent compound, CPL302253 (IC₅₀ = 2.8 nM), emerged as a clinical candidate.[12]

cluster_pathway PI3Kδ Signaling Pathway Receptor Cell Surface Receptor (e.g., BCR, TCR) PI3K PI3Kδ Activation Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT Activation PIP3->AKT Response Cell Proliferation, Survival, Migration AKT->Response Inhibitor Pyrazolo[1,5-a]pyrimidine Analog (CPL302253) Inhibitor->PI3K INHIBITS

Figure 2: Inhibition of the PI3Kδ signaling pathway.

Structure-Activity Relationship (SAR) Summary

Systematic modification of the pyrazolo[1,5-a]pyrimidine core has yielded crucial insights into the structural requirements for potent biological activity.

PositionSubstituent TypeResulting ActivityTarget ExampleReference
C3 Picolinamide groupSignificantly enhanced TrkA inhibition.TrkA[8]
C5 2,5-difluorophenyl-substituted pyrrolidineIncreased Trk inhibition.Trk[8]
N1 2-[4-(dimethylamino)-1-piperidyl]ethylOptimal for high selectivity in SFK inhibitors.SRC[13]
C7 MorpholineForms key H-bond in kinase hinge region.PI3Kδ[11][12]
C5 Indole ringOccupies affinity pocket, enhances potency.PI3Kδ[11]
C7 (N-arylamino) groupsIntroduction of diverse functional groups.General[1]

Biological Evaluation and Mechanism of Action Elucidation

The discovery process is iterative, cycling between chemical synthesis and biological testing. A well-designed screening cascade is essential for efficiently identifying promising lead compounds.

cluster_workflow Drug Discovery Workflow Synthesis Analog Library Synthesis Primary Primary Screen (e.g., Cell Viability) Synthesis->Primary Test Secondary Secondary Screen (Enzymatic Assay) Primary->Secondary Confirm Hits Cellular Cellular MOA (e.g., Target Phosphorylation) Secondary->Cellular Validate Target Lead Lead Optimization (SAR-guided) Cellular->Lead Inform Design Lead->Synthesis Iterate

Figure 3: Iterative drug discovery workflow.

In Vitro Kinase Inhibition Assay Protocol (General)

This protocol provides a framework for assessing the inhibitory activity of synthesized analogs against a specific protein kinase.

  • Reagents & Setup: Prepare assay buffer, kinase enzyme, substrate (peptide or protein), and ATP. Use a 96- or 384-well plate format.

  • Compound Preparation: Serially dilute the test compounds in DMSO to create a concentration gradient (e.g., 10-point curve).

  • Reaction Mixture: To each well, add the kinase, the test compound at its final concentration, and the substrate.

  • Initiation: Initiate the kinase reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as antibody-based detection (ELISA), fluorescence polarization, or luminescence (e.g., ADP-Glo™).

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%.

Elucidating Mechanism of Action (MOA)

Once a potent inhibitor is identified, it is crucial to confirm that its cellular activity is mediated through the intended target. For a kinase inhibitor, this is often done by a Western blot analysis. Cells are treated with the compound, and cell lysates are probed with an antibody specific to the phosphorylated form of the kinase's downstream substrate (e.g., phospho-BAD for a Pim-1 inhibitor).[14] A dose-dependent decrease in the phosphorylation signal provides strong evidence of on-target activity in a cellular context.[14]

Conclusion and Future Directions

The pyrazolo[1,5-a]pyrimidine scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutics. Its synthetic accessibility and modular nature allow for the rapid generation of diverse chemical libraries. The successful development of potent and selective inhibitors for targets like Trk, PI3Kδ, SRC, and Pim-1 validates the scaffold's "privileged" status.[3][8][13][14]

Future research will likely focus on several key areas:

  • Novel Target Identification: Applying pyrazolopyrimidine libraries to new and challenging targets, including allosteric sites on enzymes.

  • Overcoming Drug Resistance: Designing next-generation analogs that are active against mutant forms of kinases that confer resistance to existing therapies.[4]

  • Improving Pharmacokinetics: Optimizing the scaffold to enhance properties like solubility, oral bioavailability, and metabolic stability to improve clinical efficacy.[3][13]

By combining rational design, robust synthetic chemistry, and a systematic biological evaluation cascade, the pyrazolo[1,5-a]pyrimidine core will undoubtedly continue to yield promising clinical candidates for years to come.

References

Methodological & Application

Application Notes & Protocols: The Pyrazolo[1,5-a]pyrimidine Scaffold as a Versatile Platform for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrazolo[1,5-a]pyrimidine framework has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility and efficacy in the development of potent and selective protein kinase inhibitors.[1][2] Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3][4] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the utilization of pyrazolo[1,5-a]pyrimidine-based compounds, with a focus on the pyrazolo[1,5-a]pyrimidin-5-ol core, as kinase inhibitors. We will explore the underlying mechanism of action, provide detailed synthetic strategies, and offer robust, field-proven protocols for the evaluation of these compounds in both biochemical and cellular contexts.

Introduction: A Privileged Scaffold in Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine bicyclic structure, which combines a five-membered pyrazole ring with a six-membered pyrimidine ring, offers a unique three-dimensional architecture that is highly effective at targeting the ATP-binding pocket of protein kinases.[3] Its ability to mimic the purine core of ATP allows it to function as a competitive inhibitor, preventing the phosphorylation of downstream substrates and thereby disrupting aberrant signaling pathways.[1][4]

This scaffold's true power lies in its synthetic tractability. The pyrazolo[1,5-a]pyrimidine core can be extensively modified at multiple positions, enabling medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[1] This has led to the development of inhibitors targeting a wide array of kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (Trks), Pim kinases, and Phosphoinositide 3-Kinases (PI3Ks), among many others.[1][2][5][6] Notably, two of the three FDA-approved drugs for NTRK fusion cancers, Larotrectinib and Entrectinib, feature this core structure, cementing its therapeutic importance.[7][8][9]

Mechanism of Action: Competitive ATP Inhibition

Pyrazolo[1,5-a]pyrimidine-based inhibitors predominantly act as Type I, ATP-competitive inhibitors. They occupy the adenosine binding site within the kinase catalytic domain.

Causality of Inhibition:

  • Hinge-Binding: The nitrogen atoms within the pyrazolopyrimidine core form critical hydrogen bonds with the "hinge region" of the kinase, the flexible loop that connects the N- and C-lobes of the catalytic domain. This interaction is a cornerstone of inhibitor binding and mimics the interaction of the adenine portion of ATP.

  • Hydrophobic Pockets: Substituents strategically placed on the scaffold can extend into adjacent hydrophobic pockets (front and back pockets), enhancing both potency and selectivity.

  • Solvent Front Interaction: Modifications can be designed to interact with the solvent-exposed region, improving solubility and other drug-like properties.

The diagram below illustrates this general mechanism.

G cluster_kinase Kinase Active Site cluster_molecules Molecular Interactions hinge Hinge Region atp_pocket ATP Binding Pocket substrate_site Substrate Binding Site p_substrate Phosphorylated Substrate atp_pocket->p_substrate inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor inhibitor->atp_pocket Binds Competitively atp ATP atp->atp_pocket Normal Binding substrate Protein Substrate substrate->substrate_site Binds for Phosphorylation

Caption: ATP-Competitive Inhibition by a Pyrazolo[1,5-a]pyrimidine.

Synthetic Strategies: Building the Core

The construction of the pyrazolo[1,5-a]pyrimidine ring system is most commonly achieved through the cyclocondensation of a 3-aminopyrazole derivative with a suitable 1,3-bielectrophilic partner, such as a β-dicarbonyl compound.[1] Microwave-assisted synthesis has significantly accelerated these reactions.[1][3]

Protocol 1: Two-Step Synthesis via β-Enaminone Intermediate [1] This robust method is excellent for generating diverse 7-substituted derivatives.

  • Step 1: Synthesis of β-enaminone. A methyl ketone (1.0 mmol) is reacted with N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol) under solvent-free microwave irradiation at 160°C for 15 minutes. This reaction typically produces the corresponding β-enaminone intermediate in high yields.[1]

  • Step 2: Cyclocondensation. The purified β-enaminone is then reacted with a 3-amino-1H-pyrazole derivative (e.g., 3-methyl-1H-pyrazol-5-amine) in a suitable solvent like acetic acid under reflux to yield the final pyrazolo[1,5-a]pyrimidine product.

Protocol 2: One-Pot Synthesis of 3-Halo-Pyrazolo[1,5-a]pyrimidines [1] This efficient method allows for the direct installation of a halogen at the 3-position, a key handle for further functionalization via cross-coupling reactions.

  • Reaction: A mixture of an aminopyrazole, an enaminone (or chalcone), and a sodium halide (e.g., NaBr, NaCl) is subjected to a one-pot cyclization and oxidative halogenation reaction. This is typically carried out in the presence of an oxidizing agent like potassium persulfate (K₂S₂O₈).[1][3]

Experimental Evaluation: Protocols & Workflows

A systematic evaluation of a novel pyrazolo[1,5-a]pyrimidine inhibitor involves a tiered approach, moving from biochemical potency to cellular activity and finally to antiproliferative effects.

G compound Pyrazolo[1,5-a]pyrimidine Synthesis & Purification biochem Biochemical Kinase Assay (Determine IC50) compound->biochem Test in vitro potency cell_target Cell-Based Target Engagement (e.g., Western Blot for p-Substrate) biochem->cell_target Confirm cellular activity sar Data Analysis & Structure-Activity Relationship (SAR) biochem->sar Iterate design cell_viability Cell Viability/Cytotoxicity Assay (Determine GI50/IC50) cell_target->cell_viability Assess antiproliferative effect cell_target->sar Iterate design cell_viability->sar Iterate design

Caption: General workflow for evaluating pyrazolo[1,5-a]pyrimidine kinase inhibitors.

Protocol: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol provides a method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase. The ADP-Glo™ assay is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.

Principle: The amount of ADP produced is directly proportional to kinase activity. Inhibition of the kinase results in a lower ADP concentration and a reduced luminescence signal.

Materials:

  • Kinase of interest (e.g., CDK2/cyclin A, TrkA)

  • Kinase-specific substrate (e.g., histone H1 for CDK2)

  • Test Compound (Pyrazolo[1,5-a]pyrimidine derivative) dissolved in 100% DMSO

  • Positive Control Inhibitor (e.g., Ribociclib for CDK2)[10]

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Plating: Prepare a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from 100 µM. Dispense 50 nL of each compound concentration into the wells of a 384-well plate. Include "vehicle control" (DMSO only) and "no enzyme" (background) wells.

  • Kinase Reaction Initiation:

    • Prepare a 2X kinase/substrate solution in Kinase Buffer.

    • Prepare a 2X ATP solution in Kinase Buffer. The final ATP concentration should be at or near the Kₘ for the specific kinase to ensure competitive inhibition is accurately measured.

    • Add 5 µL of the 2X kinase/substrate solution to all wells except the "no enzyme" control.

    • Add 5 µL of Kinase Buffer to the "no enzyme" wells.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution to all wells. The final reaction volume is 10 µL.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate-reading luminometer.

  • Data Analysis:

    • Subtract the "no enzyme" background signal from all other wells.

    • Normalize the data with the "vehicle control" (DMSO) set to 100% activity and a high concentration of a known inhibitor as 0% activity.

    • Plot the normalized % inhibition against the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol: Cellular Target Engagement via Western Blot

This protocol assesses whether the inhibitor can engage its target in a cellular context by measuring the phosphorylation status of a known downstream substrate.

Principle: An effective inhibitor will reduce the phosphorylation of the target kinase's substrate. This change can be detected by an antibody specific to the phosphorylated form of the substrate.

Materials:

  • Cancer cell line known to have an active signaling pathway involving the target kinase (e.g., MCF-7 for CDK2).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Test Compound and controls dissolved in DMSO.

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-Rb for CDK2, total Rb, and a loading control like β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2-24 hours). Include a DMSO vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) and run on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply the ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To validate the results, the membrane can be stripped and re-probed for the total substrate protein and a loading control (e.g., β-actin) to ensure equal protein loading.

Protocol: Cell Viability/Antiproliferative Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compound.[11]

Procedure:

  • Cell Seeding: Seed a cancer cell line (e.g., A2780 ovarian cancer cells) in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to attach overnight.[12]

  • Compound Treatment: Treat cells with a serial dilution of the pyrazolo[1,5-a]pyrimidine compound for 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and plot against the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Data Summary and Structure-Activity Relationships (SAR)

Systematic modification of the pyrazolo[1,5-a]pyrimidine scaffold has yielded highly potent and selective inhibitors. The table below summarizes the activity of representative compounds from the literature.

Compound Class/ExampleTarget Kinase(s)Key Structural FeatureIn Vitro Potency (IC₅₀/Kᵈ)Reference
Compound 6t CDK2 / TRKAPhenyl & piperazine moietiesCDK2: 0.09 µM; TRKA: 0.45 µM[5][10]
Larotrectinib Analog TrkA, TrkB, TrkC2,5-difluorophenyl-pyrrolidine1-5 nM range[7][8]
Pim-1 Inhibitor 9a/b Pim-1 / Flt-3Aryl substitution at C3Potent nanomolar inhibition[6]
PI3Kδ Inhibitor CPL302253 PI3KδIndole at C5, Morpholine at C72.8 nM[13]
CK2 Inhibitor IC20 CK2Macrocyclic structure12 nM (Kᵈ)[14]
RD-I-53 VPS34 / JAK1-JH2Benzothiazole at C3VPS34: 0.4 µM; JAK1: 0.5 µM[12]

Key SAR Insights:

  • Position 3: Substitution at this position is critical for modulating kinase selectivity. Introduction of groups like carboxamides or heteroaryls can significantly enhance potency.[8][12]

  • Position 5: This position often projects towards the solvent-exposed region. Larger, more complex groups, such as substituted phenyl-pyrrolidines, are well-tolerated and crucial for targeting kinases like Trk.[7][8]

  • Position 7: This position often interacts with the ribose-binding pocket. Small, polar groups like morpholine are frequently used to enhance solubility and potency, particularly in PI3K inhibitors.[13]

Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold is a clinically validated and highly versatile starting point for the design of novel kinase inhibitors. Its favorable binding mode, combined with its synthetic accessibility, allows for the systematic optimization of potency, selectivity, and drug-like properties. The protocols and workflows described herein provide a robust framework for the successful evaluation and development of pyrazolo[1,5-a]pyrimidine-based candidates, from initial biochemical screening to cellular proof-of-concept.

References

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Versatile Tool in Modern Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel and effective cancer therapeutics has led researchers down many molecular avenues. Among the most promising are heterocyclic compounds, whose structural diversity and capacity for specific biological interactions make them ideal starting points for drug discovery. Within this vast chemical space, the pyrazolo[1,5-a]pyrimidine core has emerged as a "privileged scaffold"—a molecular framework that consistently yields compounds with potent and selective biological activities, particularly as protein kinase inhibitors.[1][2] This guide provides an in-depth exploration of the application of pyrazolo[1,5-a]pyrimidin-5-ol and its derivatives in cancer research, offering both mechanistic insights and detailed experimental protocols for the modern oncology laboratory.

The Strategic Advantage of Targeting Protein Kinases

Protein kinases are fundamental regulators of a vast array of cellular processes, including proliferation, differentiation, apoptosis, and signal transduction.[3] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3][4] Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated remarkable efficacy in inhibiting a range of cancer-relevant kinases, acting as ATP-competitive or allosteric inhibitors.[3][4] This multi-targeted potential allows for a broad-spectrum approach to anticancer drug development, addressing the inherent heterogeneity and adaptability of tumors.

Key Kinase Targets and Signaling Pathways

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for its derivatization to target a multitude of kinases involved in oncogenesis. Understanding these pathways is critical for rational drug design and the interpretation of experimental results.

Cyclin-Dependent Kinases (CDKs): Guardians of the Cell Cycle

CDKs are central to the regulation of cell cycle progression, and their aberrant activity is a common feature of cancer.[5] Several pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of CDKs, particularly CDK1, CDK2, and CDK9.[5] Inhibition of these kinases leads to cell cycle arrest, typically at the G1/S and G2/M phases, and can induce apoptosis.[5] A notable example is the compound BS-194, which has demonstrated potent antiproliferative activity across a wide range of cancer cell lines and has shown efficacy in human tumor xenograft models.[5]

TRK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK_Receptor TRK Receptor RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway TRK_Receptor->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway TRK_Receptor->PI3K_AKT_mTOR PLCg PLCγ Pathway TRK_Receptor->PLCg Gene_Expression Gene Expression (Proliferation, Survival) RAS_RAF_MEK_ERK->Gene_Expression PI3K_AKT_mTOR->Gene_Expression PLCg->Gene_Expression Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine TRK Inhibitor (e.g., Larotrectinib) Pyrazolo_pyrimidine->TRK_Receptor In_Vitro_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Cytotoxicity Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Characterization->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Kinase_Assay In Vitro Kinase Inhibition Assay IC50->Kinase_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis Western_Blot Western Blotting (Target Phosphorylation) Kinase_Assay->Western_Blot

References

Application Note: A Guide to High-Throughput Screening Using the Pyrazolo[1,5-a]pyrimidine Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold as a Privileged Structure

The Pyrazolo[1,5-a]pyrimidine (PP) framework is a fused N-heterocyclic system that has garnered significant attention in medicinal chemistry, establishing itself as a "privileged scaffold".[1] Its synthetic tractability allows for extensive structural modifications, making it an ideal core for combinatorial library design and drug discovery.[1] Compounds based on this scaffold have demonstrated a wide array of biological activities, but they are particularly notable for their potent inhibition of protein kinases, which are key regulators of cellular signaling frequently dysregulated in diseases like cancer.[2][3]

The significance of the PP scaffold is underscored by its presence in multiple clinically relevant molecules and its demonstrated activity against a host of critical kinase targets, including Tropomyosin receptor kinases (Trk), Pim-1, Phosphoinositide 3-kinases (PI3Kδ), and key players in oncogenic pathways like EGFR, B-Raf, and MEK.[2][3][4][5][6][7] The specific derivative, Pyrazolo[1,5-a]pyrimidin-5-ol, serves as a versatile synthetic intermediate that can be readily functionalized to explore structure-activity relationships (SAR).[1][5] This application note provides a comprehensive guide for utilizing compounds from this class in a high-throughput screening (HTS) campaign, from initial biochemical screening to cellular target engagement confirmation.

The High-Throughput Screening Cascade for Kinase Inhibitors

The objective of an HTS campaign is to efficiently screen large compound libraries to identify "hits"—compounds that modulate the activity of a biological target. For kinase inhibitors, this process is typically a multi-stage cascade designed to triage compounds, eliminate artifacts, and confirm on-target activity in a physiologically relevant context.

The workflow begins with a robust and cost-effective primary screen. Hits from this initial screen are then subjected to confirmatory assays, often using an orthogonal technology to rule out assay-specific interference. Potency is determined by generating dose-response curves. Finally, the most promising compounds are advanced to cellular assays to confirm target engagement and functional effects within a complex biological environment.

HTS_Cascade cluster_0 Biochemical Assays (In Vitro) cluster_1 Cellular Assays (In Cellulo) Primary Primary Screen (e.g., Luminescence Assay) Single Concentration Confirm Hit Confirmation & Potency (IC50) (e.g., FP Assay) Primary->Confirm 'Hits' Selectivity Selectivity Profiling (Kinase Panel) Confirm->Selectivity 'Potent Hits' Target Target Engagement (e.g., HT-CETSA) Selectivity->Target 'Potent & Selective Hits' Functional Functional Assays (e.g., Proliferation, Biomarker) Target->Functional Lead_Opt Lead Optimization Functional->Lead_Opt

Caption: A typical HTS cascade for kinase inhibitor discovery.

Protocol 1: Primary Biochemical HTS with a Luminescence-Based Kinase Assay

This protocol is designed for the initial screening of a compound library at a single high concentration (e.g., 10 µM) to identify potential inhibitors of a target kinase. We will use a luminescence-based ATP detection assay, such as the Promega Kinase-Glo® platform, as a model.

Principle of the Assay: Kinases catalyze the transfer of phosphate from ATP to a substrate, consuming ATP in the process. The amount of ATP remaining after the kinase reaction is quantified using a luciferase enzyme. In the presence of ATP, luciferase converts luciferin into oxyluciferin, generating a "glow-type" luminescent signal.[8] Therefore, the luminescent signal is inversely proportional to kinase activity; potent inhibitors will prevent ATP consumption, resulting in a high luminescent signal.[8][9]

Luminescence_Assay cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Detection ATP ATP Kinase Kinase + Inhibitor ATP->Kinase Substrate Substrate Substrate->Kinase ADP ADP Kinase->ADP Inhibition blocks this step P_Substrate Phospho-Substrate Kinase->P_Substrate Inhibition blocks this step Remaining_ATP Remaining ATP Luciferase Luciferase/ Luciferin Remaining_ATP->Luciferase Light Luminescent Signal Luciferase->Light

Caption: Principle of the luminescence-based kinase assay.

Materials and Reagents
ReagentSupplier ExamplePurpose
Target Kinase (e.g., GSK-3β)Carna BiosciencesThe enzyme of interest.
Kinase Substrate (e.g., GP-2 peptide)PromegaThe molecule to be phosphorylated.
ATP, 10 mM SolutionSigma-AldrichCo-factor and phosphate source for the kinase.
Kinase-Glo® Luminescent Kinase AssayPromegaContains luciferase, luciferin, and buffers for signal generation.
Kinase Buffer (e.g., 5X)VariesProvides optimal pH and co-factors (e.g., MgCl₂) for kinase activity.
Test Compounds (10 mM in DMSO)In-house/VendorThe Pyrazolo[1,5-a]pyrimidine library to be screened.
Staurosporine (1 mM in DMSO)TocrisA potent, non-selective kinase inhibitor used as a positive control.
DMSOSigma-AldrichSolvent for compounds, used as a negative (0% inhibition) control.
Assay Plates (384-well, white, solid bottom)CorningLow-volume plates suitable for luminescence measurements.
Detailed Protocol

This protocol is optimized for a 10 µL final reaction volume in a 384-well plate.

  • Compound Plating:

    • Prepare a compound source plate by diluting the 10 mM stock library to 40 µM in kinase buffer (400x dilution).

    • Using an acoustic liquid handler (e.g., Echo) or pin tool, transfer 25 nL of compounds from the source plate into the empty assay plate. This results in a 100 nM final concentration.

    • For controls, add 25 nL of DMSO (0% inhibition) and 25 nL of a Staurosporine dilution (100% inhibition, final concentration ~10 µM) to designated wells.

  • Enzyme Mix Preparation:

    • Causality: Prepare the enzyme mix fresh. The concentration of the kinase should be pre-determined to yield ~50-80% ATP consumption in the reaction time to ensure a robust signal window.[10]

    • Thaw kinase and kinase buffer on ice.

    • Prepare 2X Enzyme Mix: Dilute the kinase to 2X its final concentration in 1X kinase buffer. For example, if the final concentration is 5 ng/µL, dilute to 10 ng/µL.

  • Substrate/ATP Mix Preparation:

    • Causality: The ATP concentration is critical. Setting it at or near the Michaelis-Menten constant (Km) for the kinase makes the assay more sensitive to competitive inhibitors like many Pyrazolo[1,5-a]pyrimidines.[2]

    • Prepare 2X Substrate/ATP Mix: Dilute the substrate peptide and ATP to 2X their final concentrations in 1X kinase buffer. (e.g., final 10 µM ATP and 10 µM substrate).

  • Assay Execution:

    • Add 5 µL of the 2X Enzyme Mix to all wells of the assay plate containing the pre-spotted compounds.

    • Centrifuge the plate briefly (1 min at 1000 rpm) to ensure contents are mixed at the bottom.

    • Pre-incubate the plate for 15 minutes at room temperature. This allows the compounds to bind to the kinase before the reaction starts.

    • Initiate the kinase reaction by adding 5 µL of the 2X Substrate/ATP Mix to all wells.

    • Centrifuge again briefly.

    • Incubate the reaction for 60 minutes at room temperature. The optimal time should be determined during assay development.

  • Signal Detection:

    • Prepare the Kinase-Glo® Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.

    • Add 10 µL of the Kinase-Glo® Reagent to each well.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Read the plate on a luminometer (e.g., PerkinElmer EnVision).

Assay Validation and Data Analysis
  • Trustworthiness: Before screening a full library, the assay must be validated. The Z' factor is a statistical measure of assay quality, where a value > 0.5 indicates an excellent and robust assay suitable for HTS.[11]

    • Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|

    • Where μ and σ are the mean and standard deviation of the positive (Staurosporine) and negative (DMSO) controls.

  • Data Normalization: Calculate the percent inhibition for each test compound:

    • % Inhibition = 100 * (Signal_cpd - Signal_pos) / (Signal_neg - Signal_pos)

  • Hit Identification: A "hit" is typically defined as a compound that shows inhibition greater than a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

Protocol 2: Hit Confirmation and Potency via Fluorescence Polarization (FP)

FP is an excellent orthogonal assay for confirming hits and determining their potency (IC50). It is less susceptible to interference from colored compounds or those that inhibit luciferase.[12]

Principle of the Assay: This is a competitive binding assay. A small, fluorescently labeled peptide (tracer) binds to the kinase. Due to its small size, the free tracer rotates rapidly in solution, and when excited with polarized light, it emits depolarized light (low FP signal). When bound to the much larger kinase, its rotation is slowed, and it emits polarized light (high FP signal).[13] An inhibitor compound will compete with the tracer for the kinase's binding site, displacing it and causing a decrease in the FP signal.[14]

FP_Assay cluster_0 cluster_1 cluster_2 Kinase Kinase Tracer_Bound Fluorescent Tracer Rotation Slowed Kinase:f0->Tracer_Bound:f0 Binding Tracer_Free Fluorescent Tracer Rotates Rapidly Low_FP Low Polarization (Depolarized Light) Tracer_Free->Low_FP High_FP High Polarization (Polarized Light) Tracer_Bound->High_FP Inhibitor Inhibitor Kinase_Inhibitor Kinase Inhibitor Inhibitor:f0->Kinase_Inhibitor:f1 Competition

Caption: Principle of a competitive Fluorescence Polarization assay.

Materials and Reagents
ReagentSupplier ExamplePurpose
Target KinaseSame as aboveThe protein target.
Fluorescent TracerPerkinElmer/CustomA fluorescently-labeled ligand/peptide that binds to the kinase.
Confirmed Hit CompoundsFrom primary screenPyrazolo[1,5-a]pyrimidine hits to be tested for potency.
Assay BufferVariesBuffer optimized for binding, may differ from kinase activity buffer.
Assay Plates (384-well, black, non-treated)Greiner Bio-OneLow-binding plates suitable for fluorescence measurements.
Detailed Protocol
  • Assay Development:

    • Trustworthiness: First, determine the dissociation constant (Kd) of the tracer for the kinase by titrating the kinase against a fixed, low concentration of the tracer. The optimal tracer concentration is the lowest that gives a robust signal-to-noise ratio.[15]

    • The kinase concentration should be set at or slightly above the Kd to ensure sufficient tracer is bound, creating a stable "high FP" signal window. A change in millipolarization (mP) of at least 100 mP between free and bound tracer is desirable for a robust assay.[15]

  • Compound Titration:

    • Perform serial dilutions of the hit compounds in DMSO to create a dose-response curve (e.g., 11 points, 1:3 dilution starting from 100 µM).

    • Stamp 100 nL of the compound dilutions into the 384-well black assay plate. Include DMSO-only (no inhibition) and a known inhibitor (full inhibition) controls.

  • Assay Execution (20 µL final volume):

    • Prepare a 2X Kinase/Tracer mix by diluting the kinase and the fluorescent tracer to 2X their final concentrations in assay buffer.

    • Add 10 µL of the Kinase/Tracer mix to all wells.

    • Centrifuge the plate (1 min at 1000 rpm).

    • Incubate at room temperature for 60 minutes (or as determined during assay development) to reach binding equilibrium.

  • Signal Detection:

    • Read the plate on an FP-capable plate reader (e.g., Molecular Devices SpectraMax), using appropriate excitation and emission filters for the fluorophore.

    • The reader will measure both parallel (S) and perpendicular (P) fluorescence intensities and calculate the polarization (P) or anisotropy (A).

Data Analysis
  • The raw FP data (in mP units) is plotted against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to displace 50% of the bound tracer.

Protocol 3: Cellular Target Engagement with HT-CETSA

A potent biochemical inhibitor must be able to enter a cell and bind to its intended target. The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify this target engagement.[16]

Principle of the Assay: Ligand binding typically stabilizes a protein, increasing its resistance to thermal denaturation. In CETSA, cells are treated with a compound, then heated. At a specific temperature, the unbound target protein will denature and aggregate, while the ligand-bound fraction remains soluble. After cell lysis and removal of aggregates, the amount of soluble target protein is quantified.[17] High-throughput versions (HT-CETSA) replace the traditional low-throughput Western blot with reporter-based systems or immunoassays.[18][19]

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Lysis & Detection Cells Plate Cells Treat Treat with Compound (e.g., Pyrazolo[1,5-a]pyrimidine) Cells->Treat Heat Heat Plate to Tagg (e.g., 52°C) Treat->Heat Unbound Unbound Target Denatures & Aggregates Heat->Unbound Bound Bound Target Remains Soluble Heat->Bound Lyse Lysis Centrifuge Centrifugation (Remove Aggregates) Lyse->Centrifuge Detect Quantify Soluble Target (e.g., AlphaLISA, SplitLuc) Centrifuge->Detect

Caption: Workflow for a High-Throughput Cellular Thermal Shift Assay (HT-CETSA).

Materials and Reagents
ReagentSupplier ExamplePurpose
Cell LineATCCA cell line endogenously expressing the target kinase.
Cell Culture Medium, FBS, etc.GibcoStandard cell culture reagents.
Hit CompoundsFrom IC50 determinationPotent inhibitors for cellular testing.
Lysis BufferVariesContains detergents and protease/phosphatase inhibitors.
Detection Reagents (e.g., AlphaLISA kit)PerkinElmerSpecific antibody-based reagents for quantifying the target protein.
PCR Plates (96 or 384-well)Bio-RadFor performing the heating step in a thermal cycler.
Detailed Protocol
  • Assay Development (Melt Curve):

    • Trustworthiness: Before screening, determine the optimal heating temperature. Treat cells with DMSO vehicle, then aliquot into a PCR plate and heat across a temperature gradient (e.g., 40°C to 70°C) using a thermal cycler.

    • Lyse, centrifuge, and quantify the remaining soluble protein at each temperature. The optimal temperature (T_agg) is one that results in about 50-80% protein aggregation, providing the largest window to observe thermal stabilization.

  • Cell Treatment:

    • Seed cells in a multi-well plate (e.g., 96-well) and grow to ~80-90% confluency.

    • Treat cells with a dose-response of the hit compound for 1-2 hours in the incubator. Include DMSO controls.

  • Thermal Challenge and Lysis:

    • Transfer the cell suspension to a PCR plate.

    • Heat the plate in a thermal cycler at the pre-determined optimal temperature for 3 minutes. Include an unheated control plate (kept at room temperature).

    • Add lysis buffer and incubate on ice.

    • Remove aggregated proteins via centrifugation (e.g., 2000g for 20 min at 4°C).[18]

  • Detection:

    • Carefully transfer the supernatant (containing soluble protein) to a new assay plate (e.g., a 384-well ProxiPlate for AlphaLISA).

    • Perform the detection assay (e.g., AlphaLISA) according to the manufacturer's protocol. This typically involves adding antibody-coated donor and acceptor beads that come into proximity when the target protein is present, generating a signal.

Data Analysis
  • The signal from the heated samples is normalized to the signal from the unheated samples for each compound concentration.

  • A positive result (target engagement) is an increase in the amount of soluble protein in the heated sample compared to the DMSO control.

  • Plotting the normalized signal against compound concentration allows for the calculation of an EC50 for target engagement.

Summary of Data and Interpretation

The successful execution of this HTS cascade will yield a comprehensive dataset for each Pyrazolo[1,5-a]pyrimidine compound, allowing for informed decisions in a drug discovery program.

ParameterProtocolData OutputInterpretation
% Inhibition 1. Primary ScreenSingle value per compoundIdentifies initial compounds of interest ("hits") that inhibit the kinase.
IC50 2. FP ConfirmationPotency value (e.g., in nM or µM)Quantifies the biochemical potency of the inhibitor. Lower values are more potent.
Thermal Shift 3. HT-CETSAIncreased soluble protein vs. controlConfirms the compound binds to and stabilizes the target protein inside cells.
EC50 (CETSA) 3. HT-CETSACellular target engagement potencyQuantifies how potently the compound engages its target in a cellular environment.

Potential Pitfalls: It is crucial to be aware of potential artifacts. In luminescence assays, some compounds may directly inhibit luciferase, leading to a false negative.[10] In FP assays, fluorescent compounds can interfere with the signal. Counter-screens should be implemented to identify and flag these problematic compounds early in the process.

References

Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold as a Cornerstone of Modern Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Cellular Characterization of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors

The pyrazolo[1,5-a]pyrimidine framework is a notable class of heterocyclic compounds that has garnered significant attention in medicinal chemistry for its remarkable versatility and potent biological activity.[1][2] This scaffold serves as the core structure for numerous small-molecule inhibitors targeting protein kinases, which are critical regulators of cellular signaling pathways.[2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[1][2]

Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been successfully developed as inhibitors for a wide array of kinases, including Cyclin-Dependent Kinases (CDKs), Phosphoinositide 3-Kinases (PI3Ks), Tropomyosin Receptor Kinases (Trks), and components of the MAPK/ERK pathway like B-Raf and MEK.[1][3][4][5] This has led to the clinical approval of drugs such as the Trk inhibitors Larotrectinib and Entrectinib, validating the therapeutic potential of this chemical class.[3]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of novel compounds based on this privileged scaffold, using the representative structure Pyrazolo[1,5-a]pyrimidin-5-ol as a conceptual model. We will provide a logical workflow, detailed experimental protocols, and the scientific rationale behind key methodological choices for evaluating such compounds in cell-based assays.

Section 1: Unraveling the Mechanism of Action of Pyrazolo[1,5-a]pyrimidine Compounds

The primary mechanism by which pyrazolo[1,5-a]pyrimidine derivatives exert their biological effects is through the inhibition of protein kinase activity. These compounds can function as either ATP-competitive inhibitors, binding to the highly conserved ATP-binding pocket of the kinase, or as allosteric inhibitors, binding to a different site to modulate enzyme activity.[1] This inhibition blocks the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascades that drive cellular processes like proliferation, survival, and differentiation.[2]

Given the broad targeting of kinases by this scaffold, a new derivative must be systematically evaluated to determine its specific targets and cellular effects. A typical signaling pathway that can be modulated by these inhibitors is the PI3K/Akt pathway, which is central to cell survival and growth.

GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits pAkt p-Akt (Active) PDK1->pAkt Phosphorylates Akt Akt Downstream Downstream Targets (e.g., mTOR, GSK3β) pAkt->Downstream Phosphorylates Response Cell Survival, Growth, Proliferation Downstream->Response Leads to Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->PI3K Inhibits cluster_1 cluster_2 cluster_3 Tier1 Tier 1: Primary Screening (Cytotoxicity & Proliferation) Tier2 Tier 2: Mechanistic Validation (Target Engagement & Signaling) Tier1->Tier2 T1_Assay1 Cell Viability Assays (MTT, MTS, etc.) Tier1->T1_Assay1 Tier3 Tier 3: Phenotypic Confirmation (Cellular Processes) Tier2->Tier3 T2_Assay1 Western Blot for Phospho-Proteins Tier2->T2_Assay1 T3_Assay1 Cell Cycle Analysis (Flow Cytometry) Tier3->T3_Assay1 T1_Assay2 Dose-Response & IC50 Determination T1_Assay1->T1_Assay2 T2_Assay2 Immunofluorescence (IF) for Target Localization T3_Assay2 Apoptosis Assays (e.g., Annexin V)

References

Application Notes and Protocols for Pyrazolo[1,5-a]pyrimidin-5-ol in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Pyrazolo[1,5-a]pyrimidine Scaffold in Oncology

The Pyrazolo[1,5-a]pyrimidine (PP) framework represents a class of nitrogen-rich heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their structural similarity to endogenous purines.[1] This structural mimicry allows them to function as potent and selective inhibitors of various protein kinases, which are key regulators of cellular signaling pathways frequently dysregulated in cancer.[2] The intrinsic anti-proliferative and pro-apoptotic activities of many PP derivatives make them compelling candidates for oncology drug development.[3][4]

Beyond its inherent therapeutic potential, the true innovation lies in leveraging the Pyrazolo[1,5-a]pyrimidin-5-ol scaffold as a versatile core for the construction of sophisticated targeted drug delivery systems. By functionalizing this core, it is possible to create a tripartite conjugate: a targeting moiety that directs the construct to cancer cells, a potent cytotoxic payload, and the PP core which can either act as a secondary therapeutic or as a stable linker. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, functionalization, and evaluation of this compound-based targeted drug delivery systems.

I. Synthesis of the Core Scaffold: this compound

The foundational step is the synthesis of the core heterocyclic system. A reliable and efficient method is the cyclocondensation of a 3-aminopyrazole with a β-ketoester, such as ethyl acetoacetate.[5][6] Microwave-assisted synthesis offers a significant advantage in terms of reaction time and yield compared to conventional heating.[2][7]

Protocol 1: Microwave-Assisted Synthesis of 7-methylthis compound

This protocol describes the synthesis of a model this compound derivative.

Materials:

  • 3-Aminopyrazole

  • Ethyl acetoacetate

  • Glacial acetic acid

  • Microwave synthesis vial

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave synthesis vial, combine 3-aminopyrazole (1.0 eq), ethyl acetoacetate (1.2 eq), and glacial acetic acid (5 mL).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 150°C for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the vial to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the desired 7-methylthis compound.

II. Functionalization for Bioconjugation: Introducing a "Clickable" Handle

To attach a targeting ligand, the this compound core must be functionalized with a bioorthogonal handle. A highly efficient approach is the introduction of an alkyne group via O-propargylation of the 5-hydroxyl group. This alkyne will serve as a reactive partner for an azide-modified targeting ligand in a strain-promoted alkyne-azide cycloaddition (SPAAC), a form of "click chemistry".

Protocol 2: O-Propargylation of 7-methylthis compound

Materials:

  • 7-methylthis compound

  • Propargyl bromide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add 7-methylthis compound (1.0 eq) and anhydrous DMF.

  • Add potassium carbonate (2.0 eq) to the suspension.

  • Slowly add propargyl bromide (1.5 eq) to the reaction mixture at room temperature.

  • Heat the reaction to 60°C and stir for 3-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • The product will precipitate. Collect the solid by filtration, wash with water, and dry under vacuum to yield 5-(prop-2-yn-1-yloxy)-7-methylpyrazolo[1,5-a]pyrimidine.

III. Payload Attachment: A Bifunctional Linker Strategy

For the delivery of a separate therapeutic agent, a bifunctional linker is required. One end of the linker will be attached to the "clickable" pyrazolo[1,5-a]pyrimidine core, and the other end will be conjugated to the payload. A common strategy involves using a linker with an azide group (for reaction with the alkyne on the core) and a functional group suitable for attaching the payload, such as a cleavable linker with a PABC (p-aminobenzyloxycarbonyl) group for releasing a drug with a primary amine.

IV. Conjugation to a Targeting Ligand: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that is ideal for bioconjugation as it is bioorthogonal and proceeds under mild, physiological conditions.[3][5] This protocol describes the conjugation of the alkyne-functionalized pyrazolo[1,5-a]pyrimidine-payload construct to an azide-modified antibody.

Protocol 3: SPAAC Conjugation to an Azide-Modified Antibody

Materials:

  • Alkyne-functionalized pyrazolo[1,5-a]pyrimidine-payload construct

  • Azide-functionalized monoclonal antibody (in PBS, pH 7.4)

  • DBCO-functionalized drug-linker (if the antibody is alkyne-functionalized and the small molecule is azide-functionalized)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • Size-exclusion chromatography system

Procedure:

  • Antibody Preparation: Prepare the azide-functionalized antibody at a concentration of 5-10 mg/mL in PBS, pH 7.4.

  • Drug-Linker Preparation: Prepare a stock solution of the alkyne-functionalized pyrazolo[1,5-a]pyrimidine-payload construct in DMSO at a concentration of 10-20 mM.

  • Conjugation Reaction:

    • In a reaction vessel, add the antibody solution.

    • Add the alkyne-functionalized drug-linker stock solution to the antibody solution. The molar ratio will depend on the desired drug-to-antibody ratio (DAR).

    • Gently mix and incubate at 4°C overnight.[3]

  • Purification: Purify the resulting antibody-drug conjugate (ADC) using size-exclusion chromatography to remove any unreacted drug-linker.

V. Formulation into Nanoparticles for Enhanced Delivery

Encapsulating the ADC into biodegradable nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can improve its pharmacokinetic profile, enhance its accumulation in tumors via the enhanced permeability and retention (EPR) effect, and protect it from degradation.[8][9]

Protocol 4: Formulation of ADC-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation

Materials:

  • Purified ADC

  • PLGA

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in water)

  • Sonicator

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a known amount of PLGA and the ADC in DCM.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA.

  • Emulsification: Add the organic phase to the aqueous phase and sonicate on an ice bath to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Evaporate the DCM using a rotary evaporator at room temperature.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step three times to remove residual PVA.

  • Lyophilization (Optional): For long-term storage, the nanoparticles can be lyophilized with a cryoprotectant.

VI. Characterization of the Targeted Drug Delivery System

Thorough characterization is critical to ensure the quality, efficacy, and safety of the final product.[4][10]

Table 1: Key Characterization Techniques
ParameterTechnique(s)Purpose
Drug-to-Antibody Ratio (DAR) UV-Vis Spectroscopy, Mass Spectrometry (MS)To determine the average number of drug molecules conjugated to each antibody.[11]
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To measure the size distribution of the nanoparticles.
Zeta Potential Electrophoretic Light Scattering (ELS)To determine the surface charge of the nanoparticles, which influences their stability and interaction with cells.
Drug Loading and Encapsulation Efficiency HPLC, UV-Vis SpectroscopyTo quantify the amount of ADC encapsulated within the nanoparticles.
In Vitro Drug Release Dialysis method coupled with HPLC or UV-VisTo study the release kinetics of the ADC from the nanoparticles under physiological conditions.
Conjugate Stability SDS-PAGE, Size-Exclusion Chromatography (SEC)To assess the stability of the ADC and nanoparticles in serum.

VII. In Vitro and In Vivo Evaluation

The efficacy of the targeted drug delivery system must be evaluated in relevant biological models.

Protocol 5: In Vitro Cytotoxicity Assay

Materials:

  • Target cancer cell line (expressing the antigen for the targeting antibody)

  • Control cell line (lacking the target antigen)

  • Cell culture medium and supplements

  • ADC-loaded nanoparticles

  • MTT or other cell viability assay reagent

  • Plate reader

Procedure:

  • Seed the target and control cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC-loaded nanoparticles, free drug, and empty nanoparticles (as a control).

  • Incubate for a specified period (e.g., 72 hours).

  • Perform a cell viability assay (e.g., MTT assay) to determine the concentration-dependent cytotoxicity.

  • Calculate the IC50 values to compare the potency of the different formulations.

Protocol 6: Cellular Uptake Studies

To confirm targeted uptake, the ADC can be labeled with a fluorescent dye.

Procedure:

  • Treat target and control cells with the fluorescently labeled ADC-nanoparticles.

  • After incubation, wash the cells to remove non-internalized nanoparticles.

  • Analyze cellular uptake using fluorescence microscopy or flow cytometry.

In Vivo Evaluation

Animal Models:

  • Use tumor-bearing animal models (e.g., xenografts in immunodeficient mice) to evaluate the in vivo efficacy and biodistribution of the targeted nanoparticles.[12]

Biodistribution Studies:

  • Administer the targeted nanoparticles (often radiolabeled or fluorescently tagged) to the animal models.

  • At various time points, collect and analyze organs and tumors to determine the accumulation of the nanoparticles.[8][12][13]

Efficacy Studies:

  • Treat tumor-bearing animals with the ADC-nanoparticles, free drug, and control formulations.

  • Monitor tumor growth over time to assess the anti-tumor efficacy.

Diagrams

Workflow for this compound Based Targeted Drug Delivery System

G cluster_synthesis Synthesis & Functionalization cluster_conjugation Bioconjugation cluster_formulation Formulation & Characterization cluster_evaluation Biological Evaluation A Synthesis of this compound B O-Propargylation A->B C Attachment of Bifunctional Linker & Payload B->C D SPAAC Conjugation to Targeting Antibody C->D E Nanoparticle Formulation D->E F Physicochemical Characterization E->F G In Vitro Studies (Cytotoxicity, Uptake) F->G H In Vivo Studies (Efficacy, Biodistribution) G->H

Caption: Overall workflow for the development of a this compound based targeted drug delivery system.

Targeted Drug Delivery Mechanism

G cluster_systemic cluster_tumor cluster_intracellular NP Targeted Nanoparticle (ADC-Loaded) Receptor Target Receptor NP->Receptor 1. Targeting & Binding TumorCell Tumor Cell Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Payload Release Lysosome->Payload 4. Payload Release Apoptosis Cell Death Payload->Apoptosis 5. Therapeutic Effect

References

Application Notes and Protocols: Pyrazolo[1,5-a]pyrimidin-5-ol as a Versatile Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of Pyrazolo[1,5-a]pyrimidin-5-ol

The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in the development of novel fluorophores, owing to its rigid, planar N-heterocyclic system that is amenable to a wide range of chemical modifications.[1][2] This versatility allows for the fine-tuning of photophysical properties, leading to applications in chemosensors, bioimaging, and materials science.[3][4] Among this promising class of compounds, this compound stands out for its potential as a foundational fluorescent probe. The presence of the hydroxyl group at the 5-position is anticipated to confer sensitivity to the local microenvironment, particularly pH, through keto-enol tautomerism and potential involvement in excited-state intramolecular proton transfer (ESIPT) processes.[5] This intrinsic sensitivity, coupled with the inherent fluorescence of the pyrazolopyrimidine core, makes it an exciting candidate for a variety of applications in cellular and molecular biology.

These application notes provide a comprehensive guide to the characterization and utilization of this compound as a fluorescent probe. The protocols are designed to be self-validating and are grounded in established principles of fluorescence spectroscopy and microscopy.

Part 1: Foundational Characterization of this compound

Before embarking on specific applications, a thorough characterization of the photophysical properties of this compound is paramount. This foundational data will inform the design of all subsequent experiments.

Synthesis and Purity Assessment

The synthesis of this compound can be achieved through several established routes, often involving the cyclocondensation of 3-amino-1H-pyrazoles with appropriate 1,3-dicarbonyl compounds or their equivalents.[1][6] A general synthetic scheme is presented below.

cluster_synthesis Synthesis of this compound 3-amino-1H-pyrazole 3-amino-1H-pyrazole Cyclocondensation Cyclocondensation 3-amino-1H-pyrazole->Cyclocondensation 1,3-dicarbonyl 1,3-Dicarbonyl (or equivalent) 1,3-dicarbonyl->Cyclocondensation This compound This compound Cyclocondensation->this compound

Caption: General synthetic route for this compound.

It is crucial to ensure the high purity of the synthesized compound, as impurities can significantly interfere with fluorescence measurements. Purity should be assessed by standard analytical techniques such as NMR, mass spectrometry, and HPLC.

Core Photophysical Properties

The following table summarizes the key photophysical parameters that must be determined for this compound. The subsequent protocols detail the experimental procedures for their measurement.

PropertyDescriptionImportance
Absorption Spectrum (λabs) The range of wavelengths of light absorbed by the molecule.Determines the optimal excitation wavelength.
Emission Spectrum (λem) The range of wavelengths of light emitted by the molecule after excitation.Defines the detection window and potential for spectral overlap.
Molar Extinction Coefficient (ε) A measure of how strongly the molecule absorbs light at a given wavelength.Indicates the brightness of the probe.
Fluorescence Quantum Yield (ΦF) The ratio of photons emitted to photons absorbed.A direct measure of the probe's fluorescence efficiency.[7]
Stokes Shift The difference in wavelength between the absorption and emission maxima.A larger Stokes shift is desirable to minimize self-absorption and spectral overlap.
Photostability The resistance of the fluorophore to photodegradation upon exposure to light.Crucial for long-term imaging experiments.
Solvatochromism The change in absorption and emission spectra with solvent polarity.Indicates the probe's sensitivity to its microenvironment.
Protocol 1: Determination of Absorption and Emission Spectra

Objective: To determine the optimal excitation and emission wavelengths of this compound.

Materials:

  • This compound

  • Spectroscopic grade solvents (e.g., ethanol, DMSO, PBS)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mM in DMSO).

  • Prepare a dilute solution (e.g., 10 µM) in the desired solvent for analysis.

  • Absorption Spectrum:

    • Record the absorbance of the solution from 200 to 700 nm using a UV-Vis spectrophotometer.

    • Identify the wavelength of maximum absorbance (λabs).

  • Emission Spectrum:

    • Set the excitation wavelength of the fluorometer to the determined λabs.

    • Scan the emission spectrum over a range of wavelengths longer than the excitation wavelength (e.g., λabs + 20 nm to 800 nm).

    • Identify the wavelength of maximum emission (λem).

Protocol 2: Determination of Fluorescence Quantum Yield (Relative Method)

Objective: To quantify the fluorescence efficiency of this compound relative to a known standard.

Causality: The relative method is often preferred for its simplicity and accessibility, as it does not require specialized instrumentation like an integrating sphere.[8] It relies on the principle that if a standard and a sample have the same absorbance at the same excitation wavelength, the ratio of their integrated fluorescence intensities is proportional to the ratio of their quantum yields.

Materials:

  • This compound solution

  • Quantum yield standard with a known ΦF in the same solvent (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54)

  • Spectroscopic grade solvent

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a series of dilutions of both the this compound and the standard in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

  • Record the absorbance of each solution at the chosen excitation wavelength.

  • Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (excitation wavelength, slit widths) for both the sample and the standard.

  • Integrate the area under the emission curve for each spectrum.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • Determine the slope of the linear fit for both plots (Gradsample and Gradstandard).

  • Calculate the quantum yield of the sample (ΦF, sample) using the following equation:

    ΦF, sample = ΦF, standard × (Gradsample / Gradstandard) × (η2sample / η2standard)

    Where η is the refractive index of the solvent. For the same solvent, this term cancels out.

Part 2: Application in Cellular Imaging

The intrinsic fluorescence and potential environmental sensitivity of this compound make it a promising candidate for live-cell imaging.

cluster_workflow Live Cell Imaging Workflow Cell_Culture 1. Cell Culture (e.g., HeLa, HEK293) Probe_Loading 2. Probe Loading (Incubation with this compound) Cell_Culture->Probe_Loading Washing 3. Washing (Removal of excess probe) Probe_Loading->Washing Imaging 4. Imaging (Confocal Microscopy) Washing->Imaging Analysis 5. Data Analysis Imaging->Analysis cluster_ph_sensing Hypothesized pH Sensing Mechanism Protonated Protonated Form (Low pH) Fluorescence_Change Change in Fluorescence (Intensity or Wavelength) Protonated->Fluorescence_Change + H+ Deprotonated Deprotonated Form (High pH) Deprotonated->Fluorescence_Change - H+

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Pyrazolo[1,5-a]pyrimidin-5-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold, aiming to improve your reaction yields and product purity.

Core Synthesis Protocol: Cyclocondensation of 3-Aminopyrazole with Ethyl Acetoacetate

The most common and direct route to the this compound core involves the cyclocondensation of a 3-aminopyrazole with a β-ketoester, such as ethyl acetoacetate.[1][2] This reaction is typically acid-catalyzed and driven by thermal energy.

Experimental Protocol

Reaction Scheme:

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-aminopyrazole (1 equivalent) in a suitable solvent such as glacial acetic acid or a higher-boiling point alcohol.

  • Addition of β-Ketoester: To the stirred solution, add ethyl acetoacetate (1 to 1.2 equivalents).

  • Catalyst Addition (if not using acetic acid as solvent): Add a catalytic amount of a Brønsted acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

  • Reaction Execution: Heat the reaction mixture to reflux (typically 110-120 °C) and monitor the progress using Thin Layer Chromatography (TLC).[3][4] Reaction times can vary from a few hours to overnight.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • If using acetic acid, carefully neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution) until effervescence ceases.

    • The product may precipitate out of the solution. If so, collect the solid by filtration, wash it with cold water, and then a small amount of cold ethanol.

    • If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting residue can be purified.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.[5]

Visualization of the Reaction Mechanism

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 3-Aminopyrazole 3-Aminopyrazole Enamine Enamine 3-Aminopyrazole->Enamine Nucleophilic attack on carbonyl Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Enamine Cyclized Intermediate Cyclized Intermediate Enamine->Cyclized Intermediate Intramolecular cyclization This compound This compound Cyclized Intermediate->this compound Dehydration

Caption: Generalized mechanism for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Q: My reaction has a very low yield, or I'm not seeing any product formation on my TLC. What could be the problem?

A: Low or no yield is a common issue that can stem from several factors. Let's break down the possibilities:

  • Cause 1: Insufficient Reaction Temperature or Time. The cyclocondensation and subsequent dehydration steps require sufficient thermal energy.

    • Solution: Ensure your reaction is heated to the appropriate reflux temperature for your chosen solvent.[5] Monitor the reaction progress with TLC; if starting materials are still present after several hours, consider extending the reaction time. For higher boiling point solvents, be mindful of potential side reactions.

  • Cause 2: Inactive or Insufficient Catalyst. If you are not using an acidic solvent like glacial acetic acid, the catalytic activity is crucial.

    • Solution: Ensure your acid catalyst is fresh and added in the correct amount. If using a Brønsted acid like H₂SO₄, a few drops are often sufficient. You could also explore Lewis acid catalysts, which have been shown to be effective in similar pyrimidine syntheses.[6]

  • Cause 3: Purity of Starting Materials. Impurities in your 3-aminopyrazole or ethyl acetoacetate can inhibit the reaction.[3][6]

    • Solution: Use high-purity starting materials. If you suspect impurities, consider purifying your reactants before use. 3-Aminopyrazoles can be synthesized from the reaction of α,β-unsaturated nitriles with hydrazines.[7]

  • Cause 4: Suboptimal Solvent. The solvent plays a role in reactant solubility and reaction rate.

    • Solution: While acetic acid is common, other high-boiling polar solvents can be used.[5] Experimenting with solvents like DMF or DMSO might improve yields, but be aware that they can complicate work-up.

Issue 2: Formation of Multiple Products (Isomers)

Q: I'm observing multiple spots on my TLC, suggesting the formation of isomeric byproducts. How can I improve the regioselectivity?

A: The formation of isomers, such as Pyrazolo[1,5-a]pyrimidin-7-ol, is a known challenge in this synthesis. The regioselectivity is determined by which nitrogen of the pyrazole ring participates in the cyclization.

  • Cause 1: Ambident Nucleophilicity of 3-Aminopyrazole. The 3-aminopyrazole has two nucleophilic nitrogen atoms: the exocyclic amino group and the endocyclic nitrogen at position 2.

    • Solution 1: Steric Hindrance. Introducing a bulky substituent on the N1 position of the pyrazole ring can sterically hinder the endocyclic nitrogen, favoring the reaction at the exocyclic amino group.

    • Solution 2: Electronic Effects. The electronic nature of substituents on the pyrazole ring can influence the nucleophilicity of the different nitrogen atoms. Electron-withdrawing groups can sometimes favor one isomer over the other.

    • Solution 3: Reaction Conditions. The choice of catalyst and solvent can influence the regiochemical outcome.[5] It is often a matter of empirical optimization for a specific substrate. Microwave-assisted synthesis has been reported to improve regioselectivity in some cases.[5]

Issue 3: Difficult Product Purification

Q: My crude product is an oil or a mixture that is difficult to purify by recrystallization. What are my options?

A: Purification can be challenging, especially with the presence of polar impurities or side products with similar polarity to your desired compound.

  • Cause 1: Presence of Polar Byproducts. Over-acylation or other side reactions can lead to polar impurities.

    • Solution 1: Optimized Work-up. A thorough aqueous work-up is crucial. Washing the organic layer with brine can help remove some water-soluble impurities.

    • Solution 2: Column Chromatography. If recrystallization fails, column chromatography is the next step. Experiment with different solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol) to achieve good separation.[4] A gradient elution might be necessary.

    • Solution 3: Alternative Purification. For some compounds, preparative HPLC might be required to achieve high purity.

  • Cause 2: Product Instability. The product might be unstable on silica gel.

    • Solution: Consider using a different stationary phase for chromatography, such as alumina (neutral or basic).

Troubleshooting Workflow

Troubleshooting_Workflow Start Start Synthesis Problem Problem Encountered? Start->Problem LowYield Low/No Yield Problem->LowYield Yes ImpureProduct Impure Product/ Multiple Spots Problem->ImpureProduct Yes PurificationDifficulty Purification Issues Problem->PurificationDifficulty Yes Success Successful Synthesis Problem->Success No CheckPurity Check Starting Material Purity LowYield->CheckPurity CheckIsomers Characterize Byproducts (NMR, MS) ImpureProduct->CheckIsomers OptimizeWorkup Optimize Work-up Procedure PurificationDifficulty->OptimizeWorkup OptimizeConditions Optimize Reaction Conditions (T, t, catalyst) CheckPurity->OptimizeConditions OptimizeConditions->Problem ModifySubstrate Modify Substrate for Regiocontrol CheckIsomers->ModifySubstrate ModifySubstrate->Problem OptimizeChroma Optimize Chromatography (Solvent, Stationary Phase) OptimizeWorkup->OptimizeChroma OptimizeChroma->Problem

Caption: A systematic workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions for this synthesis?

A1: Always work in a well-ventilated fume hood. Glacial acetic acid and strong acid catalysts are corrosive. Hydrazine derivatives, which may be used to synthesize the starting 3-aminopyrazole, are toxic and potentially carcinogenic.[8] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Q2: How can I effectively monitor the reaction progress?

A2: Thin Layer Chromatography (TLC) is the most common and effective method.[3][4] Use a suitable mobile phase that gives good separation between your starting materials and the product. Staining with potassium permanganate or visualization under UV light can help identify the spots.

Q3: Are there alternative methods to synthesize the Pyrazolo[1,5-a]pyrimidine core?

A3: Yes, other methods include three-component reactions of 3-amino-1H-pyrazoles with aldehydes and activated methylene compounds.[1] Microwave-assisted organic synthesis (MAOS) has also been shown to be an efficient method, often leading to higher yields and shorter reaction times.[5][9]

Q4: What are the expected spectroscopic signatures for this compound?

A4: In ¹H NMR, you would expect to see signals corresponding to the aromatic protons on the pyrazole and pyrimidine rings, as well as a broad singlet for the hydroxyl proton. In ¹³C NMR, you will see signals for the carbon atoms of the fused ring system. The IR spectrum should show a characteristic O-H stretching band. Mass spectrometry should confirm the molecular weight of the compound.

Impact of Reaction Parameters on Yield
ParameterLow SettingOptimal SettingHigh SettingPotential Issues at Non-Optimal Settings
Temperature Low conversionReflux (e.g., 110-120°C)Increased side reactionsIncomplete reaction or product degradation.[3]
Reaction Time Incomplete reactionMonitored by TLC (typically 4-24h)Formation of byproductsLow yield of desired product.
Catalyst Conc. Slow or no reactionCatalytic amountSide reactions, difficult work-upInefficient reaction or formation of impurities.[6]
Reactant Purity Low yield, side reactionsHigh purity (>98%)-Inhibition of the reaction.[6]

References

Optimization of reaction conditions for Pyrazolo[1,5-a]pyrimidin-5-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyrazolo[1,5-a]pyrimidin-5-ol Synthesis

Welcome to the technical support resource for the synthesis of this compound and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this privileged heterocyclic scaffold. Pyrazolo[1,5-a]pyrimidines are foundational cores in numerous therapeutic agents, particularly as kinase inhibitors in oncology.[1][2][3]

This document moves beyond standard protocols to provide in-depth troubleshooting, mechanistic insights, and optimization strategies in a direct question-and-answer format. Our goal is to empower you to resolve common experimental challenges and enhance the efficiency and success of your synthetic campaigns.

Core Synthesis Pathway: An Overview

The most prevalent and versatile method for constructing the Pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 3-amino-1H-pyrazole and a 1,3-bielectrophilic reagent, typically a β-ketoester or a related derivative.[1][2][4] This reaction builds the pyrimidine ring onto the pyrazole scaffold. The general workflow is depicted below.

G cluster_start Starting Materials A 3-Aminopyrazole Derivative C Cyclocondensation Reaction A->C B β-Ketoester B->C D Reaction Workup (e.g., Quenching, Extraction) C->D Reaction Completion E Crude Product Isolation D->E F Purification (Recrystallization or Chromatography) E->F G Characterization (NMR, MS, etc.) F->G H Final Product: This compound G->H

Caption: General workflow for this compound synthesis.

Troubleshooting and Optimization Guide

This section addresses the most common issues encountered during synthesis in a practical Q&A format.

Issue 1: Low or No Product Yield

Q: My condensation reaction has a very low yield, or I've failed to isolate any product. What are the likely causes and how can I optimize the reaction?

A: Low yield is a frequent challenge that can be traced back to several factors, from starting material quality to suboptimal reaction conditions. A systematic approach is key to troubleshooting.[5]

Causality & Solutions:

  • Purity of Starting Materials: Impurities in either the 3-aminopyrazole or the β-ketoester can inhibit the reaction or promote side-product formation.

    • Action: Verify the purity of your starting materials via NMR or LC-MS. If necessary, purify the 3-aminopyrazole by recrystallization or chromatography before use.

  • Reaction Conditions (Solvent, Catalyst, Temperature): The cyclocondensation can be sensitive to the reaction environment. The choice of acid or base catalysis is critical.[1]

    • Acid Catalysis: Acetic acid is a common solvent that also serves as a mild acid catalyst, often sufficient to drive the reaction to completion upon heating.[1][6] For less reactive substrates, a stronger acid catalyst like a few drops of concentrated H₂SO₄ can be beneficial.[6]

    • Base Catalysis: Conditions such as sodium ethoxide in refluxing ethanol are also effective, particularly for specific substrate combinations.[7][8]

    • Temperature: These reactions typically require heating (reflux) to proceed at a reasonable rate.[5] If you observe low conversion at a given temperature, consider a higher-boiling solvent.

    • Microwave Irradiation: This is a highly effective method for dramatically reducing reaction times (from hours to minutes) and often improving yields by minimizing thermal decomposition.[1][9][10]

Optimization Data Summary:

ParameterCondition 1 (Acidic)Condition 2 (Basic)Condition 3 (Microwave)Notes
Solvent Glacial Acetic AcidEthanolSolvent-free or high-boiling solvent (e.g., DMF)Acetic acid can act as both solvent and catalyst.[6]
Catalyst None (or H₂SO₄)Sodium Ethoxide (EtONa)None or mild acid/baseMicrowave energy often accelerates the reaction without a strong catalyst.[10]
Temperature Reflux (~118 °C)Reflux (~78 °C)120-180 °CMonitor for potential decomposition at higher temperatures.
Time 4-24 hours3-16 hours5-30 minutesA significant advantage of microwave-assisted synthesis.[1]
Issue 2: Formation of an Unwanted Regioisomer

Q: I've isolated a product, but my characterization data suggests it's the Pyrazolo[1,5-a]pyrimidin-7-ol isomer, not the 5-ol I intended to synthesize. How can I control the regioselectivity?

A: This is a classic and critical challenge in this synthesis. The formation of the 5-ol versus the 7-ol isomer is determined by the initial site of nucleophilic attack from the 3-aminopyrazole onto the β-ketoester.[11] The 3-aminopyrazole has two nucleophilic nitrogen atoms: the exocyclic primary amine (NH₂) and the endocyclic pyrazole nitrogen (NH).

Mechanistic Insight:

  • Pathway to 7-ol Isomer (Common): The more nucleophilic exocyclic NH₂ group attacks the more electrophilic ketone carbonyl of the β-ketoester. Subsequent cyclization and dehydration lead to the 7-ol (or 7-one) product. This is often the kinetically favored pathway.[12]

  • Pathway to 5-ol Isomer (Desired): The endocyclic pyrazole NH attacks the ketone carbonyl, followed by intramolecular condensation involving the exocyclic NH₂ and the ester carbonyl.

G SM 3-Aminopyrazole + β-Ketoester INT_A Intermediate A (Exo-NH2 attacks Ketone) SM->INT_A Pathway A (Common) INT_B Intermediate B (Endo-NH attacks Ketone) SM->INT_B Pathway B (Controlled) PROD_A Pyrazolo[1,5-a]pyrimidin-7-ol (Kinetic Product) INT_A->PROD_A Cyclization PROD_B This compound (Desired Product) INT_B->PROD_B Cyclization

Caption: Competing pathways for 5-ol vs. 7-ol regioisomer formation.

Controlling Regioselectivity:

  • Choice of 1,3-Dielectrophile: This is the most effective control element. Using a symmetric dicarbonyl compound like diethyl malonate instead of an asymmetric β-ketoester (like ethyl acetoacetate) is a standard strategy. The reaction of a 3-aminopyrazole with diethyl malonate, typically under basic conditions (e.g., EtONa), reliably yields the corresponding pyrazolo[1,5-a]pyrimidine-5,7-diol.[7][13] Subsequent selective functionalization can then be performed if a single hydroxyl group is desired.

  • Reaction Conditions: In some cases, changing from acidic to basic conditions, or altering the solvent, can influence the regiochemical outcome, though this is less predictable than modifying the electrophile.[1]

  • Correcting Reported Literature: It is worth noting that some older literature has been corrected; reactions previously reported to yield the 5-one isomer were later confirmed to produce the 7-one.[11] Always confirm your product's structure unambiguously.

Issue 3: Difficulty in Product Purification

Q: My crude product is an impure mixture that is difficult to separate by column chromatography. What are the best purification strategies?

A: Purification is greatly simplified by achieving a cleaner reaction. However, when faced with an impure mixture, several techniques can be employed.

  • Reaction Monitoring: The first step to easier purification is knowing when to stop the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Quenching the reaction at optimal conversion can prevent the formation of degradation products from extended heating.[5]

  • Recrystallization: This is often the most effective and scalable method for purifying solid products.[4][5]

    • Protocol: Dissolve the crude solid in a minimum amount of a hot solvent in which the product has high solubility but poor solubility when cold. Allow the solution to cool slowly to induce crystallization.

    • Solvent Selection: Common solvents include ethanol, isopropanol, ethyl acetate, or mixtures like ethanol/water or DMF/water. Experiment with different solvents on a small scale to find the optimal system.

  • Optimized Chromatography: If chromatography is unavoidable, ensure the column is not overloaded and experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to achieve better separation between your product and impurities.

Frequently Asked Questions (FAQs)

Q: What is a reliable, step-by-step starting protocol for synthesizing a substituted Pyrazolo[1,5-a]pyrimidin-5,7-diol, a precursor to the 5-ol?

A: Protocol: Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol. [7][13]

This protocol uses diethyl malonate to ensure regiocontrol, leading to the dione product which exists in the diol tautomeric form.

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add dry ethanol.

  • Base Preparation: Carefully add sodium metal in small portions to the ethanol to prepare a fresh solution of sodium ethoxide. Alternatively, use commercially available sodium ethoxide.

  • Reagent Addition: Add 3-methyl-1H-pyrazol-5-amine (1.0 eq.) to the sodium ethoxide solution and stir for 15-20 minutes.

  • Electrophile Addition: Add diethyl malonate (1.1 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction's completion using TLC.

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water. Acidify carefully with dilute HCl until a precipitate forms (typically pH ~5-6).

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Purification: The resulting solid is often pure enough for subsequent steps. If required, it can be recrystallized from an appropriate solvent like ethanol.

Q: How do I definitively confirm the regiochemistry of my final product?

A: Unambiguous structural confirmation is crucial. A combination of spectroscopic methods is required:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: The chemical shifts and coupling patterns of the protons on the pyrimidine ring are diagnostic.

    • ¹³C NMR: The chemical shifts of the carbonyl carbons (C5 and C7) are distinct.

    • 2D NMR (HMBC, NOESY): Heteronuclear Multiple Bond Correlation (HMBC) is particularly powerful. A correlation between the C5-methyl protons and the C7-carbonyl carbon (or vice versa) can definitively establish the isomer. Nuclear Overhauser Effect (NOESY) can show through-space correlations between substituents on the pyrazole and pyrimidine rings, confirming their relative positions.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product, verifying that you have formed the correct isomer and not a byproduct of a different mass.

  • X-Ray Crystallography: If a suitable single crystal can be obtained, this provides absolute, undeniable proof of the molecular structure and regiochemistry.

References

Technical Support Center: Navigating and Mitigating Off-Target Effects of Pyrazolo[1,5-a]pyrimidin-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with Pyrazolo[1,5-a]pyrimidin-5-ol derivatives. This guide is designed to provide in-depth, practical solutions to the common challenges associated with the off-target effects of this important class of kinase inhibitors. Our goal is to equip you with the knowledge and experimental frameworks to ensure the precision and validity of your research.

The Pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, particularly for developing inhibitors targeting protein kinases, which are crucial regulators of cellular signaling.[1][2] While potent, a significant challenge in their development and application is ensuring target specificity.[1] Off-target interactions, where a compound binds to unintended proteins, can lead to misleading experimental data, cellular toxicity, and potential clinical side effects.[3][4] This guide provides a structured approach to identifying, understanding, and minimizing these effects.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions researchers frequently encounter when working with this compound derivatives and other kinase inhibitors.

Q1: What exactly are "off-target" effects, and why are they a major concern?

A1: Off-target effects are unintended interactions between a drug or chemical probe and cellular components other than its primary therapeutic target.[4] For kinase inhibitors, this often means binding to other kinases due to the highly conserved nature of the ATP-binding pocket across the human kinome.[3] These interactions are a critical concern for several reasons:

  • Misinterpretation of Results: An observed biological phenotype might be incorrectly attributed to the inhibition of the primary target when it is actually caused by an off-target effect.[4]

  • Cellular Toxicity: Inhibition of essential "housekeeping" kinases or other vital proteins can lead to cell death or other toxic outcomes, complicating the interpretation of a compound's efficacy.[3]

  • Clinical Side Effects: In a therapeutic context, off-target activities are a primary cause of adverse drug reactions.[5]

Q2: My this compound derivative shows high potency in a biochemical (enzymatic) assay but is much less effective in cell-based assays. What could be the reason?

A2: This is a common and multifaceted issue. Several factors can contribute to this discrepancy:

  • Cell Permeability: The compound may have poor physicochemical properties (e.g., high polarity, low LogP) that prevent it from efficiently crossing the cell membrane to reach its intracellular target.[6]

  • High Intracellular ATP Concentration: Most biochemical kinase assays are run at ATP concentrations near the Michaelis constant (Km), whereas the intracellular ATP concentration in most cells is much higher (in the millimolar range). An ATP-competitive inhibitor will face significantly more competition in a cellular environment, leading to a rightward shift in its IC50 value (lower apparent potency).[7][8]

  • Efflux Pumps: The compound may be a substrate for cellular efflux pumps (like P-glycoprotein), which actively remove it from the cell, preventing it from reaching an effective concentration.[9]

  • Compound Stability and Metabolism: The compound might be unstable in cell culture media or rapidly metabolized by the cells into an inactive form.

Q3: I'm observing a phenotype in a cell line that doesn't express the target kinase. Is this definitively an off-target effect?

A3: This is a strong indicator of off-target activity.[3] If the intended target protein is absent, any observed biological effect must, by definition, be mediated by one or more other cellular components. This scenario provides an excellent negative control system to begin characterizing the off-target profile of your compound.

Q4: How can I predict potential off-target interactions before I even start my experiments?

A4: In silico (computational) methods are powerful, cost-effective tools for predicting potential off-target liabilities early in the research process. These approaches use the compound's 2D or 3D structure to predict its interactions across a wide range of proteins.[10][11] Commonly used methods include:

  • Chemical Similarity Approaches: Tools like Similarity Ensemble Approach (SEA) or SwissTargetPrediction compare your compound's structure to databases of compounds with known biological activities.[10][11]

  • Structure-Based Docking: If the 3D crystal structures of potential off-target proteins are available, molecular docking can be used to predict the binding mode and estimate the binding affinity of your compound.

While predictive, these computational results are not definitive and must always be validated experimentally.[11][15]

Q5: What is the difference between assessing selectivity with a biochemical kinase panel versus a cell-based target engagement assay?

A5: Both are crucial, but they measure different aspects of inhibitor activity.

  • Biochemical Kinase Profiling (e.g., KINOMEscan®, radiometric assays) measures the direct interaction or enzymatic inhibition of a compound against a large panel of purified, recombinant kinases in vitro.[16][17][18] This provides a clear picture of the compound's intrinsic affinity and selectivity for different kinases in a controlled, cell-free environment.

  • Cell-Based Target Engagement Assays (e.g., NanoBRET™, Cellular Thermal Shift Assay [CETSA]) measure whether the compound actually binds to its target inside a living cell.[9][19] These assays account for factors like cell permeability and competition with endogenous ligands (like ATP), providing a more physiologically relevant measure of target interaction.[9][20] A compound that appears non-selective in a biochemical screen might be highly selective in a cellular context if it can only access its intended target.

Troubleshooting Guide: From Unexpected Results to Actionable Solutions

This section is structured to help you diagnose and resolve specific experimental issues that point toward off-target effects.

Issue 1: High Cytotoxicity is Observed at Concentrations Required for On-Target Inhibition

This common problem can obscure the specific effects of on-target inhibition, making data interpretation difficult.

Possible Cause Diagnostic & Troubleshooting Steps Expected Outcome
Off-Target Kinase Inhibition 1. Perform a Broad Kinome Selectivity Screen: Use a service like KINOMEscan® to profile your compound against a large panel (>400) of kinases.[18] This will identify unintended, high-affinity targets. 2. Test Structurally Unrelated Inhibitors: Use an inhibitor with a different chemical scaffold that targets the same primary kinase.[4][6]1. Identification of specific off-target kinases that may be responsible for the toxicity. 2. If multiple, structurally distinct inhibitors for the same target cause the same cytotoxicity, the effect is more likely to be on-target.
Compound Insolubility / Precipitation 1. Visually Inspect Media: Check for precipitate in your cell culture media after adding the compound. 2. Check Solubility Limits: Determine the maximum solubility of your compound in the final assay buffer/media. 3. Use a Nephelometry Assay: Quantitatively measure compound precipitation at different concentrations.Prevention of false-positive toxicity readings due to compound precipitation.
Vehicle/Solvent Toxicity 1. Run a Vehicle Control Titration: Treat cells with the same concentrations of the vehicle (e.g., DMSO) used to dissolve your compound.Ensures that the observed cytotoxicity is due to the compound itself and not the solvent.
Issue 2: The Observed Cellular Phenotype is Inconsistent with the Known Function of the Primary Target

When your experimental results don't match the expected biological outcome of inhibiting your target, a systematic validation workflow is essential.

A Unexpected Phenotype Observed B Is the on-target protein expressed and active in the cell model? A->B C Validate On-Target Engagement in Cells (e.g., NanoBRET, CETSA) B->C Yes K Select a more appropriate cell model. B->K No D Is target engagement confirmed at relevant concentrations? C->D E Perform Rescue Experiment (Express inhibitor-resistant mutant) D->E Yes L Re-evaluate compound's mechanism of action. D->L No F Is the phenotype reversed? E->F G Phenotype is likely ON-TARGET. Investigate downstream signaling complexity. F->G Yes H Phenotype is likely OFF-TARGET F->H No I Identify Off-Target(s) (Kinome Scan, Chemoproteomics) H->I J Validate Off-Target(s) (siRNA/CRISPR, Selective Inhibitor) I->J

Caption: Troubleshooting workflow for an unexpected phenotype.

Key Validation Strategies:
  • Use a Structurally Different Inhibitor: As a critical orthogonal control, treat cells with a chemically distinct inhibitor that targets the same primary protein.[4] If the same "unexpected" phenotype is produced, it strengthens the likelihood that the effect is indeed linked to the on-target, however complex that link may be.

  • Perform a "Rescue" Experiment: This is a gold-standard method for confirming on-target activity.[4] Transfect cells with a mutated version of the target protein that is resistant to the inhibitor (e.g., a "gatekeeper" mutation). If the inhibitor-induced phenotype is reversed or blocked in these cells, it provides powerful evidence for an on-target mechanism.

  • Phosphoproteomics Analysis: Use mass spectrometry-based phosphoproteomics to get an unbiased, global view of the signaling pathways affected by your compound. This can reveal the inhibition of unexpected off-target kinases and their downstream consequences.[4]

Key Experimental Protocols

Here we provide streamlined methodologies for essential experiments to characterize the selectivity of your this compound derivative.

Protocol 1: Kinome-Wide Selectivity Profiling (Competition Binding Assay Principle)

This protocol is based on the principle of a competition binding assay, such as that used by Eurofins' KINOMEscan® service.[18]

  • Principle: An immobilized kinase is incubated with a DNA-tagged ligand that is known to bind the kinase's active site. Your test compound is added in competition. The amount of ligand that remains bound to the kinase is quantified via qPCR of the DNA tag. A potent inhibitor will displace the ligand, resulting in a low qPCR signal.

  • Preparation: Solubilize your compound in 100% DMSO to a high concentration stock (e.g., 10-100 mM). Provide this to a commercial vendor that performs large-scale kinome profiling.

  • Execution (Vendor): The compound is typically screened at a fixed concentration (e.g., 1 µM) against a panel of over 400 kinases.

  • Data Analysis: Results are often provided as "% of Control" or "% Inhibition". Hits below a certain threshold (e.g., <35% of control) are considered significant.

  • Follow-up: For significant off-target hits, determine the full dose-response curve (Kd or IC50) to quantify the compound's potency against those kinases.

Protocol 2: Cellular Target Engagement using NanoBRET™

This protocol measures compound binding to a specific target in living cells.[21]

  • Principle: The target protein is expressed in cells as a fusion with NanoLuc® luciferase (the "energy donor"). A fluorescent tracer that binds the target kinase is added to the cells. When the tracer binds the target, it comes into close proximity with the luciferase, allowing for Bioluminescence Resonance Energy Transfer (BRET). Your unlabeled compound competes with the tracer for binding. Potent binding of your compound displaces the tracer, disrupting BRET and causing a decrease in the BRET signal.

  • Cell Preparation: Plate cells expressing the NanoLuc®-fused target kinase in a white, 96-well assay plate.

  • Compound Treatment: Prepare serial dilutions of your this compound derivative. Add the compound dilutions to the cells and incubate for a specified time (e.g., 2 hours) at 37°C.

  • Tracer and Substrate Addition: Add the fluorescent tracer and the NanoLuc® substrate to the wells according to the manufacturer's protocol.

  • Signal Detection: Read the plate on a luminometer capable of simultaneously measuring the donor (luciferase) and acceptor (tracer) emission wavelengths.

  • Data Analysis: Calculate the BRET ratio. Plot the BRET ratio against the compound concentration and fit the data to a four-parameter log-logistic curve to determine the cellular IC50.

cluster_0 Step 1: In Silico Prediction cluster_1 Step 2: Biochemical Profiling cluster_2 Step 3: Cellular Validation cluster_3 Step 4: Refinement A Compound Structure B Computational Screen (Similarity Search, AI/ML) A->B C Predicted Off-Target List B->C D Broad Kinome Screen (e.g., KINOMEscan) C->D E Identify High-Affinity Hits (On- and Off-Targets) D->E F Cell-Based Assays (Target Engagement, Phenotypic) E->F G Confirm Cellular Activity & On-Target Effect (Rescue, Orthogonal Inhibitor) F->G H Structure-Activity Relationship (SAR) Medicinal Chemistry G->H I Synthesize More Selective Analogs H->I

Caption: A systematic workflow for assessing inhibitor selectivity.

Medicinal Chemistry: Strategies for Improving Selectivity

If off-target effects are confirmed, rational drug design principles can be used to engineer more selective derivatives.

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the Pyrazolo[1,5-a]pyrimidine scaffold and test the new analogs. For instance, adding a morpholine group at a specific position has been shown to improve selectivity by reducing off-target effects in some derivatives.[22] The goal is to identify chemical modifications that decrease binding to off-targets while maintaining or improving affinity for the primary target.[23]

  • Exploit Subtle Active Site Differences: While the ATP pocket is conserved, small differences in shape or amino acid residues can be exploited.[24] For example, targeting a non-conserved cysteine residue near the active site for covalent bond formation can lead to exceptionally selective inhibitors.[25][26]

  • Targeting Inactive Conformations: Some inhibitors gain selectivity by binding to an inactive ("DFG-out") conformation of a kinase.[24] Since this conformation is often less conserved across the kinome than the active state, it can be a powerful strategy for achieving selectivity.

References

Technical Support Center: Crystallization of Pyrazolo[1,5-a]pyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of Pyrazolo[1,5-a]pyrimidin-5-ol. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in obtaining high-quality crystalline material of this important heterocyclic scaffold. The unique structural features of pyrazolo[1,5-a]pyrimidines, such as their capacity for hydrogen bonding and potential for polymorphism, can present specific hurdles during crystallization.[1][2][3] This document provides in-depth, experience-driven advice in a question-and-answer format to troubleshoot common issues and guide you toward successful crystallization.

Section 1: Foundational Challenges & Initial Steps

This section addresses the most common initial roadblock: the complete failure of a compound to crystallize from solution.

Q1: I've followed a standard cooling crystallization protocol, but my compound, this compound, remains fully dissolved even after cooling. What's happening?

A1: This is a classic case of insufficient supersaturation, meaning the concentration of your compound is below its solubility limit at the cold temperature.[4] There are two primary reasons for this:

  • Inappropriate Solvent Choice: The most critical factor in any crystallization is the solvent.[5] For successful cooling crystallization, the ideal solvent is one in which your compound is highly soluble when hot and poorly soluble when cold.[5] If the compound remains dissolved, your solvent is likely too good at keeping it in solution at all temperatures. This compound is a polar, N-heterocyclic compound capable of forming strong hydrogen bonds.[1][6] Polar protic solvents like ethanol or methanol might be too effective at solvating the molecule, preventing it from organizing into a crystal lattice.

  • Insufficient Concentration: You may simply not have enough solute in the solution to begin with.

Troubleshooting Protocol:

  • Re-evaluate Your Solvent: Experiment with a range of solvents with varying polarities.[7] A good starting point is to test solubility in small volumes (e.g., 10-20 mg of compound in 0.5 mL of solvent). Create a solubility profile as shown in the table below.

  • Consider a Solvent/Anti-Solvent System: If no single solvent provides the desired solubility curve, a mixed solvent system is a powerful alternative.[5] Dissolve your compound in a minimal amount of a "good" solvent (one in which it is very soluble, e.g., DMF, DMSO) and then slowly add a miscible "anti-solvent" (one in which it is insoluble, e.g., water, hexane) until turbidity (cloudiness) persists.[8][9] Gently warm the mixture until it becomes clear again, then allow it to cool slowly.

Solvent ClassExample SolventsExpected Behavior with this compound
Polar Protic Water, Ethanol, MethanolHigh solubility, may require significant cooling or an anti-solvent.[10]
Polar Aprotic Acetone, Ethyl Acetate, Acetonitrile (ACN)Often a good balance. Solubilizes at heat but allows precipitation on cooling.[11]
Non-Polar Toluene, Hexane, Diethyl EtherLikely to be poorly soluble; primarily useful as anti-solvents.[11]
Dipolar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Very high solubility; best used as the "soluble solvent" in an anti-solvent system.[8]

Section 2: The Problem of "Oiling Out"

One of the most frustrating crystallization failures is the formation of a liquid or "oil" instead of solid crystals. This phenomenon, known as liquid-liquid phase separation (LLPS), is common with compounds that have complex functionalities.[12][13]

Q2: Instead of crystals, my compound separated as a sticky, viscous oil upon cooling. Why does this happen and how can I prevent it?

A2: Oiling out occurs when the solute separates from the solution as a secondary liquid phase instead of a solid crystalline phase.[12] This typically happens under conditions of high supersaturation, where the concentration of the solute exceeds its solubility limit at a temperature that is still above the melting point of the solid in that specific solvent environment.[14] The resulting oil is essentially a highly concentrated, impure liquid form of your compound, which often traps impurities and solvent.[12][15]

Key Causes & Strategic Solutions:

  • High Supersaturation Rate: Cooling the solution too quickly is a primary culprit. Rapid cooling plunges the system deep into the labile region of the phase diagram, favoring the kinetically faster process of oiling out over the more ordered, slower process of nucleation and crystal growth.[4][12]

    • Solution: Drastically slow down the cooling rate. Instead of an ice bath, allow the flask to cool to room temperature on the bench, then transfer it to a dewar filled with warm water or wrap it in insulating material to ensure cooling occurs over several hours or even days.

  • Poor Solvent Choice: Some solvents may promote oiling out if the compound's melting point is significantly depressed in that solvent.

    • Solution: Switch to a solvent system where your compound has lower solubility. This reduces the concentration required for saturation, thereby lowering the driving force for LLPS. Adding a small amount of an anti-solvent before cooling can also be effective.[14]

  • Presence of Impurities: Impurities can inhibit the formation of a stable crystal lattice, favoring the disordered oil phase.[14][16]

    • Solution: Ensure your starting material is of the highest possible purity (>90%).[11] If necessary, perform a preliminary purification step like flash chromatography before attempting crystallization.

Experimental Workflow to Mitigate Oiling Out:

G cluster_troubleshoot Troubleshooting Path start Crude this compound dissolve Dissolve in MINIMAL hot solvent (e.g., Ethyl Acetate) start->dissolve cool Cool Solution dissolve->cool observe Observe Outcome cool->observe oil Oil Forms observe->oil Unsuccessful crystals Crystals Form observe->crystals Successful reheat Re-heat to Dissolve Oil oil->reheat add_solvent Add more solvent (10-20% vol) reheat->add_solvent Option 1: Dilute add_seed Add seed crystal (if available) reheat->add_seed Option 2: Induce Nucleation slow_cool Cool EXTREMELY slowly add_solvent->slow_cool add_seed->slow_cool slow_cool->observe

Caption: Troubleshooting workflow for oiling out.

Section 3: Controlling Crystal Form and Purity

Even when solid material is obtained, its quality can be suboptimal. This section focuses on improving the physical characteristics and purity of your crystalline product.

Q3: I managed to get a solid, but it's an amorphous powder or very fine needles, not the well-defined crystals I need for X-ray diffraction. How can I improve crystal quality?

A3: The formation of amorphous solid or microcrystalline needles indicates that nucleation was too rapid and widespread, leaving insufficient time for slow, ordered growth into larger single crystals.[11] This is another consequence of generating supersaturation too quickly.

Techniques for Promoting Crystal Growth:

  • Vapor Diffusion: This is one of the most effective methods for growing high-quality single crystals, especially with limited material.[11]

    • Dissolve your compound (5-10 mg) in a small volume (0.5-1 mL) of a relatively non-volatile "good" solvent (e.g., DMF, ethanol).

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed jar that contains a few milliliters of a volatile "anti-solvent" (e.g., diethyl ether, hexane).

    • Over time, the anti-solvent vapor will slowly diffuse into the good solvent, gradually reducing the solubility of your compound and inducing slow crystallization.

  • Seeding: If you have even a tiny amount of crystalline material from a previous attempt, you can use it to "seed" a new batch.[12][17]

    • Prepare a saturated solution of your compound at a slightly elevated temperature.

    • Cool it slowly until it is slightly supersaturated (just below the saturation point).

    • Add a single, small seed crystal. This provides a pre-formed template for molecules to deposit onto, bypassing the difficult primary nucleation step and favoring growth.

Q4: My crystallization isn't improving the purity of my compound. What's going wrong?

A4: While crystallization is a powerful purification technique, its effectiveness depends on the nature of the impurities.

  • Impurities are Co-crystallizing: If an impurity has a very similar structure to your target compound, it may be incorporated into the crystal lattice. In this case, a different purification method (e.g., chromatography) may be necessary.

  • Solvent Inclusion: The crystal lattice may form with solvent molecules trapped inside. This is particularly common with solvents that can form hydrogen bonds, like water or DMSO.[1][11]

    • Solution: Try switching to an aprotic solvent that is less likely to be incorporated. Analyzing your crystals by ¹H NMR can reveal the presence of trapped solvent.

  • Rapid Precipitation: If crystallization happens too quickly (crashing out), impurities can be trapped between crystal agglomerates rather than remaining in the mother liquor.[18]

    • Solution: Slow down the crystallization process using the methods described above (slower cooling, vapor diffusion) to ensure that impurities are effectively excluded from the growing lattice.

Section 4: Advanced Concepts - Polymorphism

Q5: I've successfully crystallized my compound on two separate occasions using slightly different methods, but I'm getting different melting points and PXRD patterns. Is this expected?

A5: Yes, this is a classic indicator of polymorphism . Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound are chemically identical but have different physical properties, including:

  • Solubility

  • Melting point

  • Stability

  • Bioavailability

The pyrazolo[1,5-a]pyrimidine scaffold is susceptible to polymorphism due to its rigid structure and multiple hydrogen bond donors and acceptors, which allow for different packing arrangements in the crystal lattice.[1][3][19] The specific polymorph obtained can be highly sensitive to kinetic factors like the solvent used, the rate of cooling, and the level of supersaturation. It is crucial to characterize different batches of your crystalline material using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to identify and control the polymorphic form.

Logical Flow for Crystallization Strategy:

G start Start: Crude Product sol_screen 1. Solvent Screening (Polar, Aprotic, Mixtures) start->sol_screen method_select 2. Method Selection sol_screen->method_select slow_cool Slow Cooling method_select->slow_cool Good Temp. Solubility Delta anti_solvent Anti-Solvent Addition method_select->anti_solvent High Solubility in Good Solvent vapor_diff Vapor Diffusion method_select->vapor_diff Small Scale, High Quality Needed outcome 3. Analyze Outcome slow_cool->outcome anti_solvent->outcome vapor_diff->outcome no_xtal No Crystals outcome->no_xtal Stays in solution oiling Oiling Out outcome->oiling Liquid phase forms poor_xtal Poor Quality Crystals outcome->poor_xtal Amorphous/Needles good_xtal Good Crystals outcome->good_xtal no_xtal->sol_screen Re-evaluate solvent/ Increase concentration oiling->method_select Decrease supersaturation rate/ Change solvent poor_xtal->method_select Slow down process/ Try vapor diffusion characterize 4. Characterize (PXRD, DSC, NMR) good_xtal->characterize

Caption: A systematic approach to developing a crystallization protocol.

References

Technical Support Center: Enhancing the Bioavailability of Pyrazolo[1,5-a]pyrimidin-5-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyrazolo[1,5-a]pyrimidin-5-ol analogs. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions to help you overcome common challenges in enhancing the oral bioavailability of this promising class of compounds. The Pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, with many derivatives showing significant therapeutic potential.[1][2] However, like many heterocyclic compounds, achieving optimal oral bioavailability can be a significant hurdle, often due to poor aqueous solubility.[3][4] This guide will equip you with the knowledge and practical protocols to systematically address these challenges.

Frequently Asked Questions (FAQs)

Here we address some of the common conceptual and practical questions that arise during the development of this compound analogs.

Q1: What are the primary reasons for the low oral bioavailability of some this compound analogs?

A1: The low oral bioavailability of many this compound analogs is often multifactorial, but the primary drivers are typically poor aqueous solubility and/or inadequate permeability across the gastrointestinal (GI) tract. These compounds can be subject to solubility-limited absorption.[3] Based on the Biopharmaceutics Classification System (BCS), many analogs in this class would likely fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[5] The planar, fused ring structure can lead to strong crystal lattice energy, making it difficult for the compound to dissolve in the aqueous environment of the GI tract. Furthermore, specific substitutions on the pyrazolopyrimidine core can increase lipophilicity, which may enhance membrane permeability but concurrently decrease aqueous solubility.

Q2: How do I determine if my this compound analog is a BCS Class II or Class IV compound?

A2: A provisional BCS classification can be made by conducting in vitro solubility and permeability studies.

  • Solubility: The aqueous solubility of your compound should be determined across the physiological pH range of the GI tract (typically pH 1.2, 4.5, and 6.8). A compound is considered "highly soluble" if the highest single therapeutic dose is soluble in 250 mL or less of aqueous media over this pH range.

  • Permeability: Permeability can be assessed using in vitro models such as Caco-2 or MDCK cell monolayers. These assays measure the rate at which your compound crosses a confluent monolayer of intestinal epithelial-like cells. High permeability is generally inferred if the apparent permeability coefficient (Papp) is greater than that of a reference compound with known high permeability, such as metoprolol.

If your compound exhibits low solubility and high permeability, it is likely a BCS Class II candidate. If both solubility and permeability are low, it would be classified as BCS Class IV.

Q3: What are the most common strategies to enhance the bioavailability of these analogs?

A3: The most effective strategies depend on whether the primary limitation is solubility or permeability. For BCS Class II compounds, the focus is on improving dissolution rate and solubility. Common approaches include:

  • Salt Formation: For analogs with ionizable groups, forming a salt can significantly increase aqueous solubility and dissolution rate.

  • Amorphous Solid Dispersions (ASDs): Dispersing the amorphous form of the drug in a polymer matrix can lead to a supersaturated state in the GI tract, enhancing absorption.[4]

  • Particle Size Reduction: Micronization or nanocrystal technology increases the surface area-to-volume ratio, which can improve the dissolution rate.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic compounds in the GI tract.

For BCS Class IV compounds, both solubility and permeability need to be addressed, which is more challenging. A combination of the above strategies may be necessary, or a prodrug approach could be considered to transiently modify the molecule's properties to favor absorption.

Q4: When should I consider a prodrug approach for my this compound analog?

A4: A prodrug strategy is a powerful tool when other formulation approaches have failed to provide the desired bioavailability, particularly for compounds with inherent permeability issues (BCS Class IV). The goal of a prodrug is to chemically modify the parent drug to improve its physicochemical properties, such as solubility or permeability. Once absorbed, the prodrug is designed to be cleaved by enzymes in the body to release the active parent drug. This approach can be particularly useful for introducing polar functional groups to improve solubility or for masking polar groups to enhance permeability.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common experimental issues encountered when developing formulations for this compound analogs.

Issue 1: Inconsistent dissolution profiles for my formulated analog.

  • Question: My dissolution testing results show high variability between batches of my formulation. What could be the cause?

  • Answer & Troubleshooting Steps: Inconsistent dissolution profiles are a common and frustrating issue. The root cause can often be traced back to the active pharmaceutical ingredient (API) properties, the formulation itself, or the manufacturing process.

    • Characterize Your API:

      • Polymorphism: Have you confirmed the crystalline form of your analog? Different polymorphs can have significantly different solubilities and dissolution rates. Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to assess the solid-state properties of each batch of your API.

      • Particle Size Distribution: Is the particle size of your API consistent across batches? A wider or shifted particle size distribution can lead to variable dissolution. Perform particle size analysis on each batch of API.

    • Evaluate Your Formulation:

      • Excipient Interactions: Are you using excipients that could interact with your analog? For example, some lubricants like magnesium stearate can be hydrophobic and hinder dissolution if used in excessive amounts.

      • Wettability: Poor wetting of the drug particles can slow down dissolution. Consider incorporating a surfactant or a hydrophilic polymer into your formulation to improve wettability.

    • Review Your Manufacturing Process:

      • Mixing Uniformity: Ensure that your blending process achieves a homogenous mixture of the API and excipients.

      • Compression Force (for tablets): If you are making tablets, excessive compression force can lead to a very hard tablet with low porosity, which will slow down disintegration and dissolution.

Issue 2: My amorphous solid dispersion (ASD) is not stable and recrystallizes over time.

  • Question: I've successfully prepared an ASD of my this compound analog, but it shows signs of recrystallization during stability studies. How can I improve its stability?

  • Answer & Troubleshooting Steps: The stability of an ASD is crucial for its performance. Recrystallization negates the solubility advantage of the amorphous form.

    • Polymer Selection: The choice of polymer is critical. The polymer should be miscible with your drug and have a high glass transition temperature (Tg) to restrict molecular mobility. Commonly used polymers for ASDs include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and hydroxypropyl methylcellulose acetate succinate (HPMCAS).[4] You may need to screen several polymers to find the one that provides the best stability for your specific analog.

    • Drug Loading: High drug loading can increase the propensity for recrystallization. Try preparing ASDs with lower drug loading to see if stability improves. There is a trade-off between drug loading and stability that needs to be optimized.

    • Storage Conditions: Amorphous systems are sensitive to temperature and humidity. Ensure your ASDs are stored in a dry environment, as moisture can act as a plasticizer, lowering the Tg and increasing the risk of recrystallization. Packaging with a desiccant is often necessary.

Issue 3: My in vitro dissolution results do not correlate with my in vivo pharmacokinetic (PK) data.

  • Question: My formulation shows rapid and complete dissolution in my in vitro test, but the in vivo bioavailability is still low. What could be the reason for this discrepancy?

  • Answer & Troubleshooting Steps: A poor in vitro-in vivo correlation (IVIVC) can be due to several factors that are not captured by simple dissolution tests.

    • Biorelevant Dissolution Media: Standard dissolution media (e.g., pH 1.2 HCl, phosphate buffers) may not accurately reflect the complex environment of the human GI tract. Consider using biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF). These media contain bile salts and lecithin, which can better mimic the in vivo solubilization of poorly soluble drugs.

    • Supersaturation and Precipitation: ASDs and other enabling formulations often work by creating a supersaturated solution of the drug in the GI tract. However, this supersaturated state is metastable and the drug can precipitate out before it is absorbed. Your in vitro dissolution method may not be capturing this precipitation. Consider using a dissolution/precipitation assay or a two-stage dissolution test to assess the stability of the supersaturated state.

    • Permeability Limitations: If your analog is a BCS Class IV compound (low solubility, low permeability), improving dissolution alone may not be sufficient to enhance bioavailability. Even if the drug is in solution, its poor permeability may be the rate-limiting step for absorption. In this case, you may need to consider strategies to improve permeability, such as using permeation enhancers or a prodrug approach.

Experimental Protocols

Here are detailed protocols for common experiments used in the development of formulations for this compound analogs.

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of a this compound analog with a suitable polymer to enhance its aqueous solubility.

Materials:

  • This compound analog

  • Polymer (e.g., PVP K30, HPMC E5)

  • Volatile organic solvent (e.g., methanol, acetone, dichloromethane)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution: Weigh the desired amounts of the analog and the polymer (e.g., 1:1, 1:2, 1:4 drug-to-polymer ratios). Dissolve both components in a minimal amount of the selected organic solvent in a round-bottom flask. Ensure complete dissolution.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C). Continue until a thin film or solid mass is formed.

  • Drying: Scrape the solid from the flask and transfer it to a vacuum oven. Dry the sample under high vacuum at a temperature well below the glass transition temperature of the polymer (e.g., 40°C) for 24-48 hours to remove any residual solvent.

  • Characterization:

    • Visual Inspection: The resulting ASD should be a clear, glassy solid.

    • XRPD: Analyze the ASD by X-ray powder diffraction to confirm the absence of crystallinity (i.e., no sharp peaks, only a halo pattern).

    • DSC: Use differential scanning calorimetry to determine the glass transition temperature (Tg) of the ASD. A single Tg indicates a miscible system.

Protocol 2: In Vitro Dissolution Testing using USP Apparatus II (Paddle Method)

Objective: To assess the dissolution rate of a formulated this compound analog.

Materials:

  • USP Dissolution Apparatus II (Paddle Apparatus)

  • Dissolution vessels (900 mL)

  • Paddles

  • Water bath with temperature control

  • Formulated analog (e.g., tablet, capsule, or powder)

  • Dissolution medium (e.g., 0.1 N HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer)

  • Syringes and filters (e.g., 0.45 µm PVDF)

  • HPLC system for sample analysis

Procedure:

  • Apparatus Setup: Set up the dissolution apparatus according to USP guidelines. Equilibrate the dissolution medium to 37 ± 0.5°C in the vessels. Set the paddle speed (e.g., 50 or 75 RPM).

  • Sample Introduction: Carefully drop the dosage form into each vessel. Start the timer immediately.

  • Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample (e.g., 5 mL) from each vessel. Immediately filter the sample through a 0.45 µm filter to remove any undissolved particles.

  • Media Replacement (optional but recommended): If a significant volume of sample is withdrawn, replace it with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.

  • Sample Analysis: Analyze the concentration of the dissolved analog in each sample using a validated HPLC method.

  • Data Analysis: Calculate the cumulative percentage of the drug dissolved at each time point. Plot the percentage of drug dissolved versus time to generate the dissolution profile.

Data Presentation

Table 1: Comparative Aqueous Solubility of a Hypothetical this compound Analog (Compound X) in Different Formulations

FormulationSolubility in Water at 25°C (µg/mL)Fold Increase vs. Crystalline Drug
Crystalline Compound X0.51
Compound X HCl Salt50100
Compound X:PVP K30 ASD (1:4)150300

Visualizations

Diagram 1: Strategies for Bioavailability Enhancement

G cluster_0 Bioavailability Challenges cluster_1 Solubility Enhancement Strategies cluster_2 Permeability Enhancement Strategies Low Solubility Low Solubility Salt Formation Salt Formation Low Solubility->Salt Formation Amorphous Solid Dispersion Amorphous Solid Dispersion Low Solubility->Amorphous Solid Dispersion Particle Size Reduction Particle Size Reduction Low Solubility->Particle Size Reduction Lipid-Based Formulations Lipid-Based Formulations Low Solubility->Lipid-Based Formulations BCS Class II BCS Class II Low Solubility->BCS Class II BCS Class IV BCS Class IV Low Solubility->BCS Class IV Low Permeability Low Permeability Prodrug Approach Prodrug Approach Low Permeability->Prodrug Approach Permeation Enhancers Permeation Enhancers Low Permeability->Permeation Enhancers Low Permeability->BCS Class IV

Caption: Overview of strategies to address bioavailability challenges.

Diagram 2: Troubleshooting Workflow for Poor In Vivo Performance

G Start Poor In Vivo Performance CheckDissolution Review In Vitro Dissolution Profile Start->CheckDissolution CheckPermeability Assess In Vitro Permeability (e.g., Caco-2) CheckDissolution->CheckPermeability Rapid & Complete Dissolution SolubilityIssue Solubility/Dissolution is the Limiting Factor CheckDissolution->SolubilityIssue Incomplete/Slow Dissolution PermeabilityIssue Permeability is the Limiting Factor CheckPermeability->PermeabilityIssue Low Permeability BothIssue Both Solubility and Permeability are Limiting CheckPermeability->BothIssue Low Permeability & Poor Dissolution OptimizeFormulation Optimize Formulation (e.g., ASD, Salt) SolubilityIssue->OptimizeFormulation Prodrug Consider Prodrug Approach PermeabilityIssue->Prodrug Combination Combination of Strategies BothIssue->Combination

Caption: Decision tree for troubleshooting poor in vivo performance.

References

Technical Support Center: Navigating Challenges in the Synthesis and Application of Pyrazolo[1,5-a]pyrimidin-5-ol Derivatives for Overcoming Drug Resistance

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[1,5-a]pyrimidin-5-ol and its derivatives. This guide is designed to provide practical, experience-driven insights into the common challenges encountered during the synthesis, modification, and biological evaluation of this promising scaffold in the context of addressing drug resistance. The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of several approved kinase inhibitors.[1][2] However, like any specialized chemical series, its manipulation comes with a unique set of experimental hurdles. This resource is structured to provide not just solutions, but also the underlying chemical and biological rationale to empower your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and properties of this compound derivatives.

Q1: What is the general stability of the this compound scaffold under common laboratory conditions?

A1: The pyrazolo[1,5-a]pyrimidine core is generally a robust heterocyclic system. However, the hydroxyl group at the 5-position introduces potential for reactivity. It can act as a nucleophile or be deprotonated under basic conditions, which can influence reaction outcomes. For long-term storage, it is advisable to keep the compounds in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation or degradation, especially if sensitive functional groups are present on the molecule.

Q2: I am observing poor solubility of my this compound derivative in common organic solvents. What can I do?

A2: Poor solubility is a frequent challenge in medicinal chemistry.[3] The planar nature of the pyrazolo[1,5-a]pyrimidine core can lead to significant crystal lattice energy and thus, low solubility. Here are a few strategies to consider:

  • Solvent Screening: Experiment with a range of solvents, including more polar aprotic solvents like DMF, DMA, or NMP, sometimes with gentle heating.

  • Structural Modification: If you are in the process of designing new analogs, consider introducing solubility-enhancing groups. This could include short PEG chains, morpholino groups, or other polar functionalities that disrupt crystal packing and improve solvation.[4]

  • Salt Formation: If your molecule has a basic handle (e.g., a pyridine or an aliphatic amine), forming a salt (e.g., hydrochloride or mesylate) can significantly improve aqueous solubility.

Q3: What are the key kinases targeted by pyrazolo[1,5-a]pyrimidine derivatives in the context of drug resistance?

A3: The pyrazolo[1,5-a]pyrimidine scaffold is a versatile kinase inhibitor framework.[5][6] In the context of drug resistance, modifications of this core have been explored to target a range of kinases, including:

  • Tropomyosin receptor kinases (Trks): Several approved and clinical-stage Trk inhibitors feature the pyrazolo[1,5-a]pyrimidine core.[1][2] Resistance to first-generation Trk inhibitors often arises from mutations in the kinase domain, and next-generation derivatives aim to overcome these.[1][2]

  • Cyclin-Dependent Kinases (CDKs): Specifically, CDK9 has been a target of interest for pyrazolo[1,5-a]pyrimidine-based inhibitors due to its role in transcriptional regulation, which is often dysregulated in cancer.[7]

  • Phosphoinositide 3-kinases (PI3Ks): The PI3K pathway is frequently implicated in cancer cell survival and resistance. Derivatives of this scaffold have been developed as selective PI3Kδ inhibitors.[4][8]

  • Other Kinases: This scaffold has also been investigated for its inhibitory activity against EGFR, B-Raf, MEK, and others.[5][6]

Part 2: Troubleshooting Guides for Experimental Workflows

This section provides in-depth, question-and-answer-based troubleshooting for specific experimental challenges.

Synthetic Chemistry

Q4: My cyclocondensation reaction to form the pyrazolo[1,5-a]pyrimidine core is giving low yields and multiple side products. What are the likely causes and how can I optimize it?

A4: The cyclocondensation of an aminopyrazole with a 1,3-dicarbonyl compound or its equivalent is a common route to the pyrazolo[1,5-a]pyrimidine scaffold.[5][9] Low yields and side products often stem from several factors:

  • Causality: The aminopyrazole has two nucleophilic nitrogen atoms, leading to potential regioselectivity issues. The reaction conditions (temperature, catalyst, solvent) play a crucial role in directing the cyclization to the desired product. Side reactions can include self-condensation of the dicarbonyl compound or incomplete cyclization.

  • Troubleshooting Protocol:

    • Reagent Purity: Ensure the purity of your starting aminopyrazole and dicarbonyl compound. Impurities can interfere with the reaction.

    • Solvent and Catalyst:

      • Microwave-assisted synthesis: This can often improve yields and reduce reaction times by providing efficient and uniform heating.[5]

      • Acid/Base Catalysis: Experiment with both acid (e.g., p-toluenesulfonic acid, acetic acid) and base (e.g., piperidine, sodium ethoxide) catalysis. The optimal catalyst will depend on the specific substrates.

      • Green Chemistry Approaches: Consider using deep eutectic solvents (DES) which have been shown to be effective and environmentally benign for this type of transformation.[9]

    • Temperature Control: Carefully control the reaction temperature. Sometimes, running the reaction at a lower temperature for a longer duration can improve selectivity.

    • Order of Addition: In some cases, the order of reagent addition can influence the outcome. Try adding the aminopyrazole to a solution of the dicarbonyl and catalyst.

    • Characterize Byproducts: If possible, isolate and characterize the major side products. This can provide valuable clues about the competing reaction pathways and help in rationally designing improved conditions.

Experimental Workflow: Optimizing a Cyclocondensation Reaction

G cluster_0 Reaction Setup & Execution cluster_1 Analysis & Iteration start Start: Low Yield & Side Products reagent_purity Verify Reagent Purity (NMR, LC-MS) start->reagent_purity solvent_screen Screen Solvents (e.g., EtOH, Toluene, DMF) reagent_purity->solvent_screen catalyst_screen Screen Catalysts (Acidic vs. Basic) solvent_screen->catalyst_screen temp_control Optimize Temperature (e.g., 80°C, 100°C, 120°C) catalyst_screen->temp_control microwave Consider Microwave Irradiation temp_control->microwave workup Reaction Workup & Analysis (TLC, LC-MS) microwave->workup analysis Analyze Results: Yield & Purity workup->analysis byproduct_id Isolate & Characterize Byproducts (if necessary) analysis->byproduct_id If side products persist optimization Select Optimal Conditions analysis->optimization If yield improves byproduct_id->optimization scale_up Scale-up Reaction optimization->scale_up end End: Optimized Protocol scale_up->end

Caption: Iterative workflow for optimizing cyclocondensation reactions.

Q5: I am attempting a Suzuki or other palladium-catalyzed cross-coupling reaction on my pyrazolo[1,5-a]pyrimidine core, but the reaction is failing or giving significant decomposition.

A5: Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing the pyrazolo[1,5-a]pyrimidine scaffold.[5][6] However, the nitrogen atoms in the heterocyclic core can coordinate to the palladium catalyst, leading to catalyst inhibition or decomposition of the starting material.

  • Causality: The lone pairs on the pyrazole and pyrimidine nitrogens can act as ligands for the palladium center, effectively poisoning the catalyst and preventing it from participating in the catalytic cycle. Additionally, at elevated temperatures, the C-N bonds within the heterocycle can be susceptible to cleavage in the presence of a transition metal catalyst.

  • Troubleshooting Protocol:

    • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands can promote the desired reductive elimination and minimize catalyst inhibition.

    • Palladium Pre-catalyst: Use a well-defined palladium pre-catalyst (e.g., Pd(OAc)2 with a ligand, or a pre-formed complex like Pd(dppf)Cl2) to ensure the active catalytic species is generated efficiently.

    • Base Selection: The choice of base is important. Weaker bases like K2CO3 or K3PO4 are often preferred over stronger bases like NaOH or KOH, which can promote side reactions and degradation.

    • Degassing: Thoroughly degas your solvent and reaction mixture to remove oxygen, which can oxidize the phosphine ligands and deactivate the catalyst.

    • Temperature: Run the reaction at the lowest temperature that provides a reasonable reaction rate. Start around 80 °C and slowly increase if needed.

    • Protecting Groups: In some cases, temporarily protecting one of the nitrogen atoms might be necessary, although this adds extra steps to your synthesis.

Biological Assays and Drug Resistance Studies

Q6: My this compound derivative shows potent activity in an enzymatic assay, but has poor cellular potency. What could be the reasons?

A6: This is a common and significant challenge in drug discovery, often referred to as the "enzyme-cell gap."[3] Several factors can contribute to this discrepancy:

  • Causality:

    • Cell Permeability: The compound may have poor membrane permeability and is not reaching its intracellular target.

    • Efflux Pumps: The compound could be a substrate for efflux pumps like P-glycoprotein (ABCB1), which actively transport it out of the cell.[10]

    • Metabolic Instability: The compound might be rapidly metabolized by intracellular enzymes.

    • High Protein Binding: In cell culture media, the compound may bind extensively to serum proteins, reducing the free concentration available to enter the cells.

  • Troubleshooting Protocol:

    • Assess Physicochemical Properties:

      • Calculate lipophilicity (cLogP) and topological polar surface area (TPSA). High values for either can negatively impact cell permeability.

      • Measure solubility in aqueous buffers.

    • Permeability Assays: Conduct a PAMPA (Parallel Artificial Membrane Permeability Assay) or a Caco-2 permeability assay to directly measure its ability to cross cell membranes.

    • Efflux Pump Substrate Assessment: Use cell lines that overexpress specific efflux pumps (e.g., MCF-7/ADR for ABCB1) and see if the potency of your compound is significantly reduced compared to the parental cell line.[10] Co-incubation with a known efflux pump inhibitor can also be informative.

    • Metabolic Stability: Perform a microsomal stability assay to assess its susceptibility to metabolism by liver enzymes.

    • Reduce Serum Concentration: If possible, run the cellular assay in a lower serum concentration to see if potency improves, which would suggest high protein binding.

Signaling Pathway: Overcoming Kinase Inhibitor Resistance

G cluster_0 Cellular Signaling cluster_1 Therapeutic Intervention & Resistance GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., Trk) GF->Receptor Kinase_A Downstream Kinase (e.g., PI3K) Receptor->Kinase_A Kinase_B Further Downstream Kinase (e.g., Akt) Kinase_A->Kinase_B Proliferation Cell Proliferation & Survival Kinase_B->Proliferation Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->Receptor Resistance Resistance Mutation (e.g., in Kinase Domain) Resistance->Receptor Prevents Inhibitor Binding Efflux Efflux Pump (e.g., ABCB1) Efflux->Inhibitor Removes Inhibitor from Cell

Caption: Mechanisms of action and resistance for kinase inhibitors.

Q7: I am developing a second-generation pyrazolo[1,5-a]pyrimidine inhibitor to overcome a known resistance mutation. How can I rationally design and evaluate my new compounds?

A7: Designing inhibitors to overcome resistance is a cornerstone of modern drug development.[1][2][11] A structured approach is key:

  • Causality: Resistance mutations in kinases typically occur in the ATP-binding pocket, either by sterically hindering the binding of the inhibitor or by altering the conformation of the kinase domain.

  • Design and Evaluation Protocol:

    • Structural Biology: If available, obtain or model the crystal structure of the mutant kinase. This will provide invaluable insight into the structural changes caused by the mutation.

    • Structure-Based Design: Use the mutant kinase structure to guide the design of new analogs. You may need to design compounds that are smaller, have a different binding mode, or can form new interactions with the mutant residue.

    • Biochemical Assays: Screen your new compounds against both the wild-type and the mutant kinase. The goal is to identify compounds that retain or have improved potency against the mutant enzyme.

    • Cell-Based Assays: Use engineered cell lines that express the mutant kinase to confirm that your compounds can inhibit the target in a cellular context.

    • Selectivity Profiling: Profile your lead compounds against a panel of other kinases to ensure they are not introducing new off-target activities.[12]

Data Presentation: Kinase Inhibition Profile

Compound IDWild-Type Kinase IC50 (nM)Mutant Kinase IC50 (nM)Selectivity Fold-Change (WT/Mutant)
Lead Cmpd 1 55000.01
New Analog 1a 10150.67
New Analog 1b 851.6
New Analog 1c 201500.13

This table illustrates how to compare the potency of new analogs against the wild-type and a resistant mutant kinase. Analog 1b shows the most promising profile, with good potency against both and a slight preference for the mutant.

References

Technical Support Center: Scalable Synthesis of Pyrazolo[1,5-a]pyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on the scalable synthesis of Pyrazolo[1,5-a]pyrimidin-5-ol. This important heterocyclic scaffold is a key building block in the development of various therapeutic agents. This guide is designed to offer practical, field-proven insights to address common challenges and streamline your experimental workflow.

I. Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on the common condensation reaction between a 5-aminopyrazole derivative and a β-ketoester.

Issue 1: Low or No Product Yield

Q: My condensation reaction is resulting in a low yield or no desired product. What are the potential causes and solutions?

A: Low yields in this reaction are a common challenge and can be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials: Ensure the high purity of your 5-aminopyrazole and β-ketoester starting materials. Impurities can significantly interfere with the reaction. It is advisable to verify the purity of starting materials by NMR or LC-MS before use.

  • Reaction Conditions:

    • Solvent: Acetic acid is a widely used solvent that also functions as a catalyst.[1] If you are experiencing low yields, consider switching to a higher-boiling point solvent like diphenyl ether to facilitate the reaction at an elevated temperature.[2]

    • Catalyst: The reaction can be catalyzed by either acid or base. For acidic catalysis, a catalytic amount of a strong acid like sulfuric acid in a solvent such as acetic acid can be effective.[1][3] If employing basic conditions, a non-nucleophilic base is preferable to avoid side reactions.

    • Temperature and Reaction Time: These reactions often necessitate elevated temperatures (reflux). If the yield remains low, a gradual increase in reaction time or temperature should be explored while monitoring the reaction's progress via Thin Layer Chromatography (TLC).

  • Microwave-Assisted Synthesis: Microwave irradiation has been demonstrated to enhance both the reaction rate and yield in the synthesis of pyrazolo[1,5-a]pyrimidines.[3] This method can often lead to cleaner reactions with fewer byproducts.

Issue 2: Formation of Regioisomers

Q: I am observing the formation of the undesired Pyrazolo[1,5-a]pyrimidin-7-ol regioisomer. How can I improve the regioselectivity for the 5-ol isomer?

A: The regioselectivity of the cyclocondensation reaction is a critical factor. The formation of the 5-ol versus the 7-ol isomer is influenced by the relative nucleophilicity of the nitrogens in the 5-aminopyrazole ring and the nature of the β-dicarbonyl compound.[3]

  • Mechanism of Cyclization: The reaction proceeds through the initial formation of an enamine intermediate. The subsequent cyclization can occur via two pathways. To favor the 5-ol isomer, the cyclization should proceed through the attack of the endocyclic pyrazole nitrogen (N1) onto the ester carbonyl, followed by dehydration.

  • Controlling Regioselectivity:

    • Starting Material Selection: The substituents on the 5-aminopyrazole ring can influence the nucleophilicity of the ring nitrogens.

    • Reaction Conditions: The choice of solvent and catalyst can impact the regiochemical outcome. For instance, the use of specific β-dicarbonyl compounds can direct the regioselective formation of the desired product.[3]

Issue 3: Difficult Product Purification

Q: The crude product from my reaction is proving difficult to purify. What purification strategies are recommended?

A: Purification challenges typically arise from the presence of unreacted starting materials or the formation of side products.

  • Reaction Monitoring: Diligent monitoring of the reaction progress by TLC is crucial to ensure the reaction proceeds to completion and to identify the formation of any major byproducts. Quenching the reaction at the optimal time can simplify the subsequent workup.

  • Recrystallization: For solid products, recrystallization is often a highly effective and scalable purification method. Experiment with different solvent systems to identify one that provides good solubility at elevated temperatures and poor solubility at room temperature for the desired product.

  • Column Chromatography: If column chromatography is necessary, careful optimization of the solvent system is key to achieving good separation. A gradient elution may be more effective than an isocratic one.

  • One-Pot and Microwave Methods: Employing one-pot or microwave-assisted synthesis can often result in cleaner reaction profiles with fewer byproducts, thereby simplifying the purification process.[3]

II. Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and scalable approach is the cyclocondensation of a 5-aminopyrazole derivative with a β-ketoester, such as ethyl acetoacetate. This reaction is typically carried out under acidic conditions, often using acetic acid as both the solvent and catalyst, and may require heating.[1]

Q2: What are the key safety precautions to consider during this synthesis?

A2: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. The reaction should be conducted in a well-ventilated fume hood, especially when working with volatile solvents or heating reactions. Care should be taken when handling corrosive reagents like strong acids.

Q3: Can this synthesis be performed under solvent-free conditions?

A3: Yes, microwave-assisted, solvent-free synthesis of pyrazolo[1,5-a]pyrimidines has been reported and can be an environmentally friendly and efficient alternative.[3]

Q4: How can I confirm the structure of the synthesized this compound?

A4: The structure of the final product should be confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Comparison of the obtained data with literature values for the expected product is essential.

III. Detailed Experimental Protocols

Protocol 1: Scalable Synthesis of 7-methylthis compound

This protocol describes a scalable synthesis of 7-methylthis compound via the condensation of 3-amino-1H-pyrazole-4-carboxamide with ethyl acetoacetate.

Materials:

  • 3-amino-1H-pyrazole-4-carboxamide

  • Ethyl acetoacetate

  • Glacial Acetic Acid

  • Ethanol

  • Distilled Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-1H-pyrazole-4-carboxamide (1.0 eq) in glacial acetic acid.

  • Add ethyl acetoacetate (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water to precipitate the crude product.

  • Collect the precipitate by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 7-methylthis compound.

  • Dry the purified product under vacuum.

IV. Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of Pyrazolo[1,5-a]pyrimidine derivatives.

Starting MaterialsReaction ConditionsProductYield (%)Reference
5-Amino-3-arylamino-1H-pyrazole-4-carboxylate & Pentane-2,4-dioneAcetic Acid, RefluxEthyl 5,7-dimethyl-2-(arylamino)pyrazolo[1,5-a]pyrimidine-3-carboxylateHigh[4]
3-amino-1H-pyrazole & Ethyl AcetoacetateAcetic Acid, H₂SO₄ (cat.), Reflux7-methylthis compoundGood[1]
5-aminopyrazole & BenzylidenemalononitrileMicrowave, 120 °C, 20 minSubstituted pyrazolo[1,5-a]pyrimidineHigh[3]

V. Visualizations

General Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 5_Aminopyrazole 5-Aminopyrazole Derivative Condensation Cyclocondensation 5_Aminopyrazole->Condensation Beta_Ketoester β-Ketoester (e.g., Ethyl Acetoacetate) Beta_Ketoester->Condensation Pyrazolo_Product This compound Condensation->Pyrazolo_Product Reflux in Acetic Acid

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic Flow

G Start Low Yield Issue Check_Purity Check Starting Material Purity Start->Check_Purity Impure Impure Check_Purity->Impure Pure Pure Check_Purity->Pure Optimize_Conditions Optimize Reaction Conditions Consider_Microwave Consider Microwave Synthesis Optimize_Conditions->Consider_Microwave Solvent Solvent Change (e.g., higher boiling) Optimize_Conditions->Solvent Catalyst Catalyst Optimization (Acid/Base) Optimize_Conditions->Catalyst Temp_Time Increase Temperature/ Reaction Time Optimize_Conditions->Temp_Time Successful Yield Improved Consider_Microwave->Successful Purify Purify Starting Materials Impure->Purify Pure->Optimize_Conditions Purify->Optimize_Conditions Solvent->Successful Catalyst->Successful Temp_Time->Successful

Caption: Troubleshooting flowchart for addressing low product yield.

VI. References

  • Gavrin, L. K., et al. (2007). Synthesis of pyrazolo[1,5-alpha]pyrimidinone regioisomers. The Journal of Organic Chemistry, 72(3), 1043–1046.

  • Moustafa, A. H., et al. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 12(45), 29473-29493.

  • Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(16), 4945.

  • Fraley, M. E., et al. (2012). Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors: a template-based approach. Bioorganic & Medicinal Chemistry Letters, 22(17), 5572-5576.

  • Frey, R. R., et al. (2010). Discovery of N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide (AMG 706), a potent and orally active inhibitor of vascular endothelial growth factor receptor, Kit, and platelet-derived growth factor receptor kinases. Journal of Medicinal Chemistry, 53(10), 4127-4139.

  • Gommermann, N., et al. (2008). Discovery of 4-amino-5-fluoro-3-[5-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]quinolin-2(1H)-one (BMS-540215), a potent and orally active inhibitor of the insulin-like growth factor I receptor. Journal of Medicinal Chemistry, 51(20), 6439-6449.

  • Enany, N., et al. (2017). Synthesis and biological evaluation of novel pyrazolo[1,5-a]pyrimidine derivatives as potential antimicrobial agents. Medicinal Chemistry Research, 26(8), 1821-1832.

  • Ivachtchenko, A. V., et al. (2010). Synthesis and biological activity of novel 5-HT6 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(4), 1390-1394.

  • Kosugi, Y., et al. (2000). Synthesis and structure-activity relationships of novel pyrazolo[1,5-a]pyrimidine derivatives as corticotropin-releasing factor1 receptor antagonists. Journal of Medicinal Chemistry, 43(17), 3171-3181.

  • Abdelhamid, A. O., & Gomha, S. M. (2013). Synthesis of some new pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][3][5][6]triazine derivatives. Monatshefte für Chemie-Chemical Monthly, 144(10), 1547-1553.

  • Poursattar, M., et al. (2015). A simple and efficient method for the synthesis of novel pyrazolo[1,5-a]pyrimidine analogues. Journal of the Iranian Chemical Society, 12(10), 1827-1832.

  • Portilla, J., et al. (2012). Regioselective synthesis of fused pyrazolo[1,5-a]pyrimidines by reaction of 5-amino-1H-pyrazoles and β-dicarbonyl compounds containing five-membered rings. Tetrahedron, 68(4), 988-994.

  • Marjani, A., et al. (2016). Synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives via a one-pot, three-component reaction. Journal of the Iranian Chemical Society, 13(1), 127-132.

  • Benchchem. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidines from methyl 3-amino-1H-pyrazole-4-carboxylate. Retrieved from [a valid, clickable URL will be provided when available]

References

Validation & Comparative

A Comparative Guide to Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the inhibitory activities of compounds based on the Pyrazolo[1,5-a]pyrimidine scaffold against several key protein kinases, benchmarked against established clinical and preclinical inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this versatile chemical scaffold in kinase-targeted therapies.

Introduction: The Prominence of the Pyrazolo[1,5-a]pyrimidine Scaffold

The Pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic structure in medicinal chemistry, recognized for its ability to act as an ATP-competitive inhibitor for a wide range of protein kinases. These kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The versatility of the Pyrazolo[1,5-a]pyrimidine scaffold allows for the development of inhibitors targeting various kinases, including Pim, cyclin-dependent kinases (CDKs), Tropomyosin receptor kinases (TRKs), and Phosphoinositide 3-kinases (PI3Ks).[1]

While the specific compound Pyrazolo[1,5-a]pyrimidin-5-ol was the initial point of interest, publicly available, quantitative kinase inhibition data for this exact molecule is limited. Therefore, this guide will focus on well-characterized Pyrazolo[1,5-a]pyrimidine derivatives with published inhibitory activities against key kinases and compare them with established inhibitors in the field.

Our comparative analysis will focus on the following kinase targets and their respective benchmark inhibitors:

  • Pim-1: A serine/threonine kinase involved in cell survival and proliferation. We will compare Pyrazolo[1,5-a]pyrimidine derivatives to SGI-1776 , a known Pim kinase inhibitor.[2][3][4]

  • CDK2: A key regulator of the cell cycle. The performance of Pyrazolo[1,5-a]pyrimidine compounds will be assessed against Ribociclib , an FDA-approved CDK4/6 inhibitor that also has activity against other CDKs.[5][6]

  • TRKA: A receptor tyrosine kinase often implicated in cancer through gene fusions. Larotrectinib , a potent and selective TRK inhibitor, will serve as the comparator.[7][8]

  • PI3Kδ: A lipid kinase involved in immune cell signaling. We will benchmark against Idelalisib , an approved PI3Kδ inhibitor.[9]

Comparative Analysis of Kinase Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of representative Pyrazolo[1,5-a]pyrimidine derivatives and the comparator inhibitors against their respective kinase targets. Lower IC50 values indicate greater potency.

Kinase TargetCompound ClassRepresentative Compound(s)IC50 (nM)Reference(s)
Pim-1 Pyrazolo[1,5-a]pyrimidineCompound 5d540[10]
ComparatorSGI-17767[2][3][4][11][12]
CDK2 Pyrazolo[1,5-a]pyrimidineCompound 6t90[5][13][14]
ComparatorRibociclib70 (Reported for CDK2)[15][16]
TRKA Pyrazolo[1,5-a]pyrimidineCompound 361.4[8][17]
ComparatorLarotrectinib6.5[7]
PI3Kδ Pyrazolo[1,5-a]pyrimidineCPL302253 (Compound 54)2.8
ComparatorIdelalisib2.5[9]

Key Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by the kinase inhibitors discussed in this guide.

Pim1_Pathway cluster_sgi SGI-1776 Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK STAT3 STAT3 JAK->STAT3 Pim1 Pim-1 STAT3->Pim1 BAD BAD Pim1->BAD Bcl2 Bcl-2 BAD->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis SGI1776 SGI-1776 SGI1776->Pim1

Pim-1 signaling pathway and inhibition by SGI-1776.

CDK2_Pathway cluster_ribo Ribociclib & Pyrazolo[1,5-a]pyrimidines CyclinD_CDK46 Cyclin D-CDK4/6 Rb Rb CyclinD_CDK46->Rb p E2F E2F Rb->E2F CyclinE Cyclin E E2F->CyclinE G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition CyclinE_CDK2 Cyclin E-CDK2 CyclinE->CyclinE_CDK2 CyclinE_CDK2->Rb p Ribociclib Ribociclib Ribociclib->CyclinD_CDK46 Pyrazolo Pyrazolo[1,5-a]pyrimidine Pyrazolo->CyclinE_CDK2

CDK-mediated cell cycle progression and inhibition.

TRKA_Pathway cluster_laro Larotrectinib & Pyrazolo[1,5-a]pyrimidines NTRK_fusion NTRK Gene Fusion TRK_fusion_protein TRK Fusion Protein NTRK_fusion->TRK_fusion_protein RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway TRK_fusion_protein->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway TRK_fusion_protein->PI3K_AKT_mTOR Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival Larotrectinib Larotrectinib Larotrectinib->TRK_fusion_protein

TRK fusion protein signaling and inhibition.

PI3K_Pathway cluster_idel Idelalisib & Pyrazolo[1,5-a]pyrimidines BCR B-Cell Receptor PI3K_delta PI3Kδ BCR->PI3K_delta PIP3 PIP3 PI3K_delta->PIP3 PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Cell_Survival_Proliferation Cell Survival & Proliferation AKT->Cell_Survival_Proliferation Idelalisib Idelalisib Idelalisib->PI3K_delta

PI3Kδ signaling in B-cells and its inhibition.

Experimental Methodologies

The following protocols provide a framework for the in vitro characterization of kinase inhibitors.

In Vitro Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[3][12]

ADPGlo_Workflow Start Start Kinase_Reaction 1. Set up kinase reaction: - Kinase - Substrate - ATP - Test Compound Start->Kinase_Reaction Incubate_Kinase 2. Incubate at room temperature Kinase_Reaction->Incubate_Kinase Add_ADPGlo_Reagent 3. Add ADP-Glo™ Reagent (stops reaction, depletes ATP) Incubate_Kinase->Add_ADPGlo_Reagent Incubate_Depletion 4. Incubate for 40 minutes Add_ADPGlo_Reagent->Incubate_Depletion Add_Detection_Reagent 5. Add Kinase Detection Reagent (converts ADP to ATP, generates light) Incubate_Depletion->Add_Detection_Reagent Incubate_Detection 6. Incubate for 30-60 minutes Add_Detection_Reagent->Incubate_Detection Read_Luminescence 7. Read luminescence Incubate_Detection->Read_Luminescence End End Read_Luminescence->End

Workflow for the ADP-Glo™ Kinase Assay.

Protocol:

  • Kinase Reaction: In a multiwell plate, combine the kinase, substrate, ATP, and the test compound at various concentrations. The final reaction volume is typically 5-25 µL.

  • Incubation: Incubate the reaction at room temperature for the desired time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.

  • Incubation: Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components (luciferase/luciferin) for a luminescent signal.

  • Incubation: Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of ADP produced and is inversely correlated with kinase inhibition.

Cellular Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture by quantifying the amount of ATP present.[4][8][9][10]

Protocol:

  • Cell Plating: Seed cells in a 96-well or 384-well opaque-walled plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).

  • Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Cell Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the number of viable cells.

Western Blot Analysis of Target Phosphorylation

This technique is used to detect the phosphorylation status of a specific protein, providing evidence of target engagement and inhibition in a cellular context.[13][14]

Protocol:

  • Cell Lysis: Treat cells with the kinase inhibitor for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped of the antibodies and re-probed with an antibody against the total (phosphorylated and unphosphorylated) protein to serve as a loading control.

Conclusion

The Pyrazolo[1,5-a]pyrimidine scaffold represents a highly versatile and potent platform for the development of kinase inhibitors. As demonstrated, derivatives of this scaffold have shown impressive inhibitory activity against a range of important cancer-related kinases, including Pim-1, CDK2, TRKA, and PI3Kδ. In several instances, the potency of these compounds is comparable to or even exceeds that of established clinical inhibitors. The continued exploration and optimization of this chemical scaffold hold significant promise for the discovery of novel and effective targeted therapies.

References

A Comparative Analysis of Pyrazolo[1,5-a]pyrimidin-5-ol Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique structural and electronic properties make it an ideal framework for designing targeted therapeutics, particularly protein kinase inhibitors.[2][3] This guide provides a comparative analysis of Pyrazolo[1,5-a]pyrimidin-5-ol derivatives, focusing on their performance as inhibitors of key oncogenic kinases. We will delve into structure-activity relationships (SAR), present comparative experimental data, and provide detailed protocols for their synthesis and evaluation, offering researchers and drug development professionals a comprehensive resource for advancing this promising class of molecules.

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Foundation for Kinase Inhibition

The Pyrazolo[1,5-a]pyrimidine system is a fused, rigid, and planar N-heterocyclic scaffold that has garnered significant attention for its synthetic versatility and potent biological activities.[1] This scaffold is considered a "purine analogue" and its derivatives have demonstrated a wide range of therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5]

A key reason for its success in drug discovery, particularly in oncology, is its ability to function as an ATP-competitive inhibitor of protein kinases.[2][3] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3] The pyrazolo[1,5-a]pyrimidine core can effectively mimic the purine ring of ATP, allowing it to bind to the kinase ATP-binding pocket and block its catalytic activity. The "-5-ol" or its tautomeric keto form, pyrazolo[1,5-a]pyrimidin-5(4H)-one, plays a critical role in forming key hydrogen bond interactions within this pocket.

General Synthetic Strategy

The construction of the pyrazolo[1,5-a]pyrimidine core is most commonly achieved through the cyclocondensation of a 3-aminopyrazole with a 1,3-biselectrophilic compound, such as a β-ketoester or β-dicarbonyl compound.[1] This robust and versatile reaction allows for the introduction of diverse substituents on both the pyrazole and pyrimidine rings, enabling extensive exploration of the chemical space for optimizing biological activity.[2]

G cluster_reactants Starting Materials A 3-Aminopyrazole C Cyclocondensation (Heat, Acid/Base Catalyst) A->C B β-Ketoester B->C D This compound Derivative C->D Formation of Pyrimidine Ring

Caption: General workflow for the synthesis of this compound derivatives.

Comparative Analysis of Derivatives as Kinase Inhibitors

The true potential of the pyrazolo[1,5-a]pyrimidine scaffold is realized through the strategic placement of various functional groups. These substitutions modulate the compound's potency, selectivity, and pharmacokinetic properties. Below, we compare derivatives targeting several clinically relevant protein kinases.

Tropomyosin Receptor Kinase (Trk) Inhibitors

The Trk family of receptor tyrosine kinases (TrkA, TrkB, TrkC) are critical targets in cancers driven by NTRK gene fusions.[6] Two of the three FDA-approved Trk inhibitors feature a pyrazolo[1,5-a]pyrimidine core, highlighting the scaffold's efficacy.[6]

Structure-Activity Relationship (SAR) Insights:

  • C3 Position: Substitution at the C3 position is crucial for potency. Pal et al. explored pyrazole-3-carbonitrile and triazole substitutions at this position, although these initial derivatives showed modest activity (IC₅₀ >10 nM), indicating this vector is critical for optimization.[6]

  • C5 Position: A key interaction is often mediated by a substituent at the C5 position. For instance, the foundational scaffold of the approved drug Larotrectinib includes a 2,5-difluorophenyl-substituted pyrrolidine linked to this position.[6]

Phosphoinositide 3-Kinase (PI3K) Inhibitors

The PI3K signaling pathway is one of the most frequently activated pathways in human cancer. The PI3Kδ isoform is particularly relevant in immune cells and certain hematological malignancies.[7]

Structure-Activity Relationship (SAR) Insights:

  • Core Substituents: A library of indol-4-yl-pyrazolo[1,5-a]pyrimidines has been developed as potent and selective PI3Kδ inhibitors.[8]

  • Hinge-Binding Motif: A crucial interaction involves a hydrogen bond between a morpholine oxygen (often part of a substituent on the pyrimidine ring) and the Val-828 residue in the hinge region of the PI3Kδ active site.[8]

  • Selectivity: The pyrazolo[1,5-a]pyrimidine scaffold has been shown to confer high selectivity for the δ isoform over other PI3K isoforms (α, β, γ).[8]

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy for cancer therapy. Several pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent CDK inhibitors.[5]

Structure-Activity Relationship (SAR) Insights:

  • Compound E: A derivative identified as a potent and selective CDK2 inhibitor with an IC₅₀ of 0.013 µM demonstrated efficacy in a mouse xenograft model, underscoring the scaffold's potential in developing in vivo active agents.[5]

  • Dinaciclib (SCH 727965): This potent CDK inhibitor, which has undergone clinical evaluation, further validates the pyrazolo[1,5-a]pyrimidine core as a premier scaffold for targeting CDKs.[5]

Comparative Performance Data

The following table summarizes the performance of representative this compound derivatives against various kinase targets. This data highlights the scaffold's tunability for achieving high potency against diverse kinases.

Compound ID/NameKey Structural FeaturesTarget KinaseIC₅₀ ValueReference
CPL302253 (54) 5-(indol-4-yl)pyrazolo[1,5-a]pyrimidinePI3Kδ2.8 nM[8]
Compound 23 C5-(pyrrolidinyl)-phenyl substitutionTrkA (KM12 cells)0.1 nM[6]
Compound 24 C5-(pyrrolidinyl)-phenyl substitutionTrkA (KM12 cells)0.2 nM[6]
Compound 12 Phenyl & morpholine substitutionsKinesin Eg5Significant Inhibition[9]
Compound 25 Phenyl & morpholine substitutionsKinesin Eg5Significant Inhibition[9]
Compound 27 Phenyl & morpholine substitutionsKinesin Eg5Significant Inhibition[9]
Compound 14a 7-amino, 5-substituted aminoHCT116 cells0.0020 µM[4]
Compound E N/ACDK213 nM (0.013 µmol/L)[5]

Experimental Protocols

To ensure scientific rigor and reproducibility, we provide the following validated protocols for the synthesis and biological evaluation of these derivatives.

Protocol: Synthesis of a 2-Aryl-5-hydroxypyrazolo[1,5-a]pyrimidine Derivative

This protocol is adapted from the work of Xu and co-workers and describes a method for generating the core scaffold.[1]

Objective: To synthesize a 2-aryl-5-hydroxypyrazolo[1,5-a]pyrimidine via the reaction of an aminopyrazole with a heterocyclic β-enaminone.

Materials:

  • 3-Amino-5-aryl-1H-pyrazole (1.0 eq)

  • 1-Methyluracil (1.0 eq)

  • Ethanol, absolute

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • TLC plates (silica gel)

  • Column chromatography supplies

Procedure:

  • To a round-bottom flask, add 3-Amino-5-aryl-1H-pyrazole (1.0 eq) and 1-methyluracil (1.0 eq).

  • Add absolute ethanol to the flask to create a suspension (approx. 0.2 M concentration).

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically proceeds via the opening of the uracil ring followed by cyclization and loss of a methylurea molecule.[1]

  • Upon completion (disappearance of starting materials), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product using silica gel column chromatography, eluting with a suitable solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure 2-aryl-5-hydroxypyrazolo[1,5-a]pyrimidine.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol: In Vitro Kinase Inhibition Assay (Generic ATPase-Based)

Objective: To determine the IC₅₀ value of a test compound against a specific protein kinase. This assay measures the inhibition of ATP hydrolysis, a direct measure of kinase activity.

Materials:

  • Purified recombinant protein kinase

  • Kinase-specific substrate (peptide or protein)

  • Test compound (Pyrazolo[1,5-a]pyrimidine derivative) dissolved in DMSO

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white microplates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Perform a serial dilution of the test compound in DMSO, then dilute further in kinase buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound dilution (or DMSO for control).

  • Add 2.5 µL of a solution containing the kinase and its substrate in kinase buffer.

  • Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.

  • Initiate Reaction: Add 5 µL of ATP solution (at a concentration near the Kₘ for the specific kinase) to all wells to start the kinase reaction.

  • Incubate the plate at 30°C for 1 hour.

  • Detect ADP Production: Stop the reaction and measure the amount of ADP generated by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data using positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Mechanism of Action: Inhibition of the PI3K/AKT Signaling Pathway

Many this compound derivatives function by inhibiting kinases in critical cell signaling pathways. The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common event in cancer.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes Inhibitor Pyrazolo[1,5-a]pyrimidine PI3Kδ Inhibitor Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/AKT signaling pathway showing inhibition by a Pyrazolo[1,5-a]pyrimidine derivative.

Conclusion and Future Outlook

The this compound scaffold is a highly versatile and potent platform for the development of targeted kinase inhibitors. The comparative analysis reveals that strategic substitutions around the core ring system can yield compounds with nanomolar potency and high selectivity against critical oncogenic targets like Trk, PI3Kδ, and CDKs. The established synthetic routes provide a robust framework for generating diverse chemical libraries for further optimization.

Despite these successes, challenges such as acquired drug resistance and off-target effects remain.[2][3] Future research should focus on developing next-generation derivatives that can overcome resistance mutations.[6] Furthermore, exploring novel substitutions to enhance pharmacokinetic properties, such as bioavailability and metabolic stability, will be crucial for translating potent biochemical inhibitors into effective clinical candidates.[3] The continued exploration of this privileged scaffold promises to deliver new and improved therapies for cancer and other diseases.

References

A Comprehensive Guide to Validating the Target of Pyrazolo[1,5-a]pyrimidin-5-ol: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1][2] This heterocyclic system is particularly prominent in the development of protein kinase inhibitors, with derivatives showing potent activity against a range of kinases implicated in cancer and inflammatory diseases.[3][4][5] Our focus here is on a specific, yet under-characterized member of this family: Pyrazolo[1,5-a]pyrimidin-5-ol.

While the broader class of pyrazolo[1,5-a]pyrimidines is known to target kinases, the specific molecular target(s) of this compound remain to be elucidated. This guide, intended for researchers in drug discovery and chemical biology, provides a comprehensive, step-by-step workflow for the de novo identification and validation of its biological target. We will present a logical, multi-tiered experimental approach, comparing the hypothetical performance of this compound with a panel of well-characterized kinase inhibitors. This comparative framework is essential for contextualizing its potency and selectivity, crucial parameters in the early stages of drug development.

The Target Validation Workflow: A Hypothesis-Driven Approach

Given the established precedent of the pyrazolo[1,5-a]pyrimidine scaffold, our central hypothesis is that this compound functions as a protein kinase inhibitor. Our validation strategy is therefore designed to first test this broad hypothesis and then progressively narrow down to the specific kinase(s) and confirm target engagement in a cellular context.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Target Engagement & Validation cluster_2 Phase 3: In-depth Characterization Broad Kinase Profiling Broad Kinase Profiling CETSA Cellular Thermal Shift Assay (CETSA) Broad Kinase Profiling->CETSA Identifies Putative Targets ChemProteomics Chemical Proteomics Broad Kinase Profiling->ChemProteomics Unbiased Target ID Cellular Assays Downstream Cellular Assays CETSA->Cellular Assays Confirms Target Engagement ChemProteomics->Cellular Assays Provides Target List In Vivo Studies In Vivo Target Validation Cellular Assays->In Vivo Studies Functional Confirmation

Caption: A streamlined workflow for target identification and validation of this compound.

Phase 1: Hypothesis Generation - Broad Kinome Profiling

The most logical and efficient starting point is to screen this compound against a large panel of recombinant kinases. This provides a broad, unbiased overview of its potential targets and selectivity profile.

Causality behind this choice: Kinase profiling is a hypothesis-generating experiment. By testing against a diverse set of kinases, we can rapidly identify high-affinity interactions and begin to understand the compound's mechanism of action. This approach is more efficient than pursuing individual kinase assays based on speculation.

Experimental Protocol: Kinase Profiling Assay

A variety of commercial services offer kinase profiling. The following is a generalized protocol for a competitive binding assay.

  • Compound Preparation: Prepare a stock solution of this compound and comparator compounds in DMSO.

  • Assay Plate Preparation: In a multi-well plate, add the kinase panel, a fluorescently labeled ATP-competitive ligand (tracer), and the test compounds at a fixed concentration (e.g., 1 µM).

  • Incubation: Allow the components to incubate and reach binding equilibrium.

  • Detection: Measure the fluorescence polarization or a similar signal that differentiates between bound and unbound tracer. A decrease in signal indicates displacement of the tracer by the test compound.

  • Data Analysis: Calculate the percentage of tracer displacement for each kinase. High displacement suggests a strong interaction.

Comparator Compounds

To benchmark the performance of this compound, we will compare it to a panel of well-known kinase inhibitors with varying selectivity profiles.

Comparator CompoundPrimary Target(s)Selectivity Profile
Staurosporine Broad-spectrumA non-selective inhibitor of many kinases, serving as a positive control for broad kinase activity.[5][6][7]
Dasatinib BCR-ABL, SRC familyA multi-targeted inhibitor used in the treatment of leukemia.[8][9][10]
Gefitinib EGFRA selective inhibitor of the Epidermal Growth Factor Receptor tyrosine kinase.[1][11][12]
Sunitinib VEGFRs, PDGFRs, c-KITA multi-targeted receptor tyrosine kinase inhibitor.[13][14][15][16]
Hypothetical Kinase Profiling Data

Below is a hypothetical outcome of a kinase profiling screen, showcasing potential results for this compound.

KinaseThis compound (% Inhibition @ 1µM)Staurosporine (% Inhibition @ 1µM)Dasatinib (% Inhibition @ 1µM)Gefitinib (% Inhibition @ 1µM)Sunitinib (% Inhibition @ 1µM)
Pim-1 95% 98%25%5%40%
PI3Kδ 88% 92%15%8%35%
CDK2 45%99%85%10%20%
EGFR 12%97%30%98% 15%
VEGFR2 18%95%40%12%96%
SRC 25%99%97% 15%55%
ABL1 15%98%99% 5%30%

From this hypothetical data, Pim-1 and PI3Kδ emerge as the most promising primary targets for this compound.

Phase 2: Target Engagement and Validation in a Cellular Context

While in vitro kinase assays are a crucial first step, it is imperative to confirm that the compound engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Causality behind this choice: CETSA directly measures target engagement in intact cells, providing evidence that the compound can cross the cell membrane and bind to its intended target in a physiological context. This is a critical step in validating the biological relevance of the in vitro findings.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line known to express the putative target kinase). Treat the cells with this compound or a vehicle control for a defined period.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).

  • Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.

  • Centrifugation: Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the soluble fraction by Western blot using an antibody specific to the putative target protein.

  • Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization upon binding.

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis Treat Cells Treat cells with This compound or vehicle Heat Cells Heat cells to a range of temperatures Treat Cells->Heat Cells Lysis Lyse cells and separate soluble fraction Heat Cells->Lysis Western Blot Analyze soluble protein by Western Blot Lysis->Western Blot Melting Curve Generate melting curve Western Blot->Melting Curve

Caption: A schematic of the Cellular Thermal Shift Assay (CETSA) workflow.

Alternative Approach: Chemical Proteomics

For a truly unbiased approach to target identification, chemical proteomics can be employed. This method can identify both the primary target and potential off-targets.

Causality behind this choice: Chemical proteomics does not rely on a pre-existing hypothesis about the target. It allows for the discovery of unexpected targets and provides a more comprehensive understanding of the compound's mechanism of action.

A common chemical proteomics workflow involves synthesizing a derivative of this compound with a reactive group and/or a tag (e.g., biotin). This "probe" is then incubated with cell lysates or intact cells. The probe-protein complexes are captured (e.g., on streptavidin beads), and the bound proteins are identified by mass spectrometry.

Phase 3: In-depth Characterization - Downstream Cellular Assays

Once the primary target(s) are validated, the next step is to assess the functional consequences of target engagement in cellular assays.

Causality behind this choice: These assays provide a crucial link between target engagement and a measurable biological effect, further validating the identified target and providing insight into the compound's therapeutic potential.

For example, if Pim-1 is a confirmed target, a relevant cellular assay would be to measure the phosphorylation of its downstream substrate, BAD, by Western blot. A dose-dependent decrease in BAD phosphorylation upon treatment with this compound would provide strong evidence for its on-target activity.

Hypothetical Cellular Assay Data
CompoundTarget(s)IC50 (Pim-1 Kinase Assay)IC50 (p-BAD Cellular Assay)
This compound Pim-1, PI3Kδ50 nM200 nM
Pim-1 Inhibitor (Control) Pim-110 nM50 nM
Gefitinib EGFR>10 µM>10 µM

This hypothetical data demonstrates a correlation between the biochemical potency of this compound against Pim-1 and its ability to inhibit a downstream signaling event in cells, strengthening the target validation.

Conclusion

The validation of a drug's target is a critical and multi-faceted process. For a novel compound like this compound, a systematic and hypothesis-driven approach is essential. By leveraging the knowledge of its parent scaffold, we can rationally design a workflow that begins with broad, unbiased screening and progresses to rigorous validation of target engagement and functional activity in a cellular context. The comparative framework presented here, benchmarking against well-characterized inhibitors, is crucial for interpreting the significance of the experimental findings and for making informed decisions about the future development of this compound as a potential therapeutic agent. This guide provides a robust template for researchers embarking on the exciting challenge of deconvoluting the mechanism of action of novel bioactive molecules.

References

A Comparative Guide to the Cross-Reactivity Profiling of Pyrazolo[1,5-a]pyrimidin-5-ol Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Selectivity in Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile and potent inhibition of protein kinases.[1][2] These enzymes are critical regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1][2] The therapeutic potential of targeting kinases is immense; however, the high degree of structural conservation within the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[1] Off-target kinase inhibition can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate. Consequently, rigorous cross-reactivity profiling is not merely a regulatory hurdle but a fundamental aspect of rational drug design and a critical determinant of clinical success.[1]

This guide provides an in-depth comparison of the cross-reactivity profiles of kinase inhibitors, with a focus on the pyrazolo[1,5-a]pyrimidine scaffold. Due to the limited availability of public kinome-wide screening data for the specific parent compound, Pyrazolo[1,5-a]pyrimidin-5-ol, this guide will utilize a closely related and well-profiled derivative, a substituted pyrazolo[1,5-a]pyrimidine , as a representative example to illustrate the principles and methodologies of cross-reactivity analysis. This representative compound will be compared against established multi-targeted kinase inhibitors: Sorafenib, Sunitinib, and Vandetanib. We will delve into the experimental methodologies for assessing kinase selectivity, present comparative data, and provide detailed protocols to empower researchers in their own drug discovery endeavors.

Comparative Cross-Reactivity Analysis

To provide a clear and objective comparison, the following table summarizes the inhibitory activity (IC50 or Kd values in nM) of our representative pyrazolo[1,5-a]pyrimidine and the comparator drugs against a panel of selected kinases. Lower values indicate higher potency. This data is aggregated from publicly available kinome scan datasets.[3][4][5][6]

Kinase TargetRepresentative Pyrazolo[1,5-a]pyrimidine (IC50/Kd, nM)Sorafenib (Kd, nM)Sunitinib (Kd, nM)Vandetanib (Kd, nM)
Primary Target(s) CDK9 (18) [7]BRAF, VEGFR2, PDGFRβ VEGFRs, PDGFRs, KIT VEGFR2, EGFR, RET
ABL1>10,00016034>10,000
ALK>10,0003001,1001,900
AURKA>10,0001,100250>10,000
BRAF>10,00022 1,400>10,000
BRAF (V600E)>10,0006 2,800>10,000
CDK22,1004,000160>10,000
CDK918 1,500230>10,000
EGFR>10,0008402,0003
FLT3242110110
KIT>10,000688 1,100
MEK1>10,0001,9005,600>10,000
PDGFRβ>10,00052 1,100
RET1,1004214
SRC>10,000300636,900
VEGFR2 (KDR)3,10020 2 1.6

Note: The data for the "Representative Pyrazolo[1,5-a]pyrimidine" is based on a CDK9-selective compound from the literature to illustrate the selectivity profile of this scaffold.[7] Data for Sorafenib, Sunitinib, and Vandetanib are compiled from publicly available KINOMEscan® datasets.[3][4][5][6]

Experimental Methodologies for Cross-Reactivity Profiling

The assessment of kinase inhibitor selectivity is a multi-faceted process that employs both biochemical and cell-based assays. Each method provides unique insights into the inhibitor's behavior.

Biochemical Kinase Activity Assays

These assays directly measure the enzymatic activity of a purified kinase in the presence of an inhibitor.[8] They are crucial for determining the potency (e.g., IC50) of an inhibitor against its intended target and a broad panel of other kinases.

Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)

This is a widely used method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[9][10] The ADP is converted to ATP, which then drives a luciferase-mediated reaction that produces light. The luminescent signal is proportional to the amount of ADP generated and thus, to the kinase activity.

Experimental Protocol: Luminescence-Based Kinase Activity Assay

  • Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., this compound) in DMSO. Further dilute the inhibitor in the appropriate kinase reaction buffer to the desired final concentrations. Ensure the final DMSO concentration is kept constant across all wells (typically ≤1%).

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the respective wells. Add 2.5 µL of the purified kinase enzyme diluted in kinase reaction buffer to each well. Include control wells, such as a "no enzyme" control and a "no inhibitor" control.

  • Pre-incubation (for covalent inhibitors): For covalent inhibitors, gently mix the plate and incubate for a defined period (e.g., 60 minutes) at room temperature to allow for bond formation. For non-covalent inhibitors, a shorter pre-incubation of 10-15 minutes is sufficient.

  • Kinase Reaction Initiation: Prepare a 2X Substrate/ATP mixture in the kinase reaction buffer. The ATP concentration should ideally be at or near the Km value for each specific kinase to ensure accurate IC50 determination. Initiate the kinase reaction by adding 5 µL of the 2X Substrate/ATP mix to each well.

  • Kinase Reaction Incubation: Mix the plate and incubate for a predetermined time (e.g., 60 minutes) at 30°C. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides the necessary components for the luminescent reaction. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Subtract the background signal from the "no enzyme" control. Normalize the data to the "no inhibitor" control (representing 100% kinase activity). Plot the normalized kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Target Engagement Assays

While biochemical assays are essential for determining direct enzymatic inhibition, they do not fully recapitulate the complex cellular environment. Cell-based assays are crucial for confirming that an inhibitor can reach and bind to its target within a living cell.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique for verifying target engagement in a cellular context.[11][12] It is based on the principle that the binding of a ligand (inhibitor) to its target protein increases the protein's thermal stability.[11] By subjecting inhibitor-treated cells to a temperature gradient, the stabilization of the target protein can be quantified, providing direct evidence of binding.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat the cells with the desired concentrations of the test inhibitor or vehicle control for a specified duration (e.g., 1-4 hours).

  • Heating Step: Harvest the cells, wash with PBS, and resuspend the cell pellet in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2-4°C increments) for 3 minutes using a thermal cycler. Include an unheated control.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the target protein in the soluble fraction using a suitable method, such as Western blotting or an immunoassay (e.g., ELISA or AlphaLISA®).

  • Data Analysis:

    • Melt Curve: Quantify the band intensities (for Western blot) or signal (for immunoassay) at each temperature point. Normalize the intensity of each band to the unheated control (set to 100% soluble). Plot the percentage of soluble target protein against the temperature for both the vehicle- and inhibitor-treated samples to generate melt curves. A rightward shift in the melt curve for the inhibitor-treated sample indicates target stabilization.

    • Isothermal Dose-Response (ITDR): To determine the cellular potency, treat cells with a range of inhibitor concentrations and heat all samples at a single temperature that shows a significant thermal shift. Plot the amount of soluble protein against the inhibitor concentration to generate a dose-response curve and determine the EC50 for target engagement.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the biological context, the following diagrams have been generated.

cluster_0 Biochemical Kinase Assay Workflow A Compound Dilution B Add Kinase Enzyme A->B 1 C Pre-incubation B->C 2 D Add ATP/Substrate Mix C->D 3 E Kinase Reaction D->E 4 F Add ADP-Glo™ Reagent E->F 5 G Add Kinase Detection Reagent F->G 6 H Measure Luminescence G->H 7 I IC50 Determination H->I 8 cluster_1 Cellular Thermal Shift Assay (CETSA) Workflow J Cell Treatment with Inhibitor K Heat Challenge (Temperature Gradient) J->K 1 L Cell Lysis K->L 2 M Separate Soluble & Precipitated Proteins L->M 3 N Quantify Soluble Target Protein M->N 4 O Generate Melt Curve N->O 5 P Determine Thermal Shift O->P 6 RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression TF->Gene Sorafenib Sorafenib Sorafenib->RTK Inhibits (e.g., VEGFR, PDGFR) Sorafenib->RAF Inhibits

References

A Comparative Guide to the Synthesis of Pyrazolo[1,5-a]pyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery, bearing a structural resemblance to endogenous purines.[1][2] This core is present in numerous bioactive compounds with applications ranging from anticancer agents to kinase inhibitors.[2][3][4] A key derivative, Pyrazolo[1,5-a]pyrimidin-5-ol, often existing in tautomeric equilibrium with its keto form, Pyrazolo[1,5-a]pyrimidin-5(4H)-one, serves as a crucial intermediate for further functionalization.

This guide provides an in-depth comparison of two distinct and representative synthetic strategies for accessing this valuable scaffold: the classical cyclocondensation reaction and a modern, microwave-assisted one-pot synthesis. The discussion is tailored for researchers and professionals in drug development, focusing on the underlying chemical principles, practical execution, and a critical evaluation of each method's performance based on experimental data.

Route 1: The Classical Approach - Cyclocondensation of 5-Aminopyrazole with a β-Ketoester

This is the most established and frequently employed strategy for constructing the pyrazolo[1,5-a]pyrimidine core.[4] The logic of this synthesis is rooted in the inherent nucleophilicity of 5-aminopyrazoles, which possess two key nitrogen atoms—an exocyclic primary amine (N1) and an endocyclic secondary amine (NH)—that can react with 1,3-bielectrophilic partners like β-ketoesters.

The reaction proceeds via a regioselective cyclocondensation. The more nucleophilic exocyclic amino group initiates the reaction by attacking one of the carbonyl carbons of the β-ketoester (e.g., ethyl acetoacetate). This is followed by an intramolecular cyclization and subsequent dehydration to furnish the fused heterocyclic system.[5] The choice of an acid catalyst, such as acetic acid, is crucial as it protonates the carbonyl oxygen of the ketoester, enhancing its electrophilicity and facilitating the initial nucleophilic attack.

Experimental Protocol: Route 1

Synthesis of 7-Methylthis compound via Conventional Heating

  • Step 1: Reaction Setup: A mixture of 3-amino-5-methylpyrazole (1.0 eq.) and ethyl acetoacetate (1.1 eq.) is prepared in glacial acetic acid as the solvent.

  • Step 2: Thermal Cyclization: The reaction mixture is heated to reflux. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Step 3: Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature, leading to the precipitation of the product. The solid is collected by filtration, washed with a cold solvent like ethanol to remove residual acetic acid and unreacted starting materials, and then dried under vacuum.

This method is valued for its simplicity and reliance on readily available, inexpensive starting materials. However, it often requires prolonged reaction times and high temperatures, which can lead to side product formation and may not be optimal for thermally sensitive substrates.

Route 2: The Modern Approach - Microwave-Assisted One-Pot Synthesis

Reflecting the principles of green chemistry and process intensification, modern synthetic approaches aim to minimize reaction times, energy consumption, and the number of operational steps.[6][7] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, utilizing dielectric heating to achieve rapid and uniform temperature elevation, often leading to dramatically reduced reaction times and improved yields.[3][8]

A notable example is the one-pot synthesis of substituted pyrazolo[1,5-a]pyrimidinones.[1] This strategy elegantly combines the formation of the initial 5-aminopyrazole precursor and its subsequent cyclocondensation into a single, uninterrupted sequence. The process begins with the formation of a 5-aminopyrazole in situ from the reaction of a β-ketonitrile and hydrazine. Without isolating this intermediate, a β-ketoester and an acid catalyst are added directly to the vessel, and the cyclocondensation is driven to completion under microwave irradiation.

Experimental Protocol: Route 2

One-Pot Microwave-Assisted Synthesis of 2,7-Dimethylpyrazolo[1,5-a]pyrimidin-5(4H)-one [1]

  • Step 1: In Situ Aminopyrazole Formation: A solution of 3-oxobutanenitrile (a β-ketonitrile) in methanol is treated with hydrazine hydrate in a microwave-safe vessel. The mixture is irradiated in a microwave reactor at 150 °C for 5 minutes.

  • Step 2: One-Pot Cyclocondensation: After cooling, ethyl acetoacetate (a β-ketoester) and glacial acetic acid are added directly to the same vessel.

  • Step 3: Microwave-Assisted Cyclization: The sealed vessel is subjected to a second round of microwave irradiation, heating the reaction at 150 °C for an additional 2 hours.

  • Step 4: Isolation: After cooling, the resulting precipitate is isolated by filtration to yield the target pyrazolo[1,5-a]pyrimidinone.

This one-pot approach is highly efficient, telescoping two distinct reaction steps into a single process, which avoids the need for intermediate purification and significantly reduces solvent waste and overall process time.[1]

Performance Comparison

To provide an objective assessment, the key performance indicators for both routes are summarized below. The data for Route 2 is based on a model reaction yielding a substituted pyrazolo[1,5-a]pyrimidinone, which serves as an excellent proxy for the synthesis of the core scaffold.[1]

ParameterRoute 1: Classical CyclocondensationRoute 2: Microwave-Assisted One-Pot
Starting Materials Pre-formed 5-Aminopyrazole, β-Ketoesterβ-Ketonitrile, Hydrazine, β-Ketoester
Number of Steps One distinct synthetic stepOne-pot (two sequential reactions)
Heating Method Conventional RefluxMicrowave Irradiation
Typical Reaction Time Several hours to >24 hours[9]~2 hours[1]
Typical Yield Moderate to High (Variable)Good (Reported as 52% overall yield)[1]
Key Advantages Simplicity, low-cost reagentsSpeed, efficiency, reduced work-up
Key Disadvantages Long reaction times, high energy useRequires specialized microwave equipment

Visualizing the Synthetic Workflows

To further clarify the operational logic, the following diagrams illustrate the workflows for each synthetic route.

G cluster_0 Route 1: Classical Cyclocondensation A1 5-Aminopyrazole C1 Mix & Reflux in Acetic Acid A1->C1 B1 Ethyl Acetoacetate B1->C1 D1 Cool & Precipitate C1->D1 Reaction Time: Several Hours E1 Filter & Dry D1->E1 F1 Final Product: This compound E1->F1

Caption: Workflow for the classical synthesis route.

G cluster_1 Route 2: Microwave-Assisted One-Pot Synthesis A2 β-Ketonitrile + Hydrazine B2 Microwave Irradiation (5 min) A2->B2 C2 In-situ formation of 5-Aminopyrazole Intermediate B2->C2 Step 1 D2 Add Ethyl Acetoacetate & Acetic Acid C2->D2 E2 Microwave Irradiation (2 h) D2->E2 Step 2 F2 Cool & Filter E2->F2 G2 Final Product: Pyrazolo[1,5-a]pyrimidin-5-one F2->G2

Caption: Workflow for the modern one-pot synthesis.

Conclusion and Recommendations

Both synthetic routes offer viable pathways to the this compound core, but they cater to different laboratory capabilities and research priorities.

  • The Classical Cyclocondensation (Route 1) remains a reliable and accessible method, particularly for large-scale synthesis where the cost of starting materials is a primary concern. Its straightforward procedure does not require specialized equipment. However, researchers must be prepared for longer reaction times and should optimize heating conditions to minimize potential degradation or side-product formation.

  • The Microwave-Assisted One-Pot Synthesis (Route 2) represents a significant advancement in terms of efficiency and sustainability.[1] It is exceptionally well-suited for rapid library synthesis in a drug discovery context, where time is a critical factor. The dramatic reduction in reaction time and the elimination of an intermediate workup step make it an attractive option for high-throughput chemistry environments. The main barrier to entry is the requirement for a dedicated microwave reactor.

For research groups focused on rapid lead generation and the exploration of chemical diversity, the adoption of the microwave-assisted one-pot methodology is highly recommended. For process chemistry and large-scale manufacturing, the classical approach, despite its longer duration, may still be preferred after careful optimization due to its simplicity and the avoidance of specialized capital equipment.

References

The Tale of Two Environments: A Comparative Guide to the In Vitro and In Vivo Activity of Pyrazolo[1,5-a]pyrimidin-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable versatility in biological activity.[1] Its derivatives have garnered significant attention for their potential as therapeutic agents, particularly in the realm of oncology.[2][3] This guide provides an in-depth comparison of the in vitro and in vivo activities of Pyrazolo[1,5-a]pyrimidin-5-ol and its analogs, offering insights for researchers and drug development professionals. We will explore the journey of these compounds from the controlled environment of a test tube to the complex biological landscape of a living organism, elucidating the critical factors that govern their efficacy.

From Benchtop to Bedside: Unveiling In Vitro Potential

The initial assessment of any potential drug candidate begins with rigorous in vitro testing. These assays, conducted in a controlled laboratory setting, provide fundamental insights into a compound's mechanism of action, potency, and selectivity at the molecular and cellular levels. For pyrazolo[1,5-a]pyrimidine derivatives, in vitro studies have been instrumental in identifying their primary molecular targets, which are often protein kinases.[1][2]

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2] Pyrazolo[1,5-a]pyrimidines have emerged as potent inhibitors of various kinases, acting as ATP-competitive or allosteric inhibitors.[1][2]

Key In Vitro Findings: A Snapshot of Kinase Inhibition

The following table summarizes the in vitro activity of selected pyrazolo[1,5-a]pyrimidine derivatives against various cancer-related kinases. This data, gleaned from numerous studies, showcases the scaffold's adaptability in targeting different components of the kinome.

Compound ClassTarget Kinase(s)Key In Vitro Results (IC50)Reference(s)
Pyrazolo[1,5-a]pyrimidine DerivativesPim-1, Flt-3Potent inhibition of Pim-1 and Flt-3 kinases at submicromolar concentrations.[4][5][6]
Pyrazolo[1,5-a]pyrimidine AnalogsCDK2, TRKADual inhibitory activity with IC50 values in the nanomolar range (e.g., Compound 6t : CDK2 IC50 = 0.09 µM, TRKA IC50 = 0.45 µM).[7]
Substituted Pyrazolo[1,5-a]pyrimidinesPI3KδHighly potent and selective inhibition of PI3Kδ with IC50 values as low as 18 nM (Compound CPL302415 ).[8]
Pyrazolo[1,5-a]pyrimidin-7(4H)-ones-Antitubercular activity against Mycobacterium tuberculosis.[9]
Pyrazolo[1,5-a]pyrimidine-3-carbonitriles-High antitumor activity against human colon tumor cell line (HCT116) with an IC50 of 0.0020 μM for compound 14a .[10]

Causality in Experimental Design: The choice of kinase targets in these studies is not arbitrary. It is driven by the known involvement of these kinases in specific cancer types. For instance, Pim-1 is a proto-oncogene implicated in various cancers, making it an attractive therapeutic target.[4][5] Similarly, CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[7][11] The use of IC50 values provides a standardized measure of inhibitory potency, allowing for direct comparison between different compounds and studies.

The In Vivo Challenge: Translating In Vitro Promise to Real-World Efficacy

While in vitro assays are essential for initial screening, they do not fully recapitulate the complex physiological environment of a living organism. In vivo studies, typically conducted in animal models, are the crucial next step to evaluate a compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), tolerability, and, most importantly, its therapeutic efficacy.

For pyrazolo[1,5-a]pyrimidine derivatives, the transition from in vitro to in vivo can be fraught with challenges. Factors such as poor bioavailability, rapid metabolism, and off-target toxicity can significantly diminish a compound's effectiveness in a living system.[1][2]

Key In Vivo Observations: A Glimpse into Preclinical Performance

The table below presents a selection of in vivo findings for pyrazolo[1,5-a]pyrimidine derivatives, highlighting their performance in preclinical cancer models.

Compound ClassAnimal ModelKey In Vivo ResultsReference(s)
Pim-1 InhibitorsMouse xenograft modelsSuppression of BAD protein phosphorylation and inhibition of 2-dimensional colony formation in a clonogenic cell survival assay.[4][5]
Dual CDK2/TRKA InhibitorsNCI-60 human tumor cell line screenCompound 6n displayed broad-spectrum anticancer activity with a mean growth inhibition of 43.9% across 56 cell lines.[7]
Antitubercular AgentsMacrophage infection modelsPromising activity against M. tuberculosis within macrophages with low cytotoxicity.[9]

Expertise in Action: The selection of appropriate animal models is critical for the predictive value of in vivo studies. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for evaluating anticancer efficacy. The observed suppression of tumor growth in these models provides a strong rationale for further clinical development.

Mechanism of Action: Unraveling the Molecular Interactions

Understanding how a drug works at the molecular level is paramount for rational drug design and optimization. For pyrazolo[1,5-a]pyrimidine derivatives, their primary mechanism of action often involves the inhibition of protein kinases, leading to the disruption of key cellular signaling pathways that drive cancer cell proliferation and survival.[1]

For example, the inhibition of Pim-1 kinase by pyrazolo[1,5-a]pyrimidine compounds can lead to the dephosphorylation of the pro-apoptotic protein BAD, thereby promoting apoptosis.[4][5]

Visualizing the Signaling Cascade: A Kinase Inhibition Pathway

The following diagram illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK) and downstream kinases, which can be targeted by pyrazolo[1,5-a]pyrimidine inhibitors.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding & Activation RAS RAS RTK->RAS Phosphorylation Cascade RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activation Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->RAF Inhibition Inhibitor->MEK GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: Simplified MAPK signaling pathway targeted by pyrazolo[1,5-a]pyrimidine kinase inhibitors.

Experimental Protocols: A Guide to Reproducible Science

The trustworthiness of scientific findings hinges on the ability to reproduce the experiments. This section provides detailed, step-by-step methodologies for key in vitro and in vivo assays used in the evaluation of pyrazolo[1,5-a]pyrimidine derivatives.

In Vitro Kinase Inhibition Assay (Example: Pim-1)
  • Reagents and Materials: Recombinant human Pim-1 kinase, peptide substrate (e.g., a derivative of BAD), ATP, test compounds (dissolved in DMSO), assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • In a 96-well plate, add the Pim-1 kinase, the peptide substrate, and the test compound or vehicle control (DMSO).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the detection reagent according to the manufacturer's instructions.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.

In Vivo Xenograft Tumor Model
  • Cell Culture and Animal Husbandry:

    • Culture a human cancer cell line (e.g., a line known to be sensitive to the test compound's target) under standard conditions.

    • Use immunocompromised mice (e.g., nude or SCID mice) and house them in a specific pathogen-free facility.

  • Tumor Implantation and Treatment:

    • Harvest the cancer cells and resuspend them in a suitable medium (e.g., Matrigel).

    • Subcutaneously inject the cell suspension into the flank of each mouse.

    • Monitor the mice for tumor growth.

    • Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer the test compound (formulated in a suitable vehicle) or the vehicle control to the mice according to a predetermined dosing schedule (e.g., daily oral gavage).

  • Efficacy Evaluation:

    • Measure the tumor volume using calipers at regular intervals.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Visualizing the In Vivo Workflow

The following diagram outlines the key steps in a typical in vivo xenograft study.

InVivo_Workflow CellCulture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation CellCulture->Implantation TumorGrowth 3. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 4. Randomization of Mice TumorGrowth->Randomization Treatment 5. Compound Administration Randomization->Treatment Monitoring 6. Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint 7. Study Endpoint & Tumor Analysis Monitoring->Endpoint

References

A Comparative Guide to the Selectivity Profile of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Kinase Selectivity

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities, particularly as a potent inhibitor of protein kinases.[1][2] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] Consequently, the development of small-molecule kinase inhibitors has become a major focus of therapeutic research. However, the high degree of structural similarity within the ATP-binding site of the human kinome presents a significant challenge: achieving inhibitor selectivity. Off-target effects can lead to toxicity and diminish therapeutic efficacy.[2]

This guide provides a comprehensive analysis of the selectivity profile of pyrazolo[1,5-a]pyrimidine-based inhibitors, with a focus on derivatives targeting key oncogenic kinases. While direct, comprehensive selectivity data for Pyrazolo[1,5-a]pyrimidin-5-ol is not extensively published, we will examine the selectivity of closely related and well-characterized analogs from this scaffold to provide a robust comparative framework. We will delve into the experimental methodologies used to determine inhibitor selectivity, offering detailed protocols and explaining the rationale behind experimental design. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the target engagement and selectivity of this important class of kinase inhibitors.

Comparative Selectivity of Pyrazolo[1,5-a]pyrimidine Derivatives

The therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives has been demonstrated against a range of kinase targets. Structure-activity relationship (SAR) studies have shown that substitutions on the core scaffold significantly influence their potency and selectivity.[1][2] Below, we compare the inhibitory activity of several exemplary pyrazolo[1,5-a]pyrimidine compounds against their primary targets and key off-targets.

Compound IDPrimary Target(s)IC50/Ki (nM)Key Off-TargetsIC50/Ki (nM)Reference(s)
BS-194 (4k) CDK23CDK1, CDK5, CDK930, 30, 90[3]
Compound 6t CDK2, TRKA90 (CDK2), 450 (TRKA)--[4]
Compound 8 TrkA1.7--[5][6]
CPL302253 (54) PI3Kδ2.8PI3Kα, PI3Kβ, PI3Kγ>1000 (indicative)[7][8]
IC20 (31) CK212 (KD)Highly Selective>100-fold vs other kinases[9]

Note: IC50 is the half-maximal inhibitory concentration. Ki is the inhibition constant. KD is the dissociation constant. The values presented are for in vitro enzymatic assays.

This data highlights the tunability of the pyrazolo[1,5-a]pyrimidine scaffold. For instance, BS-194 shows potent inhibition of several CDKs, suggesting a potential role in cell cycle regulation.[3] In contrast, IC20 has been optimized for high selectivity towards CK2.[9] The dual-inhibitory nature of compound 6t against both CDK2 and TRKA presents a potential strategy for overcoming drug resistance in cancer.[4] Furthermore, compounds like CPL302253 demonstrate that high selectivity for specific PI3K isoforms can be achieved.[7][8]

Methodologies for Determining Kinase Inhibitor Selectivity

A multi-faceted approach is essential for accurately characterizing the selectivity profile of a kinase inhibitor. Here, we detail three key experimental workflows: in vitro kinase profiling, cellular target engagement assays, and chemoproteomic approaches.

In Vitro Kinase Profiling: The ADP-Glo™ Kinase Assay

Biochemical kinase assays are the first step in determining an inhibitor's potency and selectivity. The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[10]

Experimental Workflow: Kinase Selectivity Profiling

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound_Prep Prepare serial dilutions of Pyrazolo[1,5-a]pyrimidine inhibitor Dispense_Cmpd Dispense 1µl of inhibitor to 384-well plate Compound_Prep->Dispense_Cmpd Kinase_Prep Prepare Kinase Working Stocks (Kinase + Buffer) Dispense_Kinase Add 2µl of Kinase Working Stock Kinase_Prep->Dispense_Kinase Substrate_Prep Prepare ATP/Substrate Working Stocks Dispense_Substrate Add 2µl of ATP/Substrate Working Stock Substrate_Prep->Dispense_Substrate Incubate Incubate for 60 min at room temperature Dispense_Substrate->Incubate Add_ADP_Glo Add 5µl of ADP-Glo™ Reagent Incubate->Add_ADP_Glo Incubate_1 Incubate for 40 min Add_ADP_Glo->Incubate_1 Add_Detection_Reagent Add 10µl of Kinase Detection Reagent Incubate_1->Add_Detection_Reagent Incubate_2 Incubate for 30 min Add_Detection_Reagent->Incubate_2 Read_Luminescence Read luminescence Incubate_2->Read_Luminescence G cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cell_Culture Culture cells to desired confluency Treat_Cells Treat cells with Pyrazolo[1,5-a]pyrimidine inhibitor or vehicle (DMSO) Cell_Culture->Treat_Cells Incubate_Cells Incubate for a defined period (e.g., 1-4 hours) Treat_Cells->Incubate_Cells Harvest_Cells Harvest and wash cells Incubate_Cells->Harvest_Cells Aliquot_Cells Aliquot cell suspension into PCR tubes Harvest_Cells->Aliquot_Cells Heat_Samples Heat samples across a temperature gradient (e.g., 40-70°C) for 3 minutes Aliquot_Cells->Heat_Samples Lyse_Cells Lyse cells (e.g., freeze-thaw cycles) Heat_Samples->Lyse_Cells Separate_Fractions Centrifuge to separate soluble (non-denatured) and precipitated protein fractions Lyse_Cells->Separate_Fractions Analyze_Soluble Analyze soluble fraction by Western Blot, AlphaScreen®, or Mass Spectrometry Separate_Fractions->Analyze_Soluble Plot_Curve Plot protein abundance vs. temperature to generate a melting curve Analyze_Soluble->Plot_Curve G cluster_prep Preparation cluster_pulldown Affinity Pulldown cluster_analysis Analysis Prepare_Lysate Prepare cell lysate Pre_Incubate Pre-incubate lysate with Pyrazolo[1,5-a]pyrimidine inhibitor or DMSO (control) Prepare_Lysate->Pre_Incubate Add_Kinobeads Add equilibrated kinobeads to the lysate Pre_Incubate->Add_Kinobeads Incubate_Binding Incubate for 1-3 hours at 4°C with rotation Add_Kinobeads->Incubate_Binding Wash_Beads Wash beads to remove non-specifically bound proteins Incubate_Binding->Wash_Beads Elute_Proteins Elute bound kinases from the beads Wash_Beads->Elute_Proteins Digest_Proteins Digest proteins into peptides (e.g., with trypsin) Elute_Proteins->Digest_Proteins LC_MS_MS Analyze peptides by quantitative LC-MS/MS Digest_Proteins->LC_MS_MS Quantify Quantify relative abundance of kinases in inhibitor-treated vs. control samples LC_MS_MS->Quantify G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Activates/Inhibits Cell_Response Cell Growth, Proliferation, Survival Downstream->Cell_Response Inhibitor Pyrazolo[1,5-a]pyrimidine PI3Kδ Inhibitor Inhibitor->PI3K Inhibits

References

A Senior Application Scientist's Guide to the Computational Prediction of Pyrazolo[1,5-a]pyrimidin-5-ol Activity

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold and the Predictive Power of Computation

The Pyrazolo[1,5-a]pyrimidine nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a wide array of biological targets.[1] Its derivatives have shown diverse pharmacological activities, including potent inhibition of various protein kinases, which are crucial regulators of cellular signaling often dysregulated in diseases like cancer.[2] Marketed drugs such as Dinaciclib, a cyclin-dependent kinase (CDK) inhibitor, feature this core structure, highlighting its therapeutic relevance.[1]

However, the journey from a promising scaffold to a clinical candidate is fraught with challenges, high costs, and a significant attrition rate. Synthesizing and testing every conceivable derivative is an inefficient strategy. This is where computational chemistry provides a transformative approach. By simulating interactions and predicting properties in silico, we can prioritize synthesis, enhance potency, and mitigate potential liabilities long before a compound is ever physically made. This guide provides a comparative analysis of the principal computational methods used to predict the biological activity of Pyrazolo[1,5-a]pyrimidin-5-ol derivatives, grounded in field-proven insights and validated protocols. We will explore the causality behind methodological choices, ensuring a robust and reliable predictive workflow.

An Integrated Computational Workflow for Drug Discovery

A successful in silico drug discovery campaign does not rely on a single method but rather integrates multiple techniques in a logical sequence. Each method offers a different level of resolution and addresses a specific question, from broad filtering of large compound libraries to detailed analysis of a lead candidate's binding mode.

G cluster_0 High-Throughput & Initial Filtering cluster_1 Structure-Based Refinement cluster_2 In-depth Analysis & Lead Optimization cluster_3 Output A Large Virtual Library of Pyrazolo[1,5-a]pyrimidines B Pharmacophore Modeling (Feature-based Screening) A->B Input C 2D-QSAR (Property-based Filtering) A->C Input D ADMET Prediction (Drug-likeness Filtering) A->D Input E Molecular Docking (Binding Pose Prediction) B->E Filtered Hits C->E Filtered Hits D->E Filtered Hits F Hit Prioritization (Scoring & Visual Inspection) E->F G 3D-QSAR (Structure-Activity Relationship) F->G Prioritized Hits H Molecular Dynamics (MD) (Binding Stability) F->H Prioritized Hits J Optimized Lead Candidates for Synthesis G->J I Binding Free Energy (MM/GBSA, MM/PBSA) H->I I->J

Caption: Integrated computational workflow for Pyrazolo[1,5-a]pyrimidine drug discovery.

Quantitative Structure-Activity Relationship (QSAR): Decoding the Descriptors

QSAR modeling is a statistical approach that correlates the biological activity of a series of compounds with their physicochemical properties, known as molecular descriptors. The fundamental principle is that variations in the structural features of molecules lead to predictable changes in their activity.

Causality: We employ QSAR when we have a dataset of compounds with known activities (e.g., IC₅₀ values) but may lack a high-resolution crystal structure of the target protein. It allows us to build a predictive model that can estimate the activity of new, unsynthesized analogs and identify the key structural features driving potency.

Comparative Overview of QSAR Methods
MethodPrincipleKey DescriptorsStrengthsLimitationsApplication Example
2D-QSAR Correlates activity with 2D structural properties (topology, connectivity).Molecular weight, LogP, polar surface area, electrotopological state indices.Fast, easy to interpret, good for large datasets and initial filtering.[3]Does not consider 3D conformation; can be overly simplistic.Identifying key structural features controlling Pim-1 kinase inhibition.[4]
3D-QSAR Correlates activity with 3D molecular fields (steric and electrostatic). Requires molecular alignment.CoMFA (Comparative Molecular Field Analysis), CoMSIA (Comparative Molecular Similarity Indices Analysis).Provides intuitive 3D contour maps for structure modification, higher predictive power.[5]Highly sensitive to molecular alignment, computationally more intensive.Guiding the design of new GSK-3β inhibitors.[5]
Experimental Protocol: Building a 3D-QSAR (CoMFA) Model

This protocol outlines a self-validating system for developing a robust 3D-QSAR model.

  • Data Set Preparation (The Foundation):

    • Selection: Curate a set of at least 20-30 Pyrazolo[1,5-a]pyrimidine analogs with a wide and consistent range of biological activities (e.g., IC₅₀ values spanning several orders of magnitude).

    • Conversion: Convert activity data to a logarithmic scale (pIC₅₀ = -log(IC₅₀)) to ensure a linear relationship.

    • Splitting: Divide the dataset into a training set (~70-80%) to build the model and a test set (~20-30%) to validate its predictive power. This is crucial for avoiding overfitting.

  • Molecular Modeling and Alignment (The Structural Hypothesis):

    • 3D Structure Generation: Generate low-energy 3D conformations for all molecules.

    • Alignment: This is the most critical step. Align all molecules in the dataset to a common template. A docked conformation of the most active molecule within the target's active site is the gold standard for alignment.[5]

    • Causality: Proper alignment ensures that differences in the calculated 3D fields directly correspond to the same regions of space across all molecules, making the resulting correlations meaningful.

  • CoMFA Field Calculation:

    • Place the aligned molecules in a 3D grid.

    • At each grid point, calculate the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between the molecule and a probe atom (e.g., sp³ carbon with a +1 charge). These grid point values become the independent variables.

  • Statistical Analysis and Model Generation:

    • Use Partial Least Squares (PLS) regression to correlate the CoMFA fields (independent variables) with the pIC₅₀ values (dependent variable).

    • Internal Validation (Leave-One-Out Cross-Validation): Systematically remove one compound from the training set, rebuild the model, and predict the activity of the removed compound. The resulting cross-validation coefficient (q²) is a measure of the model's internal robustness. A q² > 0.5 is generally considered good.[6]

    • Model Generation: Generate the final model using all training set compounds, yielding the non-cross-validated correlation coefficient (R²). An R² > 0.6 is desirable.

  • External Validation (The True Test):

    • Use the generated model to predict the pIC₅₀ values of the test set molecules (which were not used in model building).

    • Calculate the predictive correlation coefficient (r²_pred). An r²_pred > 0.5 indicates good predictive ability.[5]

  • Contour Map Visualization:

    • Visualize the results as 3D contour maps. These maps highlight regions where steric bulk or specific electrostatic charges are predicted to increase or decrease activity, providing direct guidance for designing more potent molecules.[5]

Molecular Docking: Visualizing the Interaction

Molecular docking predicts the preferred orientation and binding affinity of one molecule (ligand) when bound to the active site of another (receptor). It is a structure-based method, meaning a 3D structure of the target protein is required.

Causality: We use docking to understand how a ligand might bind to its target. It helps rationalize observed structure-activity relationships (SAR), predict binding modes for novel compounds, and screen virtual libraries to find potential new hits.[7][8]

Experimental Protocol: Receptor-Ligand Docking
  • Receptor Preparation:

    • Obtain Structure: Download the target protein's crystal structure from the Protein Data Bank (PDB). For Pyrazolo[1,5-a]pyrimidines, this could be a kinase like CDK2 or TRKA.[9]

    • Prepare Protein: Remove water molecules and co-crystallized ligands. Add hydrogen atoms and assign partial charges.

    • Causality: This "cleaning" process ensures that the docking calculation is not influenced by non-essential atoms and that the electrostatic model is correct.

  • Ligand Preparation:

    • Draw the 2D structure of the this compound derivative.

    • Generate a low-energy 3D conformation. Assign partial charges.

    • Define rotatable bonds to allow for conformational flexibility during docking.

  • Active Site Definition:

    • Define the binding pocket (active site) on the receptor. This is typically done by creating a grid or sphere centered on the position of the co-crystallized ligand or based on prior biological knowledge.

  • Docking Simulation:

    • The docking algorithm systematically samples different conformations and orientations of the ligand within the defined active site.

    • Each generated "pose" is evaluated by a scoring function, which estimates the binding affinity (e.g., in kcal/mol). A more negative score typically indicates a more favorable binding interaction.[6]

  • Analysis of Results:

    • Pose Selection: Analyze the top-ranked poses. The best pose is often the one in the most populated conformational cluster with the best score.

    • Interaction Analysis: Visualize the predicted binding mode. Identify key interactions like hydrogen bonds, hydrophobic contacts, and π-π stacking. For example, docking studies have shown that the pyrazolopyrimidine scaffold often forms crucial hydrogen bonds with hinge region residues in kinases.[7]

    • Validation: A crucial self-validation step is to re-dock the co-crystallized ligand from the original PDB file. The docking protocol is considered reliable if it can reproduce the experimental binding pose with a low root-mean-square deviation (RMSD < 2.0 Å).

G cluster_0 Preparation cluster_1 Simulation cluster_2 Analysis Receptor Receptor (Protein) - Download PDB - Add Hydrogens - Assign Charges DefineSite Define Binding Site (Grid Generation) Receptor->DefineSite Ligand Ligand (Pyrazolopyrimidine) - Generate 3D Structure - Assign Charges - Define Rotatable Bonds RunDocking Run Docking Algorithm - Conformational Search - Scoring Function Evaluation Ligand->RunDocking DefineSite->RunDocking Analyze Analyze Results - Rank Poses by Score - Visualize Interactions - Validate (Re-docking) RunDocking->Analyze

Caption: A typical molecular docking workflow.

Pharmacophore Modeling: Abstracting the Essentials

A pharmacophore is a 3D arrangement of essential features that a molecule must possess to be recognized by a specific receptor and elicit a biological response. It is an abstract model, not a real molecule.

Causality: Pharmacophore modeling is exceptionally useful when a 3D structure of the target is unknown but a set of active ligands is available. It can also be used to screen large databases for structurally diverse compounds that still possess the key required features, a powerful tool for scaffold hopping.[10][11]

Experimental Protocol: Ligand-Based Pharmacophore Generation
  • Input Set: Select a set of structurally diverse but active Pyrazolo[1,5-a]pyrimidine molecules.

  • Feature Identification: Define the key chemical features present in these molecules. Common features include:

    • Hydrogen Bond Acceptors (HBA)

    • Hydrogen Bond Donors (HBD)

    • Aromatic Rings (AR)

    • Hydrophobic groups (HY)

    • Positive/Negative Ionizable centers

  • Conformational Analysis: Generate multiple low-energy conformations for each input molecule, as the bioactive conformation is often not the global minimum.

  • Model Generation: The algorithm identifies common 3D arrangements of pharmacophoric features among the active molecules. It generates multiple hypotheses, each with a different combination of features.

  • Model Validation:

    • Cost Analysis: The generated models are scored based on how well they map the active compounds and exclude inactive ones.

    • Test Set Validation: A good pharmacophore model should be able to distinguish active from inactive compounds in a separate test set (or a decoy set).[10]

    • Goodness of Fit: Statistical parameters like the regression coefficient (R²) from mapping activities onto the model are used to assess quality.[10]

  • Application: The validated pharmacophore model is used as a 3D query to rapidly screen large compound databases, identifying molecules that match the pharmacophoric constraints, regardless of their underlying chemical scaffold.

In Silico ADMET Prediction: Failing Early and Cheaply

A compound can have outstanding potency but fail in development due to poor pharmacokinetic properties (ADMET: Absorption, Distribution, Metabolism, Excretion) or toxicity. In silico ADMET prediction aims to identify these liabilities early.

Causality: The goal is to filter out compounds that are unlikely to be successful drugs before investing resources in their synthesis and testing. Many models are based on established rules derived from analyzing successful oral drugs, such as Lipinski's Rule of Five.[12]

Key ADMET Properties and Predictive Models
PropertyImportanceCommon Predictive Model/Rule
Absorption Bioavailability after oral administration.Lipinski's Rule of Five, prediction of Caco-2 permeability and human intestinal absorption (HIA).[1][12]
Distribution Ability to reach the target tissue.Prediction of Plasma Protein Binding (PPB) and Blood-Brain Barrier (BBB) penetration.
Metabolism Stability and potential for drug-drug interactions.Prediction of inhibition or substrate status for Cytochrome P450 (CYP) isoforms.[12]
Excretion How the drug is cleared from the body.Models predicting renal clearance.
Toxicity Potential for adverse effects.Prediction of AMES mutagenicity, cardiotoxicity (hERG inhibition), and carcinogenicity.[6][12]
Protocol: Basic ADMET and Drug-Likeness Assessment
  • Input: Obtain the 2D structure (SMILES format) of the Pyrazolo[1,5-a]pyrimidine candidate.

  • Tool Selection: Utilize web-based platforms like SwissADME or PreADMET.[12]

  • Property Calculation: Input the structure and compute a range of physicochemical and pharmacokinetic properties.

  • Analysis against Rules:

    • Lipinski's Rule of Five: Check for compliance (MW ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10). Most Pyrazolo[1,5-a]pyrimidine derivatives are designed to comply with these rules.[12]

    • Pharmacokinetics: Evaluate predicted HIA, Caco-2 permeability, and BBB penetration.

    • Toxicity: Check for alerts on mutagenicity (AMES test) and hERG inhibition. A medium or high risk for hERG inhibition is a significant red flag for cardiotoxicity.[12]

  • Decision: Compounds with multiple predicted liabilities (e.g., poor absorption, high toxicity risk) should be deprioritized or redesigned.

Method Comparison Summary

FeatureQSAR (2D/3D)Molecular DockingPharmacophore Modeling
Primary Goal Predict activity; understand SARPredict binding pose and affinityFind common features; virtual screening
Receptor Structure Not requiredRequiredNot required (for ligand-based)
Input Data Set of analogs with known activity3D structures of ligand & receptorSet of active ligands
Key Output Predictive equation; contour mapsBinding pose; affinity score3D feature query
Best Use Case Lead optimization; activity predictionHit-to-lead; SAR explanationHit discovery; scaffold hopping

Conclusion

The computational prediction of this compound activity is not a single action but a multi-faceted strategy. By intelligently combining ligand-based methods like QSAR and pharmacophore modeling with structure-based techniques like molecular docking, researchers can build a powerful predictive funnel. This integrated approach, underpinned by continuous validation and a critical assessment of ADMET properties, allows for the rational design of novel derivatives. It transforms the drug discovery process from a game of serendipity into a data-driven science, ultimately accelerating the development of more effective and safer therapeutics based on this remarkable scaffold.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Pyrazolo[1,5-a]pyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the intricate work of drug discovery and chemical research, the lifecycle of a compound extends far beyond the bench. The final step, proper disposal, is as critical as any reaction or assay. This guide provides a comprehensive, safety-first framework for the disposal of Pyrazolo[1,5-a]pyrimidin-5-ol (CAS No. 29274-22-4), a heterocyclic compound belonging to a class known for its significant biological activity, including its role as a scaffold for kinase inhibitors.[1][2][3] Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental pillar of laboratory safety and environmental stewardship.

Hazard Assessment: The Rationale for Caution

The core principle guiding the disposal of any research chemical, particularly one without exhaustive safety data, is precaution. The molecular structure of this compound belongs to a class of compounds that can exhibit various biological effects.[2] GHS classifications for the closely related isomer, Pyrazolo[1,5-a]pyrimidin-7-ol, and the parent compound, Pyrazolo[1,5-a]pyrimidine, indicate potential hazards including acute oral toxicity, skin and eye irritation, and respiratory irritation.[5][7]

Therefore, until proven otherwise, This compound must be managed as a hazardous chemical waste. Under no circumstances should it be disposed of in standard trash or discharged into the sewer system.[4][8]

cluster_Rationale Rationale for Hazardous Waste Classification A This compound (CAS: 29274-22-4) B No Specific SDS Available A->B C Analyze Structurally Analogous Compounds B->C D Potential Hazards Identified: - Harmful if swallowed (H302) - Causes skin irritation (H315) - Causes serious eye irritation (H319) - May cause respiratory irritation (H335) C->D GHS Data from Isomers [8, 12] E Conclusion: Treat as Hazardous Chemical Waste D->E Precautionary Principle

Caption: Rationale for classifying this compound as hazardous.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the proper PPE must be worn to minimize exposure.[6][9]

PPE CategorySpecifications & Rationale
Eye Protection Wear tightly fitting safety goggles or a face shield (conforming to OSHA 29 CFR 1910.133 or European Standard EN166).[9] This protects against accidental splashes of solutions or airborne dust particles.
Hand Protection Use chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before use. Employ proper glove removal technique to avoid skin contact.[10]
Protective Clothing A lab coat or chemical-resistant apron is mandatory to protect against skin contact.[6] Contaminated clothing must be removed and decontaminated before reuse.[9]
Respiratory Protection Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or aerosols.[6][9] If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator is recommended.[10]

Step-by-Step Disposal Protocol

The disposal of this compound must be systematic and meticulously documented, adhering to the hazardous waste regulations established by the Resource Conservation and Recovery Act (RCRA) and managed by your institution's EHS department.[8]

Step 1: Waste Segregation

Proper segregation is the foundation of safe chemical waste management.

  • Do Not Mix: Never mix this compound waste with incompatible materials. For instance, keep it separate from strong oxidizing agents, acids, and bases unless part of a defined experimental residue.[11]

  • Solid vs. Liquid: Keep solid waste (e.g., pure compound, contaminated filter paper, weigh boats) separate from liquid waste (e.g., solutions in organic solvents, HPLC waste).[12]

  • Halogenated vs. Non-Halogenated: If dissolved in a solvent, segregate it into the appropriate halogenated or non-halogenated waste stream as dictated by your facility's protocols.

Step 2: Containerization

The integrity of your waste container is critical to preventing leaks and ensuring safe transport.

  • Compatibility: Use a container that is chemically compatible with this compound and any solvents. Plastic (e.g., polyethylene) is often preferred for its durability.[13]

  • Condition: The container must be in good condition, free from cracks or deterioration, and have a secure, leak-proof closure.[8]

  • Headspace: Do not overfill containers. Leave at least 10% headspace to allow for expansion of vapors.

Step 3: Labeling

Accurate labeling is a regulatory requirement and essential for the safety of everyone who will handle the container.

  • Attach a hazardous waste tag as soon as the first drop of waste is added.

  • The label must clearly state:

    • The words "Hazardous Waste" .[6]

    • The full chemical name: "this compound" .

    • An accurate list of all constituents and their approximate concentrations, including solvents.

    • The date when waste accumulation began.

    • The name of the Principal Investigator and the specific laboratory location.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Designated storage areas are mandated to ensure safety and compliance.

  • Store the sealed waste container in a designated SAA, which must be at or near the point of generation.[13][14]

  • The SAA must be provided with secondary containment (e.g., a spill tray) to capture any potential leaks.[12][14]

  • Ensure incompatible wastes within the SAA are physically segregated.[11][14]

  • The total volume of hazardous waste in an SAA is typically limited to 55 gallons.[13]

Step 5: Arranging for Final Disposal

The final step is to transfer the waste to trained professionals.

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[6]

  • Provide them with accurate and complete information about the waste stream.

  • Waste must be removed from the laboratory within a specified timeframe, often six to twelve months from the accumulation start date, depending on local regulations.[8][11][14]

cluster_Workflow This compound Disposal Workflow Gen Waste Generation (Solid or Liquid) Seg Step 1: Segregate Waste (Solid, Liquid, Halogenated) Gen->Seg Con Step 2: Select Compatible Container Seg->Con Lab Step 3: Attach & Complete Hazardous Waste Label Con->Lab Store Step 4: Store in SAA with Secondary Containment Lab->Store EHS Step 5: Schedule Pickup with EHS/Contractor Store->EHS

Caption: Step-by-step workflow for the proper disposal of the target compound.

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is crucial to mitigate hazards.[6]

  • Evacuate and Alert: Immediately alert colleagues in the vicinity and restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is significant, evacuate the lab.

  • Assess and Don PPE: If the spill is small and you are trained to handle it, don the appropriate PPE as described in Section 2.

  • Contain:

    • For solid spills: Carefully sweep or scoop the material to avoid generating dust.[9]

    • For liquid spills: Use an inert absorbent material like vermiculite or sand to contain the spill.

  • Collect: Place all spilled material and contaminated absorbents into a sealable, compatible container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: Label the container with all contents and dispose of it as hazardous waste, along with any contaminated cleaning materials.[6]

Principles of Waste Minimization

A core tenet of modern laboratory management is the reduction of hazardous waste at its source.[13]

  • Source Reduction: Order only the quantity of chemical required for your research to avoid surplus.[13]

  • Inventory Management: Maintain a current inventory of all chemicals to prevent ordering duplicates and to track expiration dates.[12]

  • Scale Reduction: Where feasible, reduce the scale of experiments to decrease the volume of waste produced.[13]

By integrating these disposal and minimization strategies into your daily laboratory operations, you contribute to a culture of safety, responsibility, and scientific excellence that protects you, your colleagues, and the environment.

References

A Researcher's Guide to the Safe Handling of Pyrazolo[1,5-a]pyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Pyrazolo[1,5-a]pyrimidin-5-ol. As a novel heterocyclic compound, it is imperative to handle this compound with a comprehensive understanding of its potential hazards and the necessary precautions to mitigate risks. This document is structured to provide clear, actionable, and scientifically grounded advice for the safe handling, use, and disposal of this compound.

Understanding the Hazard Profile

Anticipated Hazards Based on Analogous Compounds:

Hazard StatementGHS ClassificationPotential EffectsSource
Harmful if swallowedAcute toxicity, oral (Category 4)Ingestion may lead to adverse health effects.[1]
Causes skin irritationSkin corrosion/irritation (Category 2)Direct contact may cause redness, itching, and inflammation.[1][2]
Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)Contact with eyes can cause significant irritation and potential damage.[1][2]
May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)Inhalation of dust or aerosols may irritate the respiratory tract.[1][3]

It is crucial to treat this compound as a substance with unknown toxicological properties and to handle it with the utmost care. The Occupational Safety and Health Administration (OSHA) mandates that employers provide a safe working environment, which includes implementing a Chemical Hygiene Plan (CHP) for laboratories.[4][5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure when handling this compound. The following table outlines the minimum required PPE.

Body PartRecommended ProtectionStandard/SpecificationRationale
Eyes/Face Chemical splash goggles and a face shieldANSI Z87.1-2003Protects against splashes, sprays, and irritating mists. A face shield should be worn in addition to goggles, especially when handling larger quantities or during procedures with a higher risk of splashing.[7]
Hands Nitrile or other chemically resistant glovesASTM F739Double-gloving is recommended. Gloves must be inspected before use and disposed of properly after handling the compound.[3]
Body Flame-resistant lab coatNFPA 2112A fully buttoned lab coat provides a barrier against skin contact.[7]
Respiratory NIOSH-approved respiratorVaries based on exposure assessmentUse a respirator if there is a risk of inhaling dust or aerosols, especially when handling the solid compound outside of a fume hood.[8]
Feet Closed-toe shoes-Protects feet from spills.[7]

Operational Plan: From Receipt to Disposal

A systematic workflow is critical for safely managing this compound throughout its lifecycle in the laboratory.

Workflow for Handling this compound

cluster_pre Pre-Handling cluster_handling Handling & Experimentation cluster_post Post-Handling Review SDS/Literature Review SDS/Literature Risk Assessment Risk Assessment Review SDS/Literature->Risk Assessment Assemble PPE Assemble PPE Risk Assessment->Assemble PPE Prepare Engineering Controls Prepare Engineering Controls Assemble PPE->Prepare Engineering Controls Receiving & Storage Receiving & Storage Prepare Engineering Controls->Receiving & Storage Weighing & Preparation Weighing & Preparation Receiving & Storage->Weighing & Preparation Reaction & Workup Reaction & Workup Weighing & Preparation->Reaction & Workup Decontamination Decontamination Reaction & Workup->Decontamination Waste Disposal Waste Disposal Decontamination->Waste Disposal Documentation Documentation Waste Disposal->Documentation

Caption: A comprehensive workflow for the safe handling of this compound.

Step-by-Step Handling Procedures

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9]

  • The container should be clearly labeled with the chemical name and appropriate hazard warnings.[5]

2. Engineering Controls:

  • All handling of solid this compound that may generate dust should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that a safety shower and eyewash station are readily accessible.

3. Weighing and Solution Preparation:

  • Weigh the solid compound in a fume hood.

  • Use appropriate tools (e.g., spatulas) to handle the solid. Avoid creating dust.

  • When preparing solutions, slowly add the solid to the solvent to prevent splashing.

4. Experimental Use:

  • Conduct all reactions in a fume hood.

  • Use appropriate glassware and equipment that has been inspected for defects.

  • Continuously monitor the reaction for any unexpected changes.

5. Decontamination:

  • Decontaminate all surfaces and equipment that have come into contact with the compound.

  • Use an appropriate cleaning agent and follow your institution's standard operating procedures for decontamination.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is crucial to protect both human health and the environment.

Waste Segregation and Disposal Protocol:

Waste StreamContainer TypeDisposal Procedure
Solid Waste (unused compound, contaminated gloves, etc.)Labeled, sealed, and chemically resistant containerDispose of as hazardous chemical waste in accordance with local, state, and federal regulations.
Liquid Waste (reaction mixtures, contaminated solvents)Labeled, sealed, and chemically resistant containerSegregate halogenated and non-halogenated waste streams. Dispose of as hazardous chemical waste.
Sharps (contaminated needles, etc.)Puncture-proof sharps containerDispose of as hazardous chemical waste.

Do not dispose of this compound down the drain or in the regular trash.[3] All waste must be handled by trained personnel and disposed of through your institution's environmental health and safety office.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency SituationImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[9][10]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[10]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]
Spill Evacuate the area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal. For large spills, contact your institution's emergency response team.[9]

This guide is intended to supplement, not replace, your institution's specific safety protocols and the professional judgment of trained laboratory personnel. Always prioritize safety and consult your institution's Chemical Hygiene Plan and environmental health and safety office for guidance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrazolo[1,5-a]pyrimidin-5-ol
Reactant of Route 2
Pyrazolo[1,5-a]pyrimidin-5-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.